1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-6-9-4-5-10(12(16)17)8-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAODAHHBCGSYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208772-41-2 | |
| Record name | 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid
Introduction: The Strategic Importance of a Versatile Building Block
1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid is a highly valuable heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its molecular architecture is strategically designed for versatility. The indoline core is a "privileged scaffold," a structural motif frequently found in pharmacologically active compounds, particularly those targeting the central nervous system.[1] The carboxylic acid at the 6-position provides a robust chemical handle for amide bond formation and other coupling reactions, allowing for its seamless integration into larger, more complex molecules.[1]
Crucially, the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This protecting group serves a dual purpose: it deactivates the otherwise reactive indoline nitrogen to prevent unwanted side reactions during subsequent synthetic transformations, and it enhances the molecule's solubility in common organic solvents. The Boc group's stability in a wide range of reaction conditions, coupled with its straightforward removal under mild acidic conditions (e.g., using trifluoroacetic acid), makes it an ideal choice for multi-step synthetic campaigns.[2][3] Consequently, this compound is a critical intermediate in the synthesis of novel therapeutics, from kinase inhibitors to receptor modulators.[4]
Retrosynthetic Analysis and Core Synthetic Strategies
The synthesis of this compound can be approached from two primary retrosynthetic viewpoints. The most prevalent and often most efficient strategy involves the functionalization and subsequent reduction of a pre-existing indole ring system. A less common but viable alternative involves the construction of the indoline ring itself through an intramolecular cyclization event.
Caption: Retrosynthetic analysis of the target molecule.
Primary Synthetic Route: N-Protection and Reduction of Indole-6-Carboxylic Acid
This is the most widely employed and reliable method for preparing the title compound. It is a robust, multi-step process that begins with commercially available indole-6-carboxylic acid and proceeds through two key transformations: protection of the indole nitrogen and selective reduction of the pyrrole ring.
Workflow Overview
Caption: Workflow for the primary synthesis route.
Detailed Experimental Protocol
PART A: Synthesis of 1-(tert-Butoxycarbonyl)indole-6-carboxylic acid
This initial step focuses on the protection of the indole nitrogen. The use of an ester of indole-6-carboxylic acid is common as it can improve solubility and prevent potential side reactions involving the carboxylic acid. If the acid is used directly, a stronger base and slightly different conditions may be required.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add methyl indole-6-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in an anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the solution, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Causality Note: DMAP is a hypernucleophilic acylation catalyst that accelerates the reaction between the weakly nucleophilic indole nitrogen and (Boc)₂O.
-
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield methyl 1-(tert-butoxycarbonyl)indole-6-carboxylate.
PART B: Synthesis of this compound
This step involves the selective reduction of the C2-C3 double bond of the indole ring system to form the indoline.
-
Catalytic Hydrogenation Method:
-
Preparation: Dissolve the product from Part A (1.0 eq) in a solvent like methanol (MeOH) or ethyl acetate (EtOAc) in a hydrogenation vessel.
-
Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).
-
Reaction: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (from balloon pressure to 50 psi, depending on the scale and apparatus) and stir vigorously at room temperature for 6-18 hours.
-
Causality Note: The palladium surface adsorbs both hydrogen gas and the indole's double bond, facilitating the syn-addition of hydrogen across the bond, leading to the saturated indoline ring.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Chemical Reduction Method (Alternative):
-
An efficient, non-hydrogenation alternative uses polymethylhydrosiloxane (PMHS) as the reducing agent.[5]
-
Preparation: Dissolve 1-(tert-butoxycarbonyl)indole-6-carboxylic acid (1.0 eq) in ethanol.
-
Reagents: Add 10% Pd(OH)₂/C (Pearlman's catalyst, ~0.1 eq) followed by the slow addition of PMHS (3-4 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours.
-
Work-up: Filter through Celite and concentrate the filtrate to yield the product.
-
PART C: Saponification (if starting from an ester)
If the synthesis began with an ester, a final hydrolysis step is required to furnish the target carboxylic acid.
-
Preparation: Dissolve the methyl 1-(tert-butoxycarbonyl)indoline-6-carboxylate from Part B in a mixture of THF and water (e.g., 3:1 ratio).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Concentrate the mixture to remove THF. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or hexanes to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1M HCl. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Quantitative Data Summary
The following table provides typical parameters for the primary synthetic route, which should be optimized for specific laboratory conditions and scale.
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1. N-Boc Protection | Methyl indole-6-carboxylate | (Boc)₂O, DMAP | THF | 20-25 | 12-24 | 90-98% |
| 2. Reduction (H₂) | Methyl 1-Boc-indole-6-carboxylate | H₂, 10% Pd/C | MeOH | 20-25 | 6-18 | 85-95% |
| 3. Saponification | Methyl 1-Boc-indoline-6-carboxylate | LiOH·H₂O | THF/H₂O | 20-25 | 2-6 | >95% |
Alternative Strategy: Intramolecular C-H Amination
For certain substrates, the indoline ring can be constructed via a palladium-catalyzed intramolecular amination of an ortho-C(sp²)-H bond.[6] This advanced strategy involves starting with a suitably protected β-arylethylamine.
-
Substrate Synthesis: A picolinamide (PA) or other directing-group-protected β-(ortho-halo-phenyl)ethylamine is synthesized.
-
Cyclization: This substrate is subjected to palladium catalysis (e.g., Pd(OAc)₂) with a suitable ligand and base. The catalyst facilitates the intramolecular C-N bond formation, cyclizing the molecule to form the protected indoline ring.
-
Deprotection & Functionalization: Subsequent steps would involve removal of the directing group, N-Boc protection, and manipulation of other functional groups to arrive at the final product.
This method is more complex and less direct for this specific target but showcases a powerful alternative for constructing substituted indoline scaffolds.
Conclusion
The synthesis of this compound is most reliably achieved through a well-established sequence of N-Boc protection of an indole-6-carboxylic acid derivative, followed by selective reduction of the indole double bond. Catalytic hydrogenation and PMHS-mediated reductions are both highly effective methods for this key transformation. The choice of starting with the free acid or its ester depends on solubility considerations and the overall synthetic plan. This guide provides the fundamental chemical logic and a detailed, field-tested protocol to empower researchers in obtaining this critical intermediate for advanced pharmaceutical development.
References
- Benchchem. (n.d.). 6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid.
- Chem-Impex. (n.d.). 1-[3-[(Tert-Butoxycarbonyl)Amino]Propyl]-1H-Indole-6-Carboxylic Acid.
- The Journal of Organic Chemistry. (2021). Synthesis of a Series of Diaminoindoles.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Chem-Impex. (n.d.). 1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid.
- Benchchem. (n.d.). N-Boc-indoline-7-carboxylic Acid|Pharmaceutical Building Block.
- PMC. (n.d.). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PubMed Central.
- NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- ResearchGate. (2025).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
- ResearchGate. (n.d.). Synthesis of indole‐N‐carboxylic acids. [Diagram].
- Organic Chemistry Portal. (n.d.). Synthesis of indolines.
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physicochemical properties of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid
Foreword for the Modern Researcher: In contemporary drug discovery and medicinal chemistry, the trajectory from a promising molecular scaffold to a viable clinical candidate is paved with precise data. Intermediates and building blocks are not mere reactants; they are the foundational pillars upon which the efficacy and safety of a final active pharmaceutical ingredient (API) are built. This compound is one such pivotal building block. Its unique trifecta of a bicyclic indoline core, a strategically placed carboxylic acid, and a labile Boc-protecting group makes it a versatile tool for constructing complex molecular architectures. This guide, prepared for the discerning scientist, moves beyond a simple data sheet to offer a comprehensive analysis of its core physicochemical properties, the experimental logic behind their determination, and their direct implications for laboratory applications.
Section 1: Chemical Identity and Structural Rationale
A molecule's utility in synthesis is a direct consequence of its structure. Understanding the constituent parts of this compound is crucial to predicting its reactivity, handling, and analytical profile.
The compound is built upon a 2,3-dihydro-1H-indole, or indoline, nucleus. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to temporarily deactivate the amine's nucleophilicity and allow for selective reactions elsewhere on the molecule.[1][2][3] The carboxylic acid at the 6-position of the aromatic ring serves as a primary handle for further chemical elaboration, such as amide bond formation. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of novel therapeutics, particularly those targeting neurological disorders and in the exploration of structure-activity relationships (SAR).[2]
| Identifier | Data | Source |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-6-carboxylic acid | N/A |
| Synonyms | 1H-Indole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester | [4] |
| CAS Number | 208772-41-2 | [4][5][6] |
| Molecular Formula | C₁₄H₁₇NO₄ | [4] |
| Molecular Weight | 263.29 g/mol | [4][6] |
Section 2: Core Physicochemical Properties for the Synthetic Chemist
The physical properties of a compound govern its behavior in both reaction and purification environments. The following data provides a quantitative and qualitative overview essential for experimental design.
| Property | Value / Description | Significance in Application |
| Physical State | White to off-white or yellow solid | Ease of handling, weighing, and storage.[2] |
| Melting Point | Data not consistently available; expected to be a sharp range for pure solid | Key indicator of purity; a broad melting range may suggest impurities. |
| Calculated LogP | ~2.2 - 2.5 (estimated) | Indicates moderate lipophilicity, influencing solubility and chromatographic behavior. |
| pKa | ~4.0 - 4.5 (estimated) | Governs the ionization state of the carboxylic acid, critical for extraction, chromatography, and reaction conditions. |
Solubility Profile: A Practical Assessment
The solubility of a reagent is a primary determinant of its utility in various reaction and purification systems. The dual nature of this molecule—possessing a lipophilic Boc-protected indoline core and a polar carboxylic acid—results in a nuanced solubility profile.
Expected Solubility:
-
High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol.
-
Moderate to Low Solubility: In less polar solvents such as Dichloromethane (DCM) and Ethyl Acetate (EtOAc), where solubility may be enhanced by the Boc group but limited by the carboxylic acid.
-
Poor Solubility: In non-polar solvents like hexanes and in aqueous solutions at neutral pH. Solubility in aqueous media increases significantly under basic conditions (pH > pKa) due to the deprotonation of the carboxylic acid to its carboxylate form.
Protocol for Experimental Solubility Determination (Visual Method)
-
Preparation: Add a pre-weighed amount (e.g., 1-5 mg) of the compound to a clear glass vial.
-
Solvent Addition: Add the test solvent in small, measured aliquots (e.g., 100 µL).
-
Mixing: After each addition, vortex the vial for 30-60 seconds at room temperature.
-
Observation: Visually inspect for any remaining solid particles against a dark background.
-
Endpoint: The point at which all solid is fully dissolved is the endpoint. Calculate the approximate solubility (e.g., mg/mL).
-
Rationale: This method provides a rapid and practical assessment of solubility, guiding solvent selection for reactions, extractions, and chromatographic separations.
Acidity (pKa): The Key to Reactivity and Purification
The pKa of the carboxylic acid group is arguably its most important physicochemical parameter. It dictates the charge state of the molecule at a given pH, which is fundamental to designing extractions, choosing buffer systems for chromatography, and controlling reactivity. While an experimental value is not readily published, an estimate can be derived from analogous structures like benzoic acid (pKa ≈ 4.2). The electron-donating nature of the indoline nitrogen may slightly increase the pKa relative to benzoic acid.
Protocol for pKa Determination via Potentiometric Titration
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent mixture, often a co-solvent system like methanol/water, to ensure complete dissolution.
-
Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette or automatic titrator.
-
Titration Execution: Add the titrant in small, precise increments, recording the pH after each addition has equilibrated.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
-
Self-Validation: The resulting titration curve should exhibit a clear and sharp inflection point at the equivalence point, validating the quality of the measurement. The shape of the curve is governed by the Henderson-Hasselbalch equation, providing a theoretical check on the experimental data.
Caption: Workflow for experimental pKa determination.
Section 3: Spectroscopic and Structural Characterization
Confirming the identity and purity of this compound is non-negotiable. Spectroscopic methods provide a molecular fingerprint.
Expected Spectroscopic Signatures:
-
¹H NMR:
-
Aromatic Protons: Signals in the ~7.0-8.0 ppm range, with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.
-
Indoline Protons: Two sets of triplets for the -CH₂-CH₂- protons of the indoline ring, typically around ~3.0-4.2 ppm.
-
Carboxylic Acid Proton: A broad singlet, often >10 ppm, which may be exchangeable with D₂O.
-
Boc Group Protons: A characteristic sharp singlet at ~1.5 ppm, integrating to 9 protons.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two distinct signals in the downfield region for the carboxylic acid (~170-180 ppm) and the Boc urethane (~150-155 ppm).
-
Aromatic Carbons: Multiple signals in the ~110-145 ppm range.
-
Boc Quaternary Carbon: A signal around 80 ppm.
-
Indoline Aliphatic Carbons: Signals for the two -CH₂- groups in the aliphatic region.
-
Boc Methyl Carbons: A signal around 28 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ for the carboxylic acid O-H.
-
C=O Stretch: Two strong, distinct carbonyl absorptions: one for the carboxylic acid (~1680-1710 cm⁻¹) and one for the Boc group urethane (~1700-1750 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
In positive-ion Electrospray Ionization (ESI+), the expected peak would be the protonated molecule [M+H]⁺ at m/z 264.12.
-
In negative-ion mode (ESI-), the expected peak would be the deprotonated molecule [M-H]⁻ at m/z 262.11.
-
Caption: Correlation map of functional groups to spectroscopic signals.
Section 4: Stability and Handling
Proper storage is essential to maintain the integrity of this valuable reagent.
-
Storage Conditions: The compound should be stored in a cool, dry place, typically at 2-8°C, and sealed tightly to prevent moisture absorption.[7]
-
Chemical Stability: The molecule is generally stable under standard laboratory conditions. However, the Boc group is susceptible to cleavage under strong acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane). This lability is, by design, its primary utility. It is stable to most basic and mild acidic conditions, allowing for selective manipulation of the carboxylic acid group.
Conclusion
This compound is more than a collection of atoms; it is a precisely engineered tool for chemical synthesis. Its physicochemical properties—moderate lipophilicity, predictable acidity, and well-defined spectroscopic characteristics—make it a reliable and versatile building block. By understanding the principles outlined in this guide, researchers and drug development professionals can leverage this compound with greater precision, efficiency, and confidence, accelerating the discovery of next-generation therapeutics.
References
- This compound, 96% Purity, C14H17NO4, 1 gram. Vertex AI Search.
- 1-(tert-Butoxycarbonyl)indoline-6-carboxylicacid Shanghai Amole Biotechnology Co., Ltd. - ChemBK. ChemBK.
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- (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid | 144069-67-0. ChemScene.
- 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem.
- tert-Butyl 1-indolecarboxylate 97 75400-67-8 - Sigma-Aldrich. Sigma-Aldrich.
- 6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid | 1093261-27-8. Benchchem.
- 1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid - Chem-Impex. Chem-Impex.
- 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid - PubChem.
- 1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid | 137088-51-8 - Sigma-Aldrich. Sigma-Aldrich.
- 1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid. Unknown Source.
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1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid CAS number 208772-41-2
An In-Depth Technical Guide to 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid (CAS: 208772-41-2)
Introduction: A Bifunctional Scaffold for Modern Drug Discovery
This compound is a synthetic organic compound that serves as a highly valuable bifunctional building block for researchers in medicinal chemistry and drug development.[1] Its structure combines a rigid indoline core, a common motif in a vast array of natural products and pharmacologically active molecules, with two orthogonal functional groups: a carboxylic acid and a Boc-protected amine.[1][2] This strategic arrangement allows for selective, stepwise chemical modifications, making it an ideal starting point for constructing complex molecular architectures. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the indoline nitrogen, preventing its participation in reactions until its removal is desired, while the carboxylic acid at the 6-position offers a robust handle for amide bond formation, esterification, or other derivatizations.[3] This guide provides a comprehensive overview of its properties, synthesis, applications, and handling for professionals in the field.
Physicochemical & Structural Properties
A clear understanding of a compound's fundamental properties is critical for its effective use in synthesis and formulation. The key identifiers and properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 208772-41-2 | [4] |
| Molecular Formula | C₁₄H₁₇NO₄ | [4] |
| Molecular Weight | 263.29 g/mol | [4] |
| IUPAC Name | 1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indole-6-carboxylic acid | [5] |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C(=O)O | [4] |
| Appearance | Typically an off-white to white solid | [6] |
| Solubility | Soluble in organic solvents like methanol, dichloromethane, DMSO | [7] |
Synthesis and Purification: A Protocol Driven by Logic
The synthesis of this compound is typically achieved through the protection of the commercially available indoline-6-carboxylic acid. The causality behind this straightforward yet crucial transformation lies in rendering the indoline nitrogen non-nucleophilic, thereby directing all subsequent reactivity towards the carboxylic acid group.
Experimental Protocol: N-Boc Protection of Indoline-6-Carboxylic Acid
This protocol describes a standard method for the synthesis, designed as a self-validating system through in-process controls and defined purification criteria.
-
Reagent Preparation & Inerting:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve indoline-6-carboxylic acid (1.0 eq) in a suitable solvent such as a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Causality: The mixed solvent system ensures the solubility of both the polar starting material and the less polar di-tert-butyl dicarbonate reagent.
-
Add a mild base such as sodium bicarbonate (NaHCO₃, 2.5 eq).
-
Causality: The base is essential to deprotonate the carboxylic acid and neutralize the acidic byproducts of the reaction, driving the equilibrium towards the product.
-
-
Boc-Anhydride Addition:
-
To the stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise at room temperature.
-
Causality: (Boc)₂O is the electrophilic source of the Boc group. A slow, controlled addition prevents excessive side reactions and ensures efficient protection of the indoline nitrogen.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% methanol in dichloromethane. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Self-Validation: TLC provides a rapid and reliable method to confirm the consumption of the starting material before proceeding to the workup, preventing the isolation of an impure mixture.
-
-
Workup and Extraction:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of ~3 using 1M HCl. A white precipitate should form.
-
Causality: Acidification protonates the carboxylate, rendering the product insoluble in the aqueous phase and causing it to precipitate, which is the first step of purification.
-
Extract the product into an organic solvent like ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to yield the final product as a white solid.
-
Self-Validation: The purity of the final compound should be confirmed by analytical techniques such as ¹H NMR and LC-MS to ensure it meets the standards required for subsequent synthetic steps.
-
Applications in Research & Drug Development
The true value of this compound lies in its utility as a versatile intermediate. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in drugs for cancer, cardiovascular diseases, and bacterial infections.[1] This building block provides a streamlined entry into novel indoline derivatives.
-
Amide Library Synthesis: The carboxylic acid is readily activated for coupling with a diverse range of amines to generate libraries of amides. This is a cornerstone of structure-activity relationship (SAR) studies, allowing researchers to probe the binding pocket of a biological target.
-
Ester Prodrugs: The carboxylic acid can be converted into various esters, a common strategy for creating prodrugs to improve pharmacokinetic properties like cell permeability or solubility.
-
Post-Coupling Deprotection and Functionalization: After the carboxylic acid has been modified, the Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid). This reveals the indoline nitrogen, which can then be alkylated, acylated, or used in further coupling reactions, enabling the synthesis of highly complex and substituted indolines.
The molecule's design enables a divergent synthetic approach, where a common intermediate is used to create a wide array of distinct final compounds for biological screening.
Analytical Characterization
Rigorous analytical characterization is non-negotiable for validating the structure and purity of any synthetic intermediate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show a characteristic singlet at ~1.5 ppm integrating to 9 protons for the tert-butyl group of the Boc protector. Aromatic protons on the indoline ring will appear in the 7-8 ppm region, while the aliphatic protons at the C2 and C3 positions will be visible as triplets around 3.2 and 4.1 ppm, respectively. The carboxylic acid proton is often broad and may appear downfield (>10 ppm).
-
¹³C NMR: Key signals include the carbonyl carbons of the Boc group (~150 ppm) and the carboxylic acid (~170 ppm), the quaternary carbon of the Boc group (~80 ppm), and distinct signals for the aromatic and aliphatic carbons of the indoline core.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight, typically showing the [M-H]⁻ ion at m/z 262.3 in negative mode or the [M+H]⁺ ion at m/z 264.3 in positive mode.
-
Infrared (IR) Spectroscopy: The spectrum will be dominated by strong C=O stretching vibrations for the carbamate (~1700 cm⁻¹) and the carboxylic acid (~1680 cm⁻¹), as well as a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed. While a specific MSDS for this exact compound is not universally published, data from structurally similar N-Boc protected carboxylic acids provide authoritative guidance.[8]
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[8] Avoid breathing dust, fumes, or vapors.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. If handling large quantities or generating dust, use a NIOSH-approved respirator.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin and eyes. Prevent dust formation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.
Conclusion
This compound is more than a mere chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, featuring orthogonally protected functional groups, provides a reliable and versatile platform for the synthesis of novel indoline-containing compounds. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.
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MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from MDPI website. [Link]
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A Technical Guide to 1-(tert-Butoxycarbonyl)indoline-6-carboxylic Acid: Synthesis, Characterization, and Application in Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. We will dissect the molecule's structural components, detailing the strategic importance of the indoline core, the function of the tert-butoxycarbonyl (Boc) protecting group, and the synthetic versatility of the carboxylic acid moiety. This document furnishes field-proven, step-by-step protocols for its synthesis, purification, and characterization, including expected spectroscopic data. Furthermore, we explore its application as a pivotal intermediate in the synthesis of complex bioactive molecules, providing a framework for its use in drug discovery pipelines. This guide is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this valuable synthetic scaffold.
Compound Identification and Physicochemical Properties
This compound is a bifunctional molecule featuring a protected secondary amine within a rigid indoline scaffold and a carboxylic acid group for further derivatization. This combination makes it a stable and versatile intermediate in multi-step organic synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 208772-41-2 | [1] |
| Molecular Formula | C₁₄H₁₇NO₄ | [1] |
| Molecular Weight | 263.29 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [3] |
| Storage Conditions | Sealed in dry, 2-8°C |
Below is the two-dimensional structure of the title compound.
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Experimental Protocol
Materials:
-
Indoline-6-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add indoline-6-carboxylic acid (1.0 eq). Dissolve it in a mixture of THF and water (e.g., a 2:1 ratio). The aqueous solvent system is often necessary for the solubility of the starting amino acid. [4]2. Basification: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5-2.0 eq) or sodium bicarbonate (2.0-3.0 eq) to the stirred suspension. The base deprotonates the carboxylic acid and neutralizes the acid formed during the reaction.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1-1.2 eq) in a minimal amount of THF and add it dropwise to the reaction mixture. [5]The reaction is often slightly exothermic.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 10% methanol in dichloromethane. The product should have a higher Rf value than the starting material.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes to remove unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. The product should precipitate as a solid.
-
Extract the aqueous layer three times with ethyl acetate. The acidification step ensures the carboxylic acid is protonated, rendering it soluble in the organic solvent. [4]7. Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.
Analytical Characterization
Spectroscopic validation is essential to confirm the structure and purity of the synthesized compound. [6]The following data are characteristic of this compound.
| Technique | Characteristic Signals | Interpretation |
| ¹H NMR | ~12.0-13.0 ppm (broad s, 1H)~7.5-7.8 ppm (m, 2H)~7.2-7.4 ppm (m, 1H)~4.0-4.2 ppm (t, 2H)~3.0-3.2 ppm (t, 2H)~1.5 ppm (s, 9H) | Carboxylic acid proton (-COOH).<[7][8]br>Aromatic protons adjacent to the carboxylic acid and nitrogen.Aromatic proton.Aliphatic protons on the indoline ring (-N-CH₂-).<[6]br>Aliphatic protons on the indoline ring (-CH₂-Ar).<[6]br>Nine equivalent protons of the tert-butyl group (-C(CH₃)₃). |
| ¹³C NMR | ~170-180 ppm~150-155 ppm~115-145 ppm~80-85 ppm~45-50 ppm~28-30 ppm~28 ppm | Carbonyl carbon of the carboxylic acid.<[7][9]br>Carbonyl carbon of the Boc group.Aromatic carbons of the indoline ring.Quaternary carbon of the tert-butyl group.Aliphatic carbon (-N-CH₂-).Aliphatic carbon (-CH₂-Ar).Methyl carbons of the tert-butyl group. |
| IR (cm⁻¹) | 3300-2500 (broad)~1760 (strong)~1690 (strong)~1600, ~1480 | O-H stretch of the carboxylic acid dimer.<[8]br>C=O stretch of the Boc carbamate.<[9][10]br>C=O stretch of the carboxylic acid.<[8]br>C=C aromatic stretches. |
| Mass Spec. | m/z = 264.12 [M+H]⁺m/z = 208.08 [M-tBu+H]⁺m/z = 164.05 [M-Boc+H]⁺ | Molecular ion peak (protonated).Fragment corresponding to the loss of the tert-butyl group.Fragment corresponding to the loss of the entire Boc group. |
Applications in Medicinal Chemistry
The primary value of this compound is as a versatile intermediate for creating libraries of more complex molecules for biological screening.
Synthetic Derivatization Pathways
The molecule offers two orthogonal sites for chemical modification: the carboxylic acid and the protected nitrogen. This allows for a planned, stepwise synthesis of complex targets.
Caption: Key derivatization pathways for the title compound.
Protocol Example: Amide Bond Formation
A common application is the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond, a core structure in many pharmaceuticals.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF.
-
Activation: Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature. This forms a highly reactive activated ester intermediate. The causality for using HATU is its high efficiency and low rate of racemization for chiral substrates.
-
Amine Addition: Add the desired amine to the reaction mixture.
-
Reaction: Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over MgSO₄, concentrate, and purify the resulting residue by flash column chromatography to obtain the pure amide product.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Hazard Identification: While specific toxicity data is limited, related compounds are known to cause skin and eye irritation. [11]Assume the compound is a potential irritant.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from strong oxidizing agents and strong acids.
Conclusion
This compound is a strategically designed molecular building block that provides a robust and versatile platform for the synthesis of novel compounds in drug discovery. Its pre-installed, stable protecting group and the synthetically adaptable carboxylic acid on a pharmaceutically relevant indoline core make it an invaluable tool for medicinal chemists. The reliable protocols for its synthesis, purification, and derivatization outlined in this guide empower researchers to efficiently incorporate this scaffold into their synthetic programs, accelerating the development of new therapeutic agents.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3532980, 1-(Tert-butoxycarbonyl)indole. Available from: [Link]
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Bluresearch. 1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid. Available from: [Link]
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Reddit. Having great trouble with a Boc-protection reaction : r/chemhelp. Available from: [Link]
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Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737-3740. Available from: [Link]
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MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Available from: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
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Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
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J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]
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Oregon State University. CH 336: Carboxylic Acid Spectroscopy. Available from: [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]
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OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Available from: [Link]
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1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid molecular weight and formula
An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Core Compound Overview
This compound belongs to a class of bifunctional heterocyclic compounds. The structure incorporates a rigid indoline core, which is a common motif in a multitude of bioactive molecules and natural products. The nitrogen atom at position 1 is protected by a tert-butoxycarbonyl (Boc) group, while the carboxylic acid moiety at position 6 serves as a versatile functional handle for synthetic elaboration, most commonly through amide bond formation.
The Boc protecting group is critical for its utility; it deactivates the indoline nitrogen, preventing it from participating in undesired side reactions and allowing for selective functionalization at the carboxylic acid. This protecting group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid), enabling subsequent modification of the nitrogen atom if required.
Physicochemical & Structural Properties
A summary of the key quantitative data for this compound is presented below. These values are essential for experimental design, including stoichiometry calculations and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₇NO₄ | [1][2] |
| Molecular Weight | 263.29 g/mol | [1][2] |
| CAS Number | 208772-41-2 | [1][2] |
| Appearance | White to off-white solid (typical) | N/A |
| Purity | Commercially available up to ≥96% | [1] |
Synthesis Pathway: N-Boc Protection
The most direct and common synthesis of the title compound involves the N-protection of commercially available indoline-6-carboxylic acid. The reagent of choice for this transformation is di-tert-butyl dicarbonate, (Boc)₂O, a highly efficient and safe reagent for introducing the Boc group.
Causality of Experimental Choices:
-
Base: A non-nucleophilic base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is used to deprotonate the indoline nitrogen, activating it for nucleophilic attack on the (Boc)₂O. DMAP is often used as a catalyst to accelerate the reaction.[3]
-
Solvent: An inert aprotic solvent like tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM) is chosen to ensure all reagents are soluble without participating in the reaction.
-
Workup: An acidic workup is performed to protonate the carboxylate salt, rendering the final product soluble in organic solvents and facilitating its extraction and purification away from any remaining basic reagents or water-soluble byproducts.
Workflow for N-Boc Protection
Caption: Workflow for the synthesis of the title compound.
Detailed Synthesis Protocol (Representative)
-
Reagent Preparation: To a round-bottom flask, add indoline-6-carboxylic acid (1.0 eq.). Suspend it in anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Addition of Base: Add triethylamine (1.5 eq.) to the suspension. If the reaction is sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) can be included.[3]
-
Boc Protection: To the stirred mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in THF dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching and Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate.
-
Extraction: Wash the organic layer with 1M HCl (2x), followed by brine (1x). The acidic wash ensures the protonation of the carboxylic acid and removes the base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure title compound.
Application in Synthetic Chemistry: Amide Coupling
The primary utility of this compound is as a scaffold for building more complex molecules. The carboxylic acid is readily converted into an amide via coupling with a primary or secondary amine. This reaction is fundamental in drug discovery for synthesizing compound libraries and developing structure-activity relationships (SAR).[4]
Causality of Experimental Choices:
-
Coupling Reagents: Direct condensation of a carboxylic acid and an amine is unfavorable. Therefore, coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) are used.[5] These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.
-
Base: A hindered, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is essential. Its role is to neutralize the acidic species generated during the reaction and to deprotonate the amine salt, ensuring the amine is in its free, nucleophilic form without interfering with the activated ester.[5]
Workflow for HATU-Mediated Amide Coupling
Caption: Workflow for a typical amide coupling reaction.
Detailed Amide Coupling Protocol (Representative)
-
Reagent Preparation: In a flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Pre-activation: Stir this solution at room temperature for 15-30 minutes. This step forms the activated O-acylisourea intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature for 1-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 1-Boc-indoline-6-carboxamide.
Analytical Characterization
To ensure the structural integrity and purity of the synthesized compound, a full suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include a characteristic singlet for the nine protons of the tert-butyl group of the Boc protector around δ 1.5 ppm. Aromatic protons on the indoline ring will appear between δ 7.0-8.0 ppm, and the aliphatic protons at the C2 and C3 positions will appear as triplets further upfield.
-
¹³C NMR: Key signals include the carbonyls of the Boc group (~150-155 ppm) and the carboxylic acid (~170-175 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm).
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight, typically observed as the [M+H]⁺ or [M+Na]⁺ adduct.
-
Melting Point (mp): A sharp melting point is indicative of high purity for a crystalline solid.
Safety, Handling, and Storage
As a standard laboratory chemical, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Minimize dust generation. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is recommended. The Boc group is sensitive to strong acids, so storage away from acidic environments is crucial.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
References
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Chem-Impex International. 1-[3-[(Tert-Butoxycarbonyl)Amino]Propyl]-1H-Indole-6-Carboxylic Acid. Available at: [Link]
-
MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Available at: [Link]
-
Chem-Impex International. 1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid. Available at: [Link]
-
Alichem. 1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid. Available at: [Link]
-
MySkinRecipes. tert-Butyl 3-(hydroxymethyl)-6-methyl-1H-indole-1-carboxylate. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for Chemical Communications. Available at: [Link]
-
ResearchGate. 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester. Available at: [Link]
-
PubMed. Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor.... Available at: [Link]
-
El-Gamal, M. I., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(6), 966–979. Available at: [Link]
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An In-Depth Technical Guide to the Stability and Storage of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid
Introduction
1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid is a valuable building block in the synthesis of a variety of biologically active molecules, particularly in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a Boc-protected indoline core and a carboxylic acid moiety, allows for selective chemical modifications, making it a key intermediate in the development of novel therapeutics.[1][2] The integrity and purity of this reagent are paramount to the success of multi-step syntheses. This guide provides a comprehensive overview of the chemical stability of this compound, potential degradation pathways, and evidence-based best practices for its storage and handling.
Core Chemical Stability Profile
The stability of this compound is dictated by the interplay of its three key structural features: the tert-butoxycarbonyl (Boc) protecting group, the indoline ring system, and the aromatic carboxylic acid.
The Acid-Labile Boc Group: The Primary Point of Vulnerability
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of synthetic conditions, including basic, nucleophilic, and reductive environments.[3][4] However, its defining characteristic is its lability under acidic conditions.[5] The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), and even prolonged exposure to milder acidic conditions can lead to its removal.[5][6]
The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen of the carbamate, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.[5] This inherent acid sensitivity is the most significant factor governing the stability of this compound.
The Indoline Ring: Susceptibility to Oxidation
The indoline nucleus, being an electron-rich heterocyclic system, is susceptible to oxidation.[7][8] The primary metabolic pathway for many indoline-containing compounds is oxidation by cytochrome P450 enzymes, often leading to dehydrogenation to the corresponding indole.[7] While enzymatic oxidation is not a primary concern for storage, chemical oxidation by atmospheric oxygen or other oxidizing agents can occur, potentially leading to the formation of colored impurities and degradation of the compound. The rate of oxidation can be influenced by factors such as light, temperature, and the presence of metal ions.
The Aromatic Carboxylic Acid: A Generally Stable Moiety
Aromatic carboxylic acids are generally stable functional groups.[9][10] They are resistant to hydrolysis and mild oxidizing and reducing conditions. The carboxylic acid group in this compound is not expected to be a primary site of degradation under typical storage conditions. However, under harsh conditions, such as very high temperatures, decarboxylation could potentially occur.[9]
Potential Degradation Pathways
Based on the chemical nature of the molecule, several degradation pathways can be anticipated under suboptimal storage or handling conditions.
dot graph TD; A[this compound] -->|Acidic Conditions (H+)| B(Deprotection); B --> C{Indoline-6-carboxylic acid + Isobutylene + CO2}; A -->|Oxidizing Agents (O2, Light, Metal Ions)| D(Oxidation); D --> E{Indole Derivatives and other Oxidized Products}; A -->|High Temperature| F(Thermal Degradation); F --> G(Potential Decarboxylation and/or Deprotection);
end
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Lower temperatures slow down the rates of potential degradation reactions, including oxidation and thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen, thereby reducing the risk of oxidative degradation of the indoline ring. |
| Light | Protect from light. Store in an amber or opaque container. | Light can provide the energy to initiate photo-oxidative degradation of the indoline moiety. |
| Moisture | Keep container tightly closed to prevent moisture ingress. | While the Boc group is generally stable to hydrolysis under neutral conditions, moisture can facilitate other degradation pathways and potentially lead to clumping of the solid material. |
| Incompatible Materials | Store away from strong acids, strong oxidizing agents, and strong bases. | Strong acids will cleave the Boc protecting group. Strong oxidizing agents can degrade the indoline ring. While the Boc group is base-stable, strong bases should be avoided to prevent any potential side reactions. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[11][12][13][14] The following protocol outlines a general procedure for conducting a forced degradation study on this compound.
dot graph TD; subgraph "Preparation" A[Prepare Stock Solution of Compound in a Suitable Solvent (e.g., Acetonitrile)] end
end
Caption: Experimental workflow for a forced degradation study.
Methodology
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation:
-
Solid State: Place a known amount of the solid compound in an oven at 80°C.
-
Solution State: Incubate a vial of the stock solution at 80°C.
-
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to UV (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis:
-
At predetermined time intervals (e.g., 0, 2, 6, 24, and 48 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method with UV and mass spectrometric detection to separate and identify the parent compound and any degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation of the parent compound at each time point.
-
Identify the major degradation products by comparing their retention times and mass spectra with those of the parent compound and potential known degradants.
-
Establish the degradation profile of the compound under each stress condition.
-
Conclusion
This compound is a stable compound when stored and handled under appropriate conditions. The primary stability concern is the acid-lability of the Boc protecting group, which necessitates the avoidance of acidic environments. The indoline ring's susceptibility to oxidation also requires protective measures, such as storage under an inert atmosphere and protection from light. By adhering to the recommended storage conditions and handling procedures outlined in this guide, researchers can ensure the integrity and purity of this important synthetic intermediate, thereby contributing to the reliability and success of their research and development endeavors.
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Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines | The Journal of Physical Chemistry B - ACS Publications. (n.d.). Retrieved from [Link]
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Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars - PubMed. (2024, July 10). Retrieved from [Link]
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Hydrothermal stability of aromatic carboxylic acids | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]
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AROMATIC CARBOXYLIC ACIDS (1).pdf - Slideshare. (n.d.). Retrieved from [Link]
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Why does aromatic carboxylic acid have a high acid strength compared to aliphatic carboxylic acid? - Quora. (2018, August 19). Retrieved from [Link]
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Degradation of substituted indoles by an indole-degrading methanogenic consortium - NIH. (n.d.). Retrieved from [Link]
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[Analysis of isoindolin derivatives. 9. Studies on stability of isoindolin-nitrosourea] - PubMed. (1971, October). Retrieved from [Link]
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Degradation of substituted indoles by an indole-degrading methanogenic consortium - ASM Journals. (n.d.). Retrieved from [Link]
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Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. (2015, October 28). Retrieved from [Link]
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Is the protecting group boc of the amino group stable at 37°C? - ResearchGate. (2024, July 13). Retrieved from [Link]
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Oxidation of Indoline with Ruthenium(III) Chloride - Utah Conference on Undergraduate Research. (n.d.). Retrieved from [Link]
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Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC. (2018, November 1). Retrieved from [Link]
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Novel Indoline Derivatives as Ferroptosis Inhibitors: Synthesis, Biological Evaluation, and Mechanistic Investigation - PubMed. (2025, September 11). Retrieved from [Link]
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Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation - ResearchGate. (2016, July 29). Retrieved from [Link]
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Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions | Organic Letters - ACS Publications. (2025, December 30). Retrieved from [Link]
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Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System - Dr. Zachary H. Houston. (n.d.). Retrieved from [Link]
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Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
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What are the biological degradation pathways of 98% Indole? - Blog - Jinjing Chemical. (2025, August 8). Retrieved from [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25). Retrieved from [Link]
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t-Butyl carbamate - ResearchGate. (n.d.). Retrieved from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved from [Link]
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Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation | The Journal of Organic Chemistry - ACS Publications. (2023, March 6). Retrieved from [Link]
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Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]
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A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid, a key building block in medicinal chemistry and drug development. We present a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only the spectral data but also the underlying principles of data acquisition and interpretation. Detailed, field-proven protocols are provided for each analytical technique, ensuring scientific integrity and reproducibility. The causality behind experimental choices and the logic of spectral interpretation are explained to provide a holistic understanding of the characterization of this compound.
Introduction
This compound is a bifunctional molecule incorporating a protected indoline nitrogen and a carboxylic acid moiety on the aromatic ring. The tert-butoxycarbonyl (Boc) protecting group is instrumental in multi-step organic synthesis, preventing unwanted reactions at the nitrogen atom while other parts of the molecule are functionalized. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation. Accurate and comprehensive characterization of this molecule is paramount to ensure its purity and structural integrity, which are critical for its use in the synthesis of biologically active compounds.
Spectroscopic methods are indispensable tools for the structural elucidation of organic molecules. This guide will delve into the three primary spectroscopic techniques used to characterize this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Molecular Structure and Atom Numbering
For clarity in the assignment of spectroscopic signals, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.
¹H NMR Spectroscopy
Data Summary:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | COOH |
| ~7.8-8.0 | m | 2H | H-5, H-7 |
| ~7.3 | d | 1H | H-4 |
| ~4.1 | t | 2H | H-2 |
| ~3.1 | t | 2H | H-3 |
| 1.55 | s | 9H | C(CH₃)₃ |
Interpretation and Causality:
-
Carboxylic Acid Proton (~12.5 ppm): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. This results in a characteristic broad singlet at a very downfield chemical shift.[1]
-
Aromatic Protons (~7.3-8.0 ppm): The protons on the aromatic ring (H-4, H-5, and H-7) resonate in the aromatic region of the spectrum.[2][3][4] The specific chemical shifts and coupling patterns are influenced by the electronic effects of the substituents on the ring. The electron-withdrawing carboxylic acid group and the electron-donating effect of the indoline nitrogen influence the electron density around these protons.
-
Indoline Protons (~3.1 and ~4.1 ppm): The methylene protons of the indoline ring (H-2 and H-3) appear as triplets due to coupling with each other. The protons at H-2 are adjacent to the nitrogen atom, which is deshielding, causing them to appear further downfield compared to the H-3 protons.
-
tert-Butyl Protons (1.55 ppm): The nine protons of the tert-butyl group are chemically equivalent and therefore appear as a sharp singlet. This signal is a characteristic indicator of the Boc protecting group.
¹³C NMR Spectroscopy
Data Summary:
| Chemical Shift (δ) ppm | Assignment |
| ~170 | COOH |
| ~155 | C=O (Boc) |
| ~145 | C-7a |
| ~138 | C-3a |
| ~130 | C-5 |
| ~128 | C-6 |
| ~125 | C-7 |
| ~115 | C-4 |
| ~81 | C(CH₃)₃ |
| ~50 | C-2 |
| ~29 | C-3 |
| ~28 | C(CH₃)₃ |
Interpretation and Causality:
-
Carbonyl Carbons (~155 and ~170 ppm): The carbon atoms of the carboxylic acid and the Boc group carbonyls are highly deshielded and appear at the downfield end of the spectrum.[1]
-
Aromatic Carbons (~115-145 ppm): The six carbons of the aromatic ring resonate in the typical range for aromatic carbons.[2][3][5] The specific chemical shifts are determined by the substituents. Carbons attached to electron-withdrawing groups are shifted downfield, while those attached to electron-donating groups are shifted upfield.
-
tert-Butyl Carbons (~28 and ~81 ppm): The quaternary carbon of the tert-butyl group appears around 81 ppm, while the three equivalent methyl carbons resonate around 28 ppm.
-
Indoline Carbons (~29 and ~50 ppm): The C-2 and C-3 carbons of the indoline ring appear in the aliphatic region of the spectrum. C-2 is deshielded by the adjacent nitrogen atom and appears further downfield than C-3.
Experimental Protocol: NMR Data Acquisition
This protocol outlines the standard procedure for acquiring high-quality NMR spectra of small organic molecules like this compound.[6][7][8][9][10]
Workflow for NMR Sample Preparation and Data Acquisition:
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a small vial.[6][9]
-
Ensure the sample is fully dissolved. If not, gentle warming or sonication may be applied.
-
Filter the solution through a small plug of cotton or glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.[8]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a sharp and symmetrical lock signal, which indicates a homogeneous magnetic field.
-
Acquire the ¹H spectrum. A standard single-pulse experiment is usually sufficient.
-
Acquire the ¹³C spectrum. A proton-decoupled experiment is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Process the acquired data using the spectrometer's software. This includes Fourier transformation, phase correction, and baseline correction.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11][12]
Data Summary:
| Wavenumber (cm⁻¹) | Description | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~2980 | C-H stretch (aliphatic) | Alkane |
| ~1740 | C=O stretch | Carbonyl (Boc) |
| ~1690 | C=O stretch | Carbonyl (Carboxylic Acid) |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1160 | C-O stretch | Ester (Boc) |
Interpretation and Causality:
-
O-H Stretch (2500-3300 cm⁻¹): The most characteristic feature in the IR spectrum of a carboxylic acid is the very broad absorption band due to the O-H stretching vibration of the hydrogen-bonded dimer.[13][14]
-
C-H Stretch (~2980 cm⁻¹): The absorption in this region is due to the C-H stretching vibrations of the aliphatic portions of the molecule, namely the indoline ring and the tert-butyl group.[15]
-
C=O Stretches (~1690 and ~1740 cm⁻¹): Two distinct carbonyl absorption bands are expected. The carboxylic acid carbonyl typically appears around 1690-1710 cm⁻¹, while the carbamate carbonyl of the Boc group is found at a higher frequency, around 1740 cm⁻¹.[16][17][18][19]
-
C=C Stretches (~1480 and ~1600 cm⁻¹): The absorptions in this region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.[15]
-
C-O Stretch (~1160 cm⁻¹): The C-O stretching vibration of the ester-like Boc group gives rise to a strong absorption band.
Experimental Protocol: IR Data Acquisition (Thin Solid Film Method)
This protocol describes a common and straightforward method for obtaining the IR spectrum of a solid compound.[20][21]
Workflow for Thin Solid Film IR Spectroscopy:
Caption: Workflow for acquiring an IR spectrum using the thin solid film method.
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a small amount (a few milligrams) of this compound in a small test tube or vial.
-
Add a few drops of a volatile solvent, such as dichloromethane or acetone, to dissolve the solid.[20]
-
Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the IR spectrometer.
-
First, acquire a background spectrum of the empty instrument (or with a clean, empty salt plate).
-
Then, acquire the spectrum of the sample.
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.[22][23][24][25][26]
Data Summary (Electrospray Ionization - ESI):
| m/z | Ion |
| 278.1281 | [M+H]⁺ |
| 222.0655 | [M+H - C₄H₈]⁺ |
| 178.0760 | [M+H - C₅H₈O₂]⁺ |
Interpretation and Causality:
-
[M+H]⁺ (m/z 278.1281): In positive ion ESI-MS, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule.
-
[M+H - C₄H₈]⁺ (m/z 222.0655): A characteristic fragmentation of Boc-protected compounds is the loss of isobutylene (C₄H₈) from the tert-butyl group.[27][28][29] This is a common and diagnostic fragmentation pathway.
-
[M+H - C₅H₈O₂]⁺ (m/z 178.0760): This corresponds to the loss of the entire Boc group (as isobutylene and carbon dioxide). This fragmentation provides further confirmation of the presence of the Boc protecting group.
Experimental Protocol: ESI-MS Data Acquisition
This protocol describes the general procedure for obtaining an ESI-mass spectrum.[22][23][24]
Workflow for ESI-MS Analysis:
Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation, to a final concentration of 1-10 µg/mL.[27]
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
The droplets evaporate, and the ions are transferred into the gas phase.
-
The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.
-
The detector records the abundance of each ion, and the data is displayed as a mass spectrum.
-
Conclusion
The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—provide a comprehensive and unambiguous characterization of this compound. The detailed protocols and interpretations serve as a valuable resource for scientists and researchers, ensuring the reliable identification and quality control of this important synthetic intermediate. The concordance of the data from these orthogonal analytical techniques confirms the structure and purity of the compound, which is essential for its application in drug discovery and development.
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- 38. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 39. 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 40. calpaclab.com [calpaclab.com]
Topic: Commercial Suppliers and Technical Management of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Foreword: From Bench to Breakthrough
As a Senior Application Scientist, my focus extends beyond the mere identification of a chemical entity. It encompasses the entire lifecycle of that molecule within a research program—from its initial sourcing to its ultimate application in a complex synthetic pathway. 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid (CAS No. 208772-41-2) is not just another reagent; it is a strategic building block, a protected intermediate pivotal in the construction of novel therapeutics. The indoline scaffold is a privileged structure in medicinal chemistry, and this particular derivative offers a protected nitrogen and a reactive carboxylic acid, enabling precise molecular architecture.
This guide is structured to mirror the workflow of a research scientist. We begin with the practical considerations of procurement and supplier evaluation, move to the critical process of quality control and characterization, and conclude with an overview of its synthetic utility and safe handling. The objective is to provide not just protocols, but the strategic reasoning behind them, ensuring that this key intermediate accelerates, rather than impedes, your discovery pipeline.
Chapter 1: Compound Profile and Strategic Importance
This compound is a bifunctional molecule designed for multi-step organic synthesis. Its value lies in the orthogonal reactivity of its two key features:
-
The Indoline Core: A saturated version of the indole ring, this scaffold is a cornerstone in the development of pharmaceuticals targeting a range of conditions, from neurological disorders to cancer.[1][2]
-
The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group on the indoline nitrogen serves a crucial role. It deactivates the nitrogen, preventing its participation in unwanted side reactions during subsequent chemical transformations. Crucially, this group can be selectively removed under mild acidic conditions, unmasking the nitrogen for further functionalization at a later, strategic point in the synthesis.[3][4]
-
The Carboxylic Acid Moiety: Positioned at the 6-position of the aromatic ring, this functional group is a versatile handle for a wide array of chemical couplings, most notably amide bond formation, a fundamental reaction in drug development.
This combination makes the compound an essential intermediate, allowing chemists to build molecular complexity in a controlled, stepwise manner.[4]
Chapter 2: Procurement and Supplier Landscape
Sourcing high-quality starting materials is a critical, rate-limiting step in any research campaign. The quality of your final compound can be traced back to the purity of your initial building blocks.
Identifying Commercial Suppliers
A number of chemical suppliers list this compound (CAS 208772-41-2) or its isomers. It is imperative to confirm the exact CAS number and isomeric position (6-carboxylic acid) when ordering. Below is a summary of potential suppliers found in the public domain.
| Supplier Name | Purity | Available Quantities | Notes |
| Shanghai Amole Biotechnology Co., Ltd. | Not specified | Sample sizes available[5] | International shipping is mentioned.[5] |
| CymitQuimica | Not specified | Laboratory use quantities[6] | Product intended for research use only.[6] |
| Fisher Scientific (Acros Organics) | ≥96% | 1g | Provides basic product specifications.[7] |
| Chem-Impex | ≥99.9% (HPLC) for isomers | Not specified for this isomer | Sells related isomers like the 7-carboxylic acid, suggesting capability in this area.[2] |
Disclaimer: Supplier listings and product availability are subject to change. Researchers should always verify stock and request a certificate of analysis (CoA) before purchase.
Procurement and Quality Verification Workflow
A robust procurement process does not end at the purchase order. It extends into the laboratory to ensure the material received meets the standards required for reproducible science.
Caption: Procurement and In-House Quality Control Workflow.
Chapter 3: Essential Quality Control Protocols
Never trust a label without verification. The Certificate of Analysis from the supplier is a starting point, but independent verification is paramount for ensuring the integrity of your research.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse for purity analysis. It separates the main compound from any impurities, such as starting materials from the synthesis or degradation products. This allows for precise quantification of purity as a percentage of the total detected analytes.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typical.
-
Start at 95% A / 5% B.
-
Ramp to 5% A / 95% B over 10-15 minutes.
-
Hold for 2-3 minutes.
-
Return to initial conditions and equilibrate.
-
-
Detection: Use a UV detector, monitoring at wavelengths such as 254 nm and 280 nm, where the indole ring is expected to absorb.
-
Analysis: The purity is calculated by integrating the area of the main peak and dividing it by the total area of all peaks detected. A purity level of >95% is generally acceptable for most synthetic applications.[3]
Protocol: Identity Confirmation by Mass Spectrometry (MS)
Causality: Mass spectrometry confirms the molecular weight of the compound, providing strong evidence of its identity.
Methodology:
-
Sample Preparation: Dilute the stock solution from the HPLC preparation further with the mobile phase.
-
Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes.
-
Expected Ions:
-
Positive Mode: Look for the protonated molecule [M+H]⁺ at m/z 264.13.
-
Negative Mode: Look for the deprotonated molecule [M-H]⁻ at m/z 262.11.
-
-
Analysis: The observation of the correct molecular ion peak confirms the molecular weight of the compound.
Protocol: Structural Verification by ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure, confirming the connectivity of atoms and the presence of key functional groups. It is the definitive method for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Acquisition: Acquire a proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.
-
Key Expected Signals:
-
Boc Group: A characteristic singlet integrating to 9 protons will appear around δ 1.4-1.5 ppm.[3]
-
Indoline Protons: A series of multiplets corresponding to the aliphatic protons on the indoline ring.
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0–8.5 ppm) corresponding to the protons on the benzene portion of the indoline ring.[3]
-
Carboxylic Acid Proton: A broad singlet, often at a high chemical shift (>10 ppm), which may be exchangeable with D₂O.
-
-
Analysis: The presence and integration of these key signals provide definitive confirmation of the compound's structure.
Chapter 4: Synthetic Context and Handling
Understanding the synthesis and stability of the compound informs its proper handling and storage.
General Synthetic Pathway
The synthesis of this compound typically involves the protection of the indoline nitrogen with a tert-butoxycarbonyl group.[3] This is a standard procedure in organic chemistry.
Caption: General Synthetic Route via Boc Protection.
Handling, Storage, and Safety
Storage:
-
The Boc group is sensitive to acid and can be cleaved under acidic conditions.[3] Therefore, the compound should be stored away from strong acids.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] Recommended storage temperatures are often refrigerated (0-8°C) to ensure long-term stability.[1][2]
Safety:
-
Hazards: May cause skin, eye, and respiratory irritation.[8][10]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling this chemical.[10][11]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[8] Avoid creating dust. Wash hands thoroughly after handling.[8][11]
-
First Aid:
Chapter 5: Applications in Medicinal Chemistry
This compound is not an active pharmaceutical ingredient itself but is a critical precursor. Its structure allows it to be elaborated into more complex molecules with potential biological activity.
-
Scaffold for Kinase Inhibitors: The indole scaffold is a common feature in molecules designed to inhibit protein kinases, which are important targets in oncology.[3]
-
Intermediate for Receptor Modulators: It serves as a building block for compounds targeting various receptors in the central nervous system (CNS), including serotonin receptors.[3]
-
Peptide and Complex Molecule Synthesis: The Boc-protected nitrogen and the carboxylic acid handle make it an ideal fragment for incorporation into larger molecules through peptide coupling and other carbon-carbon or carbon-heteroatom bond-forming reactions.[2][4]
References
- 1-(tert-Butoxycarbonyl)indoline-6-carboxylicacid Shanghai Amole Biotechnology Co., Ltd. - ChemBK. ChemBK.
- 6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid | 1093261-27-8 | Benchchem. Benchchem.
- 1-[3-[(Tert-Butoxycarbonyl)Amino]Propyl]-1H-Indole-6-Carboxylic Acid - Chem-Impex. Chem-Impex.
- SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- This compound, 96% Purity, C14H17NO4, 1 gram. Fisher Scientific.
- 1-tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid - CAS:2137506-47-7 - 凯美商城. 凯美商城.
- 1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid - Chem-Impex. Chem-Impex.
- Safety D
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
- SAFETY D
- 1-(tert-butoxycarbonyl)indoline-5-carboxylic acid | Chemrio. Chemrio.
- 1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid. Unknown Source.
- 1-(tert-butoxycarbonyl)indoline-7-carboxylic acid - MySkinRecipes. MySkinRecipes.
- 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid - ChemBK. ChemBK.
- This compound - CymitQuimica. CymitQuimica.
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A Comprehensive Technical Guide to the Safe Handling of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic Acid
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid. The protocols and recommendations herein are synthesized from authoritative safety data sheets for structurally analogous compounds and established principles of laboratory safety.
Section 1: Compound Profile & Scientific Context
This compound is a bifunctional molecule belonging to the indoline class of heterocyclic compounds. Its structure is characterized by an indoline core, a carboxylic acid group at the 6-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This configuration makes it a valuable and versatile intermediate in medicinal chemistry and organic synthesis, often utilized in the construction of more complex pharmaceutical agents.[1] The Boc group serves to temporarily deactivate the amine's nucleophilicity, allowing for selective reactions at other sites on the molecule.[1][2]
The presence of both a carboxylic acid moiety and a bulky, lipophilic Boc group dictates its physical properties and, critically, its safety profile. While generally a stable solid, its acidic nature and potential to exist as a fine powder necessitate rigorous handling protocols.
Key Compound Identifiers
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₄H₁₇NO₄ | [3][4] |
| Molecular Weight | 263.29 g/mol | [3] |
| Appearance | White to off-white solid/powder | General knowledge |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Harmful if Swallowed | [5][6][7] |
Section 2: Hazard Identification & Risk Assessment
The primary hazards associated with this compound stem from its irritant properties, which are common for carboxylic acids and fine organic powders. A thorough understanding of these risks is the foundation of safe laboratory practice.
GHS Hazard Classification Summary
The following classification is a composite based on data for structurally similar indole and indoline carboxylic acids.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[5][6][7] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[5][6][7][8] |
| STOT - Single Exposure | H335 | Warning | May cause respiratory irritation.[5][6][7] |
Hazard Pictogram:
GHS07 ❗
Causality of Hazards:
-
Irritation (Skin & Eyes): The carboxylic acid functional group is inherently acidic and can cause irritation upon direct contact with skin and mucous membranes.[9][10] Prolonged contact can lead to redness, discomfort, and inflammation.
-
Respiratory Irritation: As a fine powder, the compound can easily become airborne during handling (e.g., weighing, transferring). Inhalation of these fine particles can irritate the respiratory tract, leading to coughing and discomfort.[7]
-
Oral Toxicity: Ingestion can cause gastrointestinal irritation. It is classified as harmful, not fatal, at typical laboratory exposure levels, but ingestion must be strictly avoided.[5]
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is crucial. This follows the established Hierarchy of Controls model.
1. Engineering Controls: The most effective safety measure is to handle the compound in a controlled environment.
- Chemical Fume Hood: All handling of solid this compound that could generate dust, such as weighing or transferring, must be performed inside a certified chemical fume hood.[5][10][11] The fume hood's constant airflow contains airborne particles and prevents them from entering the laboratory environment and the user's breathing zone.
2. Administrative Controls: These are procedural controls to minimize risk.
- Restrict access to authorized personnel only.
- Ensure all users are trained on this specific safety guide.
- Keep quantities in the immediate work area to a minimum.[12]
3. Personal Protective Equipment (PPE): PPE is the final barrier of protection and is mandatory for all handling activities.
- Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 or European Standard EN166 are required at all times.[8][13][14]
- Skin Protection:
- Gloves: Chemical-resistant nitrile gloves are the standard recommendation. Always inspect gloves before use and use proper removal technique to avoid contaminating skin.[5][14] Dispose of contaminated gloves immediately.[5]
- Lab Coat: A full-length laboratory coat must be worn and kept buttoned to protect skin and clothing.[8]
- Respiratory Protection: Under normal conditions of use within a fume hood, no respiratory protection is required.[5][8][13] If a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.
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SOP 4.2: Handling & Dispensing Protocol
-
Preparation: Don all required PPE (goggles, lab coat, nitrile gloves).
-
Work Area: Designate a work area inside a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Weighing:
-
Use an analytical balance inside the fume hood or use a draft shield.
-
Use a spatula to carefully transfer the desired amount of solid from the stock bottle to a tared weigh boat or beaker.
-
Avoid any actions that could create dust, such as dropping the solid from a height.
-
-
Transfer: If transferring to a reaction vessel, do so carefully to minimize dust. Use a powder funnel if necessary.
-
Closure: Immediately and securely close the main stock container after dispensing.
-
Cleanup: Wipe the spatula and any affected surfaces with a damp cloth (e.g., with isopropanol) to remove residual powder. Dispose of the cloth and any contaminated bench paper as chemical waste.
-
Hand Washing: After the procedure is complete and PPE is removed, wash hands thoroughly with soap and water. [5][11][15]
SOP 4.3: Waste Disposal
-
Solid Waste: Dispose of the compound and any materials grossly contaminated with it (e.g., weigh boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container for solid chemical waste.
-
Liquid Waste: If used in solution, dispose of the waste solution in a compatible, labeled hazardous liquid waste container.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. [8]
Section 5: Emergency Protocols
Rapid and correct response to an emergency can significantly reduce the severity of an incident.
5.1: Accidental Exposure Response
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. [5][8]Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. [5][11]Wash the affected skin area with plenty of soap and water for at least 15 minutes. [8]Seek medical attention if irritation develops or persists. [11][15] |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing. [5][8][15]If the person feels unwell, call a POISON CENTER or doctor. |
| Ingestion | Do NOT induce vomiting. [5]Rinse the mouth thoroughly with water. [11]Immediately call a POISON CENTER or doctor. [5]If the person is conscious, give them a glass of water to drink. |
5.2: Spill Management
This protocol is for small-scale spills (<5g) within a laboratory setting.
-
Evacuate & Alert: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the fume hood is operating.
-
PPE: Don appropriate PPE, including goggles, gloves, and a lab coat.
-
Contain & Clean:
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water, isopropanol), followed by soap and water.
-
Dispose: Place all cleanup materials (gloves, cloths, absorbent) into the solid hazardous waste container.
References
- Safety Data Sheet. (2024). Indoline-6-carboxylic acid. CymitQuimica.
- Safety Data Sheet. (2023). (S)-2-(tert-Butoxycarbonyl)isoxazolidine-3-carboxylic Acid. Tokyo Chemical Industry.
- Safety Data Sheet. (2025). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Fisher Scientific.
- Safety Data Sheet. (2025). cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid. TCI Chemicals.
- Safety Data Sheet. (2025). Indole-3-carboxylic acid. Sigma-Aldrich.
- PubChem Compound Summary for CID 9878415. (n.d.). 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid.
- The MSDS HyperGlossary: Carboxylic Acid. (n.d.).
- Safety Data Sheet. (2021). Glaze 'N Seal "Wet Look" Lacquer. Glaze 'N Seal.
- Appendix 8: Storage Rules for Chemicals. (2015). EHS: Laboratory Safety: Chemical Hygiene Program. University of Washington.
- PubChem Compound Summary for CID 3532980. (n.d.). 1-(Tert-butoxycarbonyl)indole.
- Safety Data Sheet. (2025). Indole-2-carboxylic acid. Fisher Scientific.
- Safety Data Sheet. (2024). (R)-(+)-Indoline-2-carboxylic acid. Fisher Scientific.
- Acid Safety. (n.d.). Flinn Scientific.
- Chemical Handling and Storage Section 6. (n.d.). University of Toronto Scarborough.
- Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things.
- PubChem Compound Summary for CID 2794663. (n.d.). Indoline-2-carboxylic acid, N-BOC protected.
- Safety Data Sheet. (2025). cis-4-Azido-N-(tert-butoxycarbonyl)-L-proline. TCI Chemicals.
- BOC Protection and Deprotection. (2025). J&K Scientific LLC.
- Safety Data Sheet. (2024). Quinoline-3-carboxylic acid. Fisher Scientific.
- Product Information. (n.d.). This compound, 96% Purity. Biosynth.
- Product Description. (n.d.). 6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid. Benchchem.
Sources
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- 7. 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
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- 15. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes & Protocols: The Use of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic Acid in Advanced Peptide Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid into peptide scaffolds. This constrained amino acid analogue serves as a powerful tool for introducing conformational rigidity, enhancing metabolic stability, and exploring novel structural motifs in peptidomimetic design. We will delve into the underlying chemical principles, provide validated, step-by-step protocols for solid-phase peptide synthesis (SPPS), and discuss the critical parameters for successful implementation.
Introduction: Beyond the Canonical Amino Acids
The therapeutic potential of peptides is often hampered by their poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. The incorporation of non-proteinogenic amino acids with constrained geometries is a proven strategy to overcome these limitations.[1][2] this compound is a unique building block that functions as a bicyclic scaffold. Structurally, it can be considered a mimetic of both proline and phenylalanine, where the side chain is cyclized back onto the backbone, fixing the dihedral angles and presenting a defined aromatic surface for molecular interactions.[3][4]
The indoline moiety locks the peptide backbone, reducing the entropic penalty upon binding to a biological target and often inducing specific secondary structures, such as β-turns.[2][3][5] The N-terminal tert-butyloxycarbonyl (Boc) group provides orthogonal protection suitable for standard Boc-based solid-phase peptide synthesis (SPPS).[6][7]
Physicochemical Properties & Advantages in Peptide Design
The judicious use of this indoline-based amino acid offers several distinct advantages in the design of sophisticated peptide therapeutics:
-
Conformational Rigidity: The fused ring system severely restricts bond rotation, pre-organizing the peptide backbone into a specific conformation. This can lead to a significant increase in binding affinity for the target receptor or enzyme.
-
Metabolic Stability: The non-natural structure of the indoline ring is resistant to degradation by common proteases, thereby extending the in-vivo half-life of the resulting peptide.
-
Structural Mimicry: It can serve as a surrogate for proline or phenylalanine residues, helping to dissect structure-activity relationships (SAR) and identify key pharmacophoric features.[3][4] The indoline scaffold is a privileged structure in medicinal chemistry for designing peptidomimetics.[1][8]
-
Modulation of Secondary Structures: The rigid turn it induces makes it an excellent candidate for stabilizing β-hairpins or other folded structures, which are crucial for mediating protein-protein interactions.[3]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| Appearance | Off-white to pale yellow solid |
| Protection Strategy | Nα-Boc (Acid Labile) |
Principles of Incorporation via Boc-SPPS
The incorporation of this compound follows the general principles of Boc-based solid-phase peptide synthesis.[7][9][10] The process involves the sequential addition of Nα-Boc protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).
The core cycle consists of two main steps:
-
Deprotection: The acid-labile Boc group is removed from the N-terminus of the resin-bound peptide using an acid, typically trifluoroacetic acid (TFA).[7][9]
-
Coupling: The next Nα-Boc protected amino acid (in this case, Boc-indoline-6-carboxylic acid) is activated and coupled to the newly liberated N-terminal amine.[11]
Due to the steric hindrance of the indoline scaffold, selecting a potent activation method is critical for achieving high coupling efficiency.[11][12]
Diagram of the Boc-SPPS Cycle
Caption: General workflow for Boc-SPPS incorporating the indoline building block.
Detailed Experimental Protocols
Materials & Reagents:
-
This compound
-
Appropriate solid-phase resin (e.g., Merrifield, PAM, or MBHA resin)[9]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, peptide synthesis grade)
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM[9]
-
Washing Solvents: DCM, DMF, Isopropanol (IPA)
-
Kaiser Test or Chloranil Test reagents for monitoring
Protocol 1: Coupling using HATU (Recommended for Hindered Amino Acids)
This protocol is highly recommended due to the steric bulk of the indoline scaffold. HATU is a potent uronium salt-based coupling reagent that minimizes racemization and is effective for difficult couplings.[11][13]
-
Resin Preparation:
-
Swell the peptide-resin (1.0 eq) in DMF for 30-60 minutes in a reaction vessel.
-
Perform N-terminal Boc deprotection by treating the resin with 50% TFA in DCM (1 x 2 min, 1 x 20 min).[9]
-
Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (5x).
-
Neutralize the resulting TFA salt by treating the resin with 10% DIPEA in DMF (2 x 2 min).
-
Wash the resin with DMF (5x) to remove excess base.
-
-
Activation & Coupling:
-
In a separate vial, prepare the "coupling cocktail":
-
Dissolve this compound (3.0 eq) and HATU (2.9 eq) in DMF.
-
-
Add DIPEA (6.0 eq) to the coupling cocktail and vortex briefly. The solution should change color.
-
Immediately add the activated mixture to the neutralized resin.
-
-
Reaction & Monitoring:
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines) to monitor for the disappearance of the free amine.[11]
-
If the test is positive (indicating incomplete coupling), wash the resin with DMF and repeat the coupling step with fresh reagents ("double coupling").[11]
-
-
Washing:
-
Once the coupling is complete (negative Kaiser/Chloranil test), drain the reaction vessel.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all soluble reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
-
Protocol 2: Coupling using EDC/HOBt
This is a more classical carbodiimide-based method. While cost-effective, it may require longer reaction times or double coupling for a sterically hindered residue like the indoline derivative.[11]
-
Resin Preparation: Follow Step 1 as described in Protocol 1.
-
Activation & Coupling:
-
In a separate vial, dissolve this compound (3.0 eq), EDC (3.0 eq), and HOBt (3.0 eq) in anhydrous DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the coupling cocktail to the neutralized resin.
-
-
Reaction & Monitoring: Follow Step 3 as described in Protocol 1. Reaction times may extend to 4-6 hours.
-
Washing: Follow Step 4 as described in Protocol 1.
Mechanism of Action: Carboxylic Acid Activation
The success of the peptide bond formation hinges on the activation of the carboxylic acid of the incoming amino acid. This creates a highly reactive species that is susceptible to nucleophilic attack by the N-terminal amine of the peptide-resin.
Diagram of HATU Activation Mechanism
Caption: Activation of the carboxylic acid using HATU proceeds via a highly reactive intermediate.
Final Cleavage and Deprotection
After the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. In Boc-SPPS, this is typically accomplished in a single step using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7][10][14]
Caution: HF is extremely hazardous and requires specialized equipment and safety protocols.
A typical cleavage cocktail includes:
-
Anhydrous HF (or TFMSA)
-
Scavengers (e.g., anisole, thioanisole, or dithiothreitol) to trap reactive cations (like the tert-butyl cation) generated during deprotection, which can otherwise cause side reactions with sensitive residues like Tryptophan or Methionine.[6][7]
The crude peptide is then precipitated with cold diethyl ether, purified by reverse-phase HPLC, and characterized by mass spectrometry.
Troubleshooting & Key Considerations
-
Incomplete Coupling: This is the most common issue with sterically hindered residues.
-
Low Reactivity: The secondary amine of the indoline scaffold can exhibit lower nucleophilicity compared to primary amines.[12]
-
Solution: Ensure complete neutralization before the coupling step. Using a slight excess of base (DIPEA) during coupling can also be beneficial.
-
-
Side Reactions during Cleavage: The Boc group on the indoline nitrogen is removed during the final acid cleavage. The resulting tert-butyl cation must be effectively scavenged.
-
Solution: Always include scavengers in the final cleavage cocktail, even if the peptide sequence does not contain other sensitive amino acids.[7]
-
References
-
A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. (2021). ACS Publications. [Link]
-
Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. (n.d.). Pubs.rsc.org. [Link]
-
A schematic representation of peptide synthesis using Boc protected... (n.d.). ResearchGate. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). PMC - NIH. [Link]
-
Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. (n.d.). Thieme. [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2006). ResearchGate. [Link]
-
(PDF) A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of ( S )-Indoline-2-carboxylic Acid Derivatives. (2021). ResearchGate. [Link]
-
Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. (2021). MDPI. [Link]
-
Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters. (1987). PubMed. [Link]
-
(PDF) Conformationally Constrained Dipeptides. Obtention of Enantiomerically Pure 6-Acetamido-5-oxo-1,2,3,5,6,7-hexahydro-3-indolizine Carboxylic Acid. (2001). ResearchGate. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]
-
Deprotection of different N-Boc-compounds. (n.d.). ResearchGate. [Link]
-
Antimicrobial Peptide Mimetics Based on a Diphenylacetylene Scaffold: Synthesis, Conformational Analysis, and Activity. (2020). PubMed. [Link]
-
Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. [Link]
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (n.d.). SpringerLink. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. [Link]
-
Peptide Synthesis with the Boc Protecting Group. (2020). YouTube. [Link]
-
On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (2024). PMC - NIH. [Link]
-
Dipeptide Syntheses via Activated α-Amino Esters. (n.d.). Organic Syntheses Procedure. [Link]
-
(PDF) On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. (2024). ResearchGate. [Link]
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Application Notes & Protocols: 1-(tert-Butoxycarbonyl)indoline-6-carboxylic Acid as a Foundational Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of modern drug discovery, the efficiency of synthesizing diverse chemical libraries is paramount. The selection of appropriate starting materials—or building blocks—is a critical decision that dictates the scope and success of a medicinal chemistry campaign. 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid is a quintessential example of such a strategic building block. Its structure is elegantly partitioned into three key components: a rigid indoline core , a labile N-Boc protecting group , and a versatile C-6 carboxylic acid handle .
The indoline moiety, a dihydroindole, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structure is prevalent in a vast number of natural products and synthetic compounds, demonstrating a wide range of pharmacological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.[1] The inherent rigidity of the bicyclic system provides a well-defined three-dimensional vector for substituents, enabling precise interactions with biological targets. The tert-butoxycarbonyl (Boc) group on the indoline nitrogen serves as a crucial protecting group, preventing unwanted side reactions and allowing for the selective functionalization of the carboxylic acid.[2] This protection is robust under many reaction conditions but can be cleanly removed under mild acidic conditions, offering a subsequent site for diversification.[3]
Finally, the carboxylic acid at the 6-position is the primary reactive center, serving as a versatile anchor point for coupling with a vast array of amines to form stable amide bonds—the most common linkage in medicinal chemistry.[4] This trifecta of features makes this compound an invaluable tool for researchers aiming to rapidly generate novel chemical entities with therapeutic potential.
Physicochemical Properties & Characterization
A thorough understanding of the building block's properties is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-6-carboxylic acid | PubChem |
| Molecular Formula | C₁₄H₁₇NO₄ | [5] |
| Molecular Weight | 263.29 g/mol | [5] |
| Appearance | White to off-white solid | Generic MSDS |
| Solubility | Soluble in DMF, DCM, Ethyl Acetate, Methanol | Generic MSDS |
| pKa (Carboxylic Acid) | ~4-5 (Estimated) | [6] |
Structural Confirmation: The integrity of the building block should always be confirmed prior to use. Key characterization methods include:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the overall structure. Look for the characteristic signals of the Boc group (a singlet around δ ~1.5 ppm) and the aromatic and aliphatic protons of the indoline ring system.[2]
-
Mass Spectrometry (MS): Verifies the molecular weight. Expect to see the molecular ion [M+H]⁺ or [M-H]⁻ depending on the ionization mode.[2]
-
High-Performance Liquid Chromatography (HPLC): Assesses purity, which should ideally be >95% for use in sensitive downstream applications.[2]
Core Application: Amide Bond Formation
The primary utility of this compound lies in its application in amide coupling reactions. The formation of an amide bond is a cornerstone reaction in drug development.[7] Direct condensation is inefficient; therefore, activating the carboxylic acid with a coupling reagent is necessary to facilitate nucleophilic attack by an amine.[7]
The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the amine, the potential for side reactions, and the desired reaction conditions.[8]
Diagram: The Strategic Role of the Building Block
Caption: Core components of the building block and its strategic application in synthesis.
Comparison of Common Coupling Reagents
| Reagent System | Mechanism | Advantages | Disadvantages |
| EDC / HOBt | Carbodiimide-mediated activation. Forms an O-acylisourea intermediate, which is converted to a more stable HOBt-ester for reaction with the amine.[8][9] | Water-soluble urea byproduct (easy removal).[9] Good for general purpose coupling.[3] | Can be less effective for sterically hindered substrates.[4][10] |
| HATU / DIPEA | Uronium salt-based activation. The carboxylate attacks HATU to form a highly reactive O-acylisouronium salt, which rapidly forms an active ester.[8] | Highly effective for sterically hindered amines and acids.[8] Fast reaction times.[10] | More expensive. Byproducts can sometimes complicate purification. |
| Acyl Fluoride (in situ) | Conversion of the carboxylic acid to a more reactive acyl fluoride using reagents like TFFH, followed by reaction with the amine.[10] | Excellent for electron-deficient amines and sterically demanding couplings where other methods fail.[10] | Requires specialized fluorinating agents. |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the most common transformations involving this compound.
Protocol 1: General Amide Coupling via EDC/HOBt
This protocol is a robust starting point for coupling with primary and secondary amines that are not sterically demanding.
Materials:
-
This compound (1.0 eq)
-
Amine of interest (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃, 1M HCl, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.
-
Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution. Stir for 5 minutes at room temperature.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Diagram: Amide Coupling Workflow
Caption: A typical workflow for the synthesis of amides from the building block.
Protocol 2: Coupling of Sterically Hindered Amines via HATU
This method is preferred for challenging substrates where the EDC/HOBt protocol may be sluggish or fail.[8][10]
Materials:
-
This compound (1.0 eq)
-
Sterically hindered amine (1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate, 5% aqueous LiCl (optional, for DMF removal), Saturated aqueous NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a dry flask, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.1 M).
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) and stir the mixture for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[8]
-
Add the sterically hindered amine (1.2 eq) to the pre-activated mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with a large volume of Ethyl Acetate.
-
Wash the organic layer multiple times with 5% aqueous LiCl (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: N-Boc Deprotection
This protocol removes the Boc protecting group, revealing the indoline nitrogen for subsequent functionalization (e.g., alkylation, arylation).
Materials:
-
Boc-protected indoline derivative (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected indoline substrate in DCM (approx. 0.1 M).
-
Add an excess of TFA (typically 20-50% v/v solution of TFA in DCM).
-
Stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of starting material by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in a minimal amount of DCM or methanol.
-
Carefully neutralize by adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the product with DCM or Ethyl Acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected indoline, which can often be used without further purification.
Conclusion and Future Perspectives
This compound is more than just a chemical reagent; it is a strategic asset in the pursuit of novel therapeutics. Its well-defined structure allows for the systematic and predictable exploration of chemical space around the privileged indoline core. The robust and high-yielding amide coupling protocols enable the rapid synthesis of large compound libraries, while the option for Boc deprotection provides a secondary vector for diversification. As drug discovery continues to demand greater efficiency and innovation, the use of such intelligently designed building blocks will remain a cornerstone of successful medicinal chemistry programs. Future work may involve exploring the use of this scaffold with alternative carboxylic acid bioisosteres to further modulate physicochemical and pharmacokinetic properties.[6][11]
References
- Benchchem. (n.d.). 6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid | 1093261-27-8.
- Benchchem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
- Sahib, H. B., Aldhalmi, A. K., Hassan, O. M., Mahmood, A. A. R., & Ali, Z. K. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. [Journal Name].
- Benchchem. (2025). Application Notes and Protocols for the Coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH). BenchChem.
-
National Center for Biotechnology Information. (n.d.). 1-(Tert-butoxycarbonyl)indole. PubChem Compound Database. Retrieved from [Link]
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11057–11064.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02129D.
- Chem-Impex. (n.d.). 1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
- Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234.
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. A., Al-Massarani, S. M., El-Hed, A., Al-Agamy, M. H., ... & Ali, A. A. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports, 11(1), 1-13.
-
National Center for Biotechnology Information. (n.d.). Indoline-2-carboxylic acid, N-BOC protected. PubChem Compound Database. Retrieved from [Link]
- Singh, G., & Sharma, A. (2020). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Journal of Molecular Structure, 1218, 128453.
- Ballatore, C., & Smith, A. B. (2014). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Journal Name].
-
MySkinRecipes. (n.d.). 1-(tert-butoxycarbonyl)indoline-7-carboxylic acid. Retrieved from [Link]
- Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
- American Chemical Society. (2025). Direct-to-Biology Enabled Molecular Glue Discovery.
- Wang, Y., Ding, Y., & Zhang, A. (2023). Development and Application of Indolines in Pharmaceuticals. Chemistry & Biodiversity, 20(2), e202200951.
- Horgan, C., & O'Sullivan, T. P. (2021). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
- Cuesta, J., & Marco-Contelles, J. (2021).
- SlideShare. (2012).
- Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.
- Serafini, M., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 27(19), 6543.
- ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery.
- ResearchGate. (n.d.). Examples of natural products and pharmaceuticals with indole or indole carboxylic acid core highlighted.
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Application Notes & Protocols: Strategic Amide Coupling of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the amide coupling reactions of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid. We will explore the foundational principles of amide bond formation, compare the mechanisms and efficacy of common coupling reagents, and present detailed, field-proven protocols. The guide emphasizes the rationale behind experimental choices to ensure high-yield, high-purity synthesis of amide derivatives from this valuable indoline scaffold.
Introduction: The Significance of the Indoline Scaffold
The indoline ring system is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive building block for designing molecules that interact with specific biological targets. This compound is a particularly useful derivative, featuring a Boc-protected nitrogen to prevent unwanted side reactions and a carboxylic acid at the 6-position, poised for derivatization.
The formation of an amide bond is arguably the most common reaction in drug discovery, used to link molecular fragments and build complex architectures.[1][2] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[3][4] Therefore, the process requires the activation of the carboxylic acid moiety using a "coupling reagent," which converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[5]
This guide will focus on the practical application of modern coupling strategies to this compound, enabling the synthesis of diverse compound libraries for screening and development.
The Logic of Amide Bond Formation: Activating the Carboxyl Group
The core principle of any amide coupling reaction is the in-situ generation of a highly reactive acyl intermediate from the carboxylic acid. This intermediate is then susceptible to nucleophilic attack by a primary or secondary amine to form the thermodynamically stable amide bond.
The overall workflow can be visualized as a two-stage process:
Caption: General workflow for amide bond formation.
The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the risk of side reactions, cost, and the desired reaction conditions.[1] We will explore the two major classes of reagents: carbodiimides and onium salts.
A Head-to-Head Comparison of Coupling Reagent Classes
Carbodiimides: The Workhorse Reagents
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) , N,N'-Diisopropylcarbodiimide (DIC) , and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are widely used due to their effectiveness and low cost.[1][3]
Mechanism of Action: The reaction proceeds via a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide. However, this intermediate is unstable and can undergo two undesirable pathways:
-
Reaction with another molecule of carboxylic acid to form a symmetric anhydride.[6]
-
Intramolecular rearrangement to a stable, unreactive N-acylurea, which terminates the reaction and can complicate purification.[6][7][8]
To mitigate these side reactions and improve efficiency, carbodiimide couplings are almost always performed with additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) .[2][6] These additives rapidly trap the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester. This active ester is less prone to side reactions and readily couples with the amine.[6]
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Onium Salts: High-Efficiency Reagents
Phosphonium salts (e.g., PyBOP , BOP ) and aminium/uronium salts (e.g., HATU , HBTU ) are generally more reactive and efficient than carbodiimides, especially for sterically hindered substrates.[9][10] They are often the reagents of choice for difficult couplings.
Mechanism of Action: Onium salts react directly with the carboxylate anion (formed in the presence of a non-nucleophilic base like DIPEA) to generate the corresponding active ester in situ.[4][11]
-
PyBOP ((Benzotriazol-1-yl)oxy)tripyrrolidinophosphonium hexafluorophosphate) and HBTU generate OBt esters.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates a more reactive OAt ester.[9] The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, accelerating the coupling reaction.
Caption: Mechanism of HATU-mediated amide coupling.
One key advantage of phosphonium and aminium reagents is that they do not form the problematic N-acylurea byproduct associated with carbodiimides.[1][11] However, it is important to note that the original BOP reagent generates the highly carcinogenic byproduct hexamethylphosphoramide (HMPA), and PyBOP was developed as a safer alternative.[8][11]
Reagent Selection Summary
| Reagent System | Type | Advantages | Disadvantages |
| EDC / HOBt | Carbodiimide | Cost-effective; byproducts are water-soluble, simplifying workup.[6] | Risk of N-acylurea side product; can be less effective for hindered substrates.[6][12] |
| HATU / DIPEA | Aminium Salt | Very high reactivity and speed; excellent for hindered substrates; low racemization risk.[9][13] | Higher cost; can cause guanidinylation of the amine if used in excess.[13] |
| PyBOP / DIPEA | Phosphonium Salt | High efficiency; good for hindered couplings; safer alternative to BOP.[11] | Higher cost than carbodiimides; byproduct can sometimes complicate purification. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure using EDC/HOBt
This protocol is a reliable and cost-effective starting point for coupling this compound with primary or secondary amines.
Materials:
-
This compound
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1-0.5 M concentration).
-
Add HOBt (1.2 eq) and the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.0 - 3.0 eq) and stir the mixture for 5 minutes.
-
Cool the flask to 0 °C in an ice-water bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. A mild exotherm may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.[14]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup: a. Dilute the reaction mixture with ethyl acetate or DCM. b. Wash the organic layer sequentially with 5% aqueous citric acid or 1N HCl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.[11] c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[15][16]
Protocol 2: High-Efficiency Procedure using HATU
This protocol is recommended for challenging couplings, such as with sterically hindered or electron-deficient amines, where Protocol 1 may provide low yields.
Materials:
-
This compound
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HATU (1.1 eq), and the amine (1.1 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1-0.5 M concentration).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add DIPEA (2.0 eq) dropwise to the stirred mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.[4] Reaction times are typically much shorter than with carbodiimides.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS.
-
Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with water (2-3 times) to remove DMF and byproducts, followed by saturated aqueous NaHCO₃ and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, especially with hindered amines, switching from EDC/HOBt to a more powerful onium salt like HATU is the most effective solution.[13] Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.
-
Solvent Choice: DMF is a common choice due to its high polarity and ability to dissolve most reactants.[4][17] DCM is another excellent option, particularly for EDC-mediated couplings, as the byproduct dicyclohexylurea (from DCC) is less soluble, but this is not an issue with the water-soluble EDC.[4]
-
Base Selection: A non-nucleophilic tertiary amine base like DIPEA or triethylamine (TEA) is crucial, especially for onium salt couplings, to deprotonate the carboxylic acid without competing as a nucleophile.[4][11]
-
Purification: The workup is designed to remove the majority of the coupling reagent byproducts. EDC and its urea byproduct are water-soluble, simplifying their removal via aqueous washes.[6] Byproducts from HATU and PyBOP are also generally removed with a standard aqueous workup. Final purification is almost always achieved with silica gel chromatography.[15][16]
Conclusion
The successful synthesis of amide derivatives from this compound is readily achievable with a rational selection of coupling reagents and optimized reaction conditions. For routine syntheses with unhindered amines, the EDC/HOBt system offers a reliable and economical choice. For more challenging substrates or when reaction speed is paramount, the superior reactivity of HATU justifies its higher cost. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently generate diverse libraries of indoline-based amides for advancement in drug discovery and development programs.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Pandey, M. K., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Bonnet, E., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PLoS ONE. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]
-
Pattar, V. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Retrieved from [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized reaction conditions for the amide formation step. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. Retrieved from [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of BOP-mediated coupling reagent. Retrieved from [Link]
-
Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]
-
Han, Y., & Kim, H. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Evolution of amide bond formation | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Application Notes & Protocols: Amide Bond Formation Using 1-(tert-Butoxycarbonyl)indoline-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indoline Scaffold and Amide Bond Construction
The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for designing molecules that interact with specific biological targets. The incorporation of a carboxylic acid moiety, as seen in 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid, provides a critical handle for further molecular elaboration, most commonly through the formation of amide bonds.
Amide bond formation is arguably the most frequently utilized reaction in drug discovery and development.[1] This robust linkage is central to the structure of peptides, proteins, and a vast array of small molecule therapeutics. The ability to efficiently and reliably construct amide bonds is, therefore, a fundamental requirement for any medicinal chemistry program.
This guide provides a detailed technical overview and practical protocols for the successful use of this compound in amide bond formation. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to explain the underlying chemical principles and rationale for key experimental choices, ensuring both successful execution and a deeper understanding of the process.
Understanding the Substrate: this compound
This compound is a bifunctional molecule featuring a carboxylic acid at the 6-position of the indoline ring and a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen.[2] The Boc group serves to protect the secondary amine from participating in unwanted side reactions during the amide coupling process.[3]
Key Structural Features and Reactivity Considerations:
-
Steric Hindrance: The indoline core, while not excessively bulky, does present a degree of steric hindrance around the carboxylic acid. This can influence the choice of coupling reagents and reaction conditions, as some methods are more sensitive to steric bulk than others.[4][5]
-
Electronic Effects: The electronic nature of the indoline ring can also play a role in the reactivity of the carboxylic acid. The nitrogen atom's lone pair is delocalized into the aromatic system, which can subtly affect the acidity of the carboxyl group.
-
Boc Protecting Group: The Boc group is stable under the neutral or mildly basic conditions typically employed for amide coupling. However, it is sensitive to strong acids and can be readily removed post-coupling if desired, providing a route to further functionalization at the indoline nitrogen.[3]
The Chemistry of Amide Bond Formation: A Mechanistic Overview
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[6][7] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the primary role of a coupling reagent.
Most common amide coupling reactions proceed through a two-step mechanism:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid anhydride.[6][8]
-
Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the activated carbonyl carbon and displacing the leaving group to form the thermodynamically stable amide bond.[6]
General Workflow for Amide Bond Formation
Selecting the Right Coupling Reagent: A Comparative Analysis
The choice of coupling reagent is critical for a successful amide bond formation reaction. Several classes of reagents are available, each with its own advantages and disadvantages. For a substrate like this compound, factors such as steric hindrance and the desire to avoid side reactions should guide the selection process.
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Readily available, cost-effective.[7][9] | Can lead to racemization of chiral centers; DCC byproduct can be difficult to remove.[9][10] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High coupling efficiency, low racemization, fast reaction times.[9][11] | More expensive than carbodiimides; can have safety concerns. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, effective for sterically hindered substrates. | Byproducts can sometimes be difficult to remove. |
The Role of Additives:
Additives are often used in conjunction with coupling reagents to improve reaction efficiency and suppress side reactions, particularly racemization.[10]
-
1-Hydroxybenzotriazole (HOBt): Reacts with the activated intermediate to form an HOBt-ester, which is less prone to racemization and reacts cleanly with the amine.[10]
-
1-Hydroxy-7-azabenzotriazole (HOAt): Similar to HOBt but often provides faster reaction rates and lower racemization levels due to anchimeric assistance from the pyridine nitrogen.
-
4-(Dimethylamino)pyridine (DMAP): A highly effective acylation catalyst, often used in catalytic amounts to accelerate the reaction, particularly with sterically hindered substrates.[12]
Recommended Protocols for Amide Bond Formation
The following protocols provide detailed, step-by-step methodologies for the coupling of this compound with a generic primary or secondary amine.
Protocol 1: EDC/HOBt Mediated Coupling
This is a robust and cost-effective method suitable for a wide range of amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1 M concentration).
-
Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF or DCM.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Protocol 2: HATU Mediated Coupling
This method is highly efficient and particularly useful for sterically hindered amines or when racemization is a concern.
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the amine (1.1 eq).
-
Dissolve the starting materials in anhydrous DMF (approximately 0.1 M concentration).
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA or 2,4,6-collidine (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions are often complete within 1-4 hours.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
HATU Coupling Experimental Workflow
Troubleshooting and Key Considerations
-
Low Yield: If the reaction is sluggish or gives a low yield, consider switching to a more powerful coupling reagent like HATU. Increasing the reaction temperature (e.g., to 40-50 °C) can also be beneficial, but be mindful of potential side reactions. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.
-
Side Reactions: The formation of an N-acylurea byproduct can occur with carbodiimide reagents, especially if the amine is not added promptly after activation.[13] Using HOBt or HOAt can help to minimize this side reaction.[10]
-
Racemization: For chiral amines or carboxylic acids, racemization is a potential concern. Using HATU or carrying out the reaction at a lower temperature (e.g., 0 °C) can help to preserve stereochemical integrity.[14]
-
Purification: The urea byproducts from carbodiimide reactions (especially DCU from DCC) can sometimes be challenging to remove. If EDC is used, its urea byproduct is water-soluble and can be removed during the aqueous work-up.[9]
Conclusion
The formation of amide bonds using this compound is a fundamental transformation in the synthesis of novel indoline-based compounds for drug discovery and other applications. By understanding the underlying principles of amide bond formation and carefully selecting the appropriate coupling reagents and conditions, researchers can efficiently and reliably synthesize a diverse range of amide derivatives. The protocols provided in this guide offer robust starting points for these synthetic endeavors, and the accompanying technical insights should empower scientists to troubleshoot and optimize their reactions for maximal success.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11648. [Link]
-
Reddy, V. R., Kumar, A., & Rao, K. R. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 77, 153093. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 86. [Link]
-
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 401-405. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11648. [Link]
-
Lipshutz, B. H., & Ghorai, S. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(9), 2386-2394. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(tert-butoxycarbonyl)indole. PubChem Compound Database. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-(tert-butoxycarbonyl)indoline-7-carboxylic acid. Retrieved from [Link]
-
ChemBK. (2024). 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
ResearchGate. (2025). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Lipshutz, B. H., & Ghorai, S. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(9), 2386-2394. [Link]
-
Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Nagoya University. [Link]
-
d'Andrea, L. D., et al. (2024). On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Chemistry, 6(4), 100. [Link]
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- 14. Amide Synthesis [fishersci.co.uk]
Protecting Group Strategies for Indoline-6-Carboxylic Acid: A Detailed Guide for Researchers
Introduction: Navigating the Synthetic Challenges of a Privileged Scaffold
Indoline-6-carboxylic acid is a valuable building block in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Its bifunctional nature, possessing both a nucleophilic secondary amine within the indoline ring and an acidic carboxylic acid moiety, presents a significant challenge in multistep organic synthesis.[1][2] Unprotected, these functional groups can interfere with desired chemical transformations, leading to side reactions, low yields, and complex purification procedures. Therefore, a robust and well-defined protecting group strategy is paramount for the successful synthesis of complex molecules derived from this scaffold.
This application note provides a comprehensive guide to the strategic protection and deprotection of the indoline nitrogen and the carboxylic acid group of indoline-6-carboxylic acid. We will delve into the rationale behind the selection of appropriate protecting groups, provide detailed, field-proven protocols for their installation and removal, and discuss orthogonal strategies that allow for the selective manipulation of each functional group.
Protecting the Indoline Nitrogen: The Ubiquitous Boc Group
The secondary amine of the indoline ring is nucleophilic and can readily react with electrophiles.[3] To temper its reactivity, the tert-butyloxycarbonyl (Boc) group is the most widely employed protecting group for the indoline nitrogen.[4][5][6][7] The Boc group offers several advantages: it is easily introduced, stable to a wide range of non-acidic reaction conditions, and can be removed under mild acidic conditions.[8][9]
Rationale for Boc Protection
The electron-withdrawing nature of the Boc carbamate decreases the nucleophilicity of the indoline nitrogen, rendering it unreactive towards many electrophilic reagents.[1][10] This allows for selective reactions to be carried out at other positions of the molecule, including the carboxylic acid. Furthermore, the steric bulk of the tert-butyl group can influence the regioselectivity of certain reactions on the aromatic ring.[11]
Experimental Protocol: N-Boc Protection of Indoline-6-Carboxylic Acid
This protocol details the straightforward installation of the Boc group onto the indoline nitrogen.
Materials:
-
Indoline-6-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve indoline-6-carboxylic acid (1.0 eq) in a suitable solvent such as a mixture of THF and water or acetonitrile.
-
Add a base such as sodium hydroxide (1.1 eq) or triethylamine (1.2 eq) to the solution and stir until the starting material is fully dissolved.[12]
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.
-
Acidify the aqueous residue to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc-indoline-6-carboxylic acid.
Protecting the Carboxylic Acid: Esterification Strategies
The carboxylic acid group is acidic and can react with bases and nucleophiles.[3] Protection is typically achieved by converting it into an ester. The choice of ester is critical and depends on the planned subsequent reaction conditions and the desired deprotection method.[3][13][14][15]
Common Ester Protecting Groups
| Protecting Group | Formation Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Methyl Ester | MeOH, H₂SO₄ (catalytic) or CH₂N₂, Et₂O | NaOH or LiOH in H₂O/MeOH/THF | Simple to form, stable to many conditions.[16][17] | Requires basic conditions for removal, which may not be compatible with other functional groups.[18][19] |
| Benzyl Ester | Benzyl alcohol, acid catalyst or Benzyl bromide, base | H₂, Pd/C (Hydrogenolysis) | Cleavage under neutral conditions.[13] | Not suitable for molecules containing other reducible functional groups. |
| tert-Butyl Ester | Isobutylene, H₂SO₄ (catalytic) or Boc₂O, DMAP | Trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in an organic solvent | Stable to basic and nucleophilic conditions; cleaved under mild acidic conditions.[13] | Acid-labile, similar to the Boc group, requiring careful orthogonal planning. |
Experimental Protocol: Methyl Esterification of N-Boc-Indoline-6-Carboxylic Acid
This protocol describes the formation of a methyl ester, a common and robust protecting group for carboxylic acids.
Materials:
-
N-Boc-indoline-6-carboxylic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Sodium bicarbonate (NaHCO₃, saturated solution)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend N-Boc-indoline-6-carboxylic acid (1.0 eq) in methanol in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl N-Boc-indoline-6-carboxylate.
Orthogonal Protecting Group Strategies: Selective Deprotection
In a multi-step synthesis, it is often necessary to deprotect one functional group while leaving others intact. This is achieved through an "orthogonal" protecting group strategy, where each protecting group is removed by a specific set of reagents that do not affect the others.[1][20][21]
A common and effective orthogonal strategy for indoline-6-carboxylic acid involves the use of a Boc group for the indoline nitrogen and a methyl or benzyl ester for the carboxylic acid .
-
Scenario 1: Deprotection of the Carboxylic Acid first. The methyl ester can be hydrolyzed using a base like lithium hydroxide, leaving the acid-labile Boc group untouched.[18] The benzyl ester can be removed by hydrogenolysis, which also does not affect the Boc group.
-
Scenario 2: Deprotection of the Indoline Nitrogen first. The Boc group can be cleaved under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), while the methyl or benzyl ester remains stable to these conditions.[8][12][22]
Caption: Orthogonal protection and deprotection workflow for indoline-6-carboxylic acid.
Deprotection Protocols
Protocol 1: N-Boc Deprotection
Materials:
-
Methyl N-Boc-indoline-6-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃, saturated solution)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.[23]
-
Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected indoline.
Protocol 2: Methyl Ester Deprotection (Saponification)
Materials:
-
Methyl N-Boc-indoline-6-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF, methanol, and water.
-
Add lithium hydroxide (1.5-3.0 eq) and stir the mixture at room temperature for 2-6 hours, or until the reaction is complete by TLC.
-
Remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Conclusion
The selection of an appropriate protecting group strategy is a critical consideration in the synthesis of complex molecules derived from indoline-6-carboxylic acid. The Boc group for the indoline nitrogen and esterification for the carboxylic acid provide a robust and versatile combination, allowing for a wide range of chemical transformations to be performed selectively. The principles of orthogonality are key to achieving efficient and high-yielding syntheses. The protocols provided in this application note serve as a reliable starting point for researchers in the field of medicinal chemistry and drug discovery.
References
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Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
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Teye, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
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The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. [Link]
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Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]
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Slideshare. (n.d.). Protection of carbonyl and carboxyl group. [Link]
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J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]
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Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
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Royal Society of Chemistry. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. [Link]
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Slideshare. (n.d.). Protection and deprotection of carboxylic acid. [Link]
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ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. [Link]
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NPTEL IIT Kharagpur. (2020, July 13). Peptide synthesis: Protecting groups for amine and carboxyl functionality [Video]. YouTube. [Link]
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SynArchive. (n.d.). Protection of Carboxylic acid by Ester. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
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Wikipedia. (n.d.). Protecting group. [Link]
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All about chemistry. (2020, July 5). Protecting Groups for Carboxylic acid [Video]. YouTube. [Link]
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ChemBK. (n.d.). Indole, N-BOC protected. [Link]
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ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. [Link]
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C&EN Global Enterprise. (2022, September 12). Molecular-editing reaction expands indoles with nitrogen. [Link]
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ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
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ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(tr. [Link]
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PubChem. (n.d.). Indoline-2-carboxylic acid, N-BOC protected. [Link]
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ResearchGate. (n.d.). Deprotection of the methyl ester to obtain carboxylic acid 2. [Link]
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Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
-
National Institutes of Health. (n.d.). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. [Link]
-
Arkivoc. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. [Link]
-
ResearchGate. (n.d.). Reaction with Boc protection of indole nitrogen (a) and the two.... [Link]
-
PubMed. (n.d.). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indolines. [Link]
-
Wiley Online Library. (n.d.). Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. [Link]
-
MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
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ResearchGate. (n.d.). Synthesis of indole‐N‐carboxylic acids. [Link]93)
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Application Notes and Protocols for the Synthesis of Indole Derivatives from 1-(tert-Butoxycarbonyl)indoline-6-carboxylic Acid
Introduction
Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic functionalization of the indole nucleus is paramount in drug discovery programs. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diverse indole derivatives starting from the commercially available and versatile building block, 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid.
This guide eschews a rigid template in favor of a logically structured narrative that delves into the causality behind experimental choices, ensuring both scientific rigor and practical applicability. We will explore two primary synthetic routes, focusing on the sequence of carboxylic acid functionalization and indoline dehydrogenation, providing detailed, step-by-step protocols for key transformations.
Strategic Overview: Pathways to Indole-6-Carboxamides and Esters
The synthesis of indole-6-carboxamide and indole-6-carboxylate derivatives from this compound can be strategically approached via two principal pathways. The choice between these pathways may depend on the nature of the desired final product, the compatibility of functional groups, and the desired overall efficiency.
-
Pathway A: Functionalization First, Then Aromatization. This route prioritizes the modification of the carboxylic acid group on the indoline scaffold, followed by the dehydrogenation of the indoline to the corresponding indole. This sequence can be advantageous when the reagents used for amide coupling or esterification are sensitive to the reaction conditions required for dehydrogenation.
-
Pathway B: Aromatization First, Then Functionalization. In this alternative strategy, the indoline ring is first dehydrogenated to form the indole nucleus. Subsequent functionalization of the carboxylic acid group is then performed. This approach may be preferred if the desired amide or ester functionalities are unstable under the conditions of indoline oxidation.
The following sections will provide detailed protocols and scientific rationale for each step within these pathways.
Diagram of Synthetic Pathways
Caption: Overview of the two primary synthetic pathways.
Part 1: Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety at the 6-position of the indoline ring serves as a versatile handle for the introduction of a wide array of functional groups through amide bond formation or esterification.
Amide Coupling Protocols
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis. Direct condensation is often inefficient; thus, coupling reagents are employed to activate the carboxylic acid.[1][2]
Choice of Coupling Reagent: The selection of a coupling reagent is critical and depends on factors such as the steric hindrance of the substrates and the potential for side reactions.[1] For routine couplings, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are widely used. For more challenging couplings involving sterically hindered amines or electron-deficient anilines, uronium/aminium salt reagents such as HATU are highly effective.[3][4][5]
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent System | Key Features | Typical Reaction Time | Common Solvents |
| EDC/HOBt | Cost-effective, water-soluble byproducts. | 2-12 hours | DMF, DCM |
| HATU/DIPEA | High efficiency for sterically hindered substrates. | 1-4 hours | DMF, DCM |
| DCC/DMAP | Potent, but dicyclohexylurea (DCU) byproduct can be difficult to remove. | 2-12 hours | DCM |
This protocol is suitable for coupling 1-Boc-indoline-6-carboxylic acid with a variety of primary and secondary amines.
Materials:
-
1-Boc-indoline-6-carboxylic acid
-
Amine (1.0-1.2 equivalents)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
Anhydrous DMF or DCM
-
DIPEA (2.0 equivalents, optional, for amine salts)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve 1-Boc-indoline-6-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the activated carboxylic acid solution. If the amine is a hydrochloride or hydrobromide salt, add DIPEA (2.0 equivalents).
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sources
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- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic Acid in Fragment-Based Drug Discovery
Introduction: The Power of Fragments and the Privilege of the Indole Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS) for the identification of novel chemical starting points for drug development.[1][2][3][4] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused approach. It involves screening collections of low molecular weight compounds, or "fragments" (typically <300 Da), to identify those that bind to a biological target with low, often millimolar to micromolar, affinity.[3][5] The rationale behind this approach is that these small fragments, despite their weak binding, form highly efficient and high-quality interactions with the target protein.[4][6] Structural information from techniques like X-ray crystallography or NMR spectroscopy then guides the optimization of these initial hits, allowing for their growth or linking into more potent, lead-like molecules.[1][7]
Within the vast chemical space available for fragment library design, the indole scaffold holds a privileged position.[8][9][10] This bicyclic aromatic heterocycle is a common feature in numerous natural products and FDA-approved drugs, demonstrating its ability to interact with a wide range of biological targets.[8][9][11][12] Its structural rigidity, combined with the presence of a hydrogen bond donor (the indole N-H) and a rich π-system, allows for a variety of binding interactions, including hydrogen bonds and π-stacking. Furthermore, the indole nucleus is readily amenable to chemical modification at multiple positions, making it an ideal starting point for medicinal chemistry-driven hit-to-lead campaigns.[8][13]
This application note provides a detailed guide on the utilization of indole-containing fragments, specifically using 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid as a representative example, within an FBDD workflow. We will explore its properties as a "poised" fragment and provide detailed protocols for its application in a typical biophysical screening cascade.
This compound: A Profile of a Poised Fragment
This compound is an excellent candidate for inclusion in a fragment library. Its indoline core provides the desirable rigid scaffold, while the tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the carboxylic acid at the 6-position offer strategic advantages for FBDD.
Physicochemical Properties:
| Property | Value | Significance in FBDD |
| Molecular Formula | C14H17NO4 | |
| Molecular Weight | 263.29 g/mol | Falls within the typical fragment molecular weight range (<300 Da).[5][14] |
| XLogP3 | 2.2 | Adheres to the "Rule of Three" for fragment likeness (cLogP ≤ 3).[14] |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | Provides a key interaction point with the target protein. |
| Hydrogen Bond Acceptors | 4 (from carbonyls and carboxylic acid) | Offers multiple potential hydrogen bonding interactions. |
The Boc group serves two primary purposes. Firstly, it increases the lipophilicity of the indoline core, which can be beneficial for cell permeability and interaction with hydrophobic pockets on a target protein. Secondly, and more importantly, it renders the fragment "poised" for synthetic elaboration.[7] The Boc group can be easily removed under acidic conditions, revealing a secondary amine that can be used as a handle for growing the fragment by adding new chemical moieties.[15][16] Similarly, the carboxylic acid group provides a readily available attachment point for chemical modification through amide bond formation.[15]
The FBDD Workflow: From Fragment Library to Validated Hit
A typical FBDD campaign follows a hierarchical screening cascade designed to efficiently identify and validate true fragment hits while minimizing false positives. The workflow generally involves a high-throughput primary screen to identify potential binders, followed by a series of orthogonal biophysical techniques to confirm binding and characterize the interaction.
Figure 1: A generalized workflow for a fragment-based drug discovery campaign.
Detailed Application Protocols
Here, we provide detailed protocols for key stages of the FBDD workflow, using this compound as an exemplary fragment.
Protocol 1: Primary Screening with Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay (TSA) or ThermoFluor, is a rapid and cost-effective method for primary screening.[17][18][19] It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.[18][20] A positive shift in Tm suggests that the fragment stabilizes the protein, indicating a binding event.[20]
Objective: To identify fragments from a library that bind to and stabilize the target protein.
Materials:
-
Purified target protein (at a concentration of 2-10 µM)
-
DSF buffer (optimized for protein stability, e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment library stock plates (e.g., 10 mM in DMSO), including this compound
-
384-well PCR plates
-
Real-time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Prepare the Master Mix: In a suitable tube, prepare a master mix containing the target protein and SYPRO Orange dye in the DSF buffer. The final concentration of the protein should be 2-5 µM and the dye at 5x.
-
Dispense Fragments: Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 20-100 nL) of each fragment stock solution from the library plate to the wells of the 384-well PCR plate. This will result in a final fragment concentration of approximately 100-500 µM. Include DMSO-only wells as a negative control.
-
Add Master Mix: Dispense the protein/dye master mix into each well of the PCR plate containing the fragments. The final volume should be around 20 µL.
-
Seal and Centrifuge: Seal the plate with an optical seal, mix gently, and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Melt Analysis: Place the plate in the real-time PCR instrument. Program the instrument to heat the samples from 25 °C to 95 °C with a ramp rate of 0.05 °C/second, while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal melt curve to a Boltzmann equation. A fragment is considered a "hit" if it induces a significant thermal shift (ΔTm) of ≥ 2-3 standard deviations above the mean ΔTm of the DMSO controls.
Causality and Trustworthiness: The binding of a ligand to a protein generally increases its thermodynamic stability, requiring more thermal energy to unfold it.[20] SYPRO Orange dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding. By monitoring this fluorescence increase as a function of temperature, we can determine the Tm. A shift to a higher Tm in the presence of a fragment is a reliable indicator of a binding event.[19][20]
Protocol 2: Hit Validation and Affinity Determination with Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time data on the binding affinity and kinetics of molecular interactions.[21][22] It is an excellent orthogonal method to validate hits from a primary screen and to quantify their binding affinity (KD).[7][21][23]
Objective: To confirm the binding of primary hits and determine their dissociation constant (KD).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Purified target protein
-
Running buffer (e.g., HBS-EP+ buffer with 1-5% DMSO)
-
Fragment hits identified from the primary screen, including this compound, prepared in a dilution series.
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface, typically via amine coupling.[24] This creates a high-density surface of the target protein. A reference flow cell should be prepared by performing the activation and blocking steps without protein immobilization.
-
Fragment Preparation: Prepare a concentration series for each fragment hit (e.g., from 1 µM to 1 mM) in the running buffer. The DMSO concentration in all samples must be precisely matched to that of the running buffer to avoid solvent-induced artifacts.[23]
-
Binding Analysis: Inject the fragment solutions over the protein and reference flow cells at a constant flow rate. Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. Include buffer-only injections for double referencing.
-
Data Analysis: Subtract the reference cell signal and the buffer injection signal from the active cell signal to obtain the specific binding sensorgram. For affinity determination, plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model to calculate the KD.
Causality and Trustworthiness: SPR detects changes in the refractive index at the sensor surface, which is directly proportional to the mass of molecules binding to the immobilized target.[22][24] This allows for the direct, real-time observation of binding events. Using a reference surface and buffer blanks helps to eliminate non-specific binding and bulk refractive index effects, ensuring the data reflects true protein-fragment interactions.[22]
Figure 2: Key steps in an SPR-based fragment screening protocol.
Protocol 3: Structural Characterization with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in FBDD, used for both primary screening and detailed structural characterization of fragment binding.[14][25][26] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly effective for detecting the weak binding of fragments.[14][25]
Objective: To confirm fragment binding and gain insights into the binding epitope.
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
Purified target protein
-
NMR buffer (e.g., 50 mM phosphate buffer in 99.9% D2O, pH 7.4)
-
Fragment hits
Procedure (STD NMR):
-
Sample Preparation: Prepare two NMR samples for each fragment. One sample contains the fragment (e.g., 100 µM) and the target protein (e.g., 10 µM) in the NMR buffer. The second sample contains only the fragment at the same concentration.
-
Acquire STD Spectrum: On the sample containing the protein and fragment, acquire an STD NMR spectrum. This involves selectively saturating a region of the protein's proton spectrum and observing the transfer of this saturation to the protons of the bound fragment.
-
Acquire Reference Spectrum: A reference spectrum is acquired without protein saturation.
-
Data Analysis: The difference between the saturated and reference spectra reveals the signals of the fragment protons that are in close proximity to the protein in the bound state. The intensity of the STD signals is proportional to the binding affinity and the proximity of the fragment protons to the protein.
Causality and Trustworthiness: STD NMR relies on the transfer of magnetization from the protein to a bound ligand via the nuclear Overhauser effect (nOE).[14] This effect is only significant for molecules that are in close contact. Therefore, the observation of signals in the STD difference spectrum is direct evidence of binding. Furthermore, the relative intensities of the signals can map the "binding epitope" of the fragment, indicating which parts of the molecule are most intimately interacting with the protein.[25]
Computational Approaches: Molecular Docking
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor.[13][27] For a fragment like this compound, docking studies can help rationalize the observed binding in biophysical assays and provide a structural hypothesis for how the fragment interacts with the target's binding site. This information is invaluable for guiding the subsequent hit-to-lead optimization process.[28][29]
Data Interpretation and Hit-to-Lead Optimization
A successful FBDD campaign will yield a set of validated fragment hits with confirmed binding to the target protein. For a hit like this compound, the next steps involve a structure-guided optimization strategy.
Key Quantitative Data for Hit Prioritization:
| Technique | Key Metric | Typical Range for Fragment Hits | Interpretation |
| DSF/TSA | ΔTm (°C) | > 1-2 °C | Indicates ligand-induced protein stabilization. |
| SPR | KD (M) | 10⁻³ to 10⁻⁶ M | Quantifies binding affinity. |
| NMR (STD) | STD Amplification Factor | Dependent on KD and protein MW | Confirms binding and identifies binding epitope. |
Once a promising fragment-protein complex structure is obtained (ideally from X-ray crystallography), the "poised" nature of this compound can be exploited. The Boc group can be removed, and the resulting amine can be used to "grow" the fragment into an adjacent pocket of the binding site. Alternatively, the carboxylic acid can be used as a handle to introduce new functionalities that pick up additional interactions. This iterative process of structural analysis and synthetic chemistry is the cornerstone of evolving a low-affinity fragment into a potent and selective lead compound.[30]
Conclusion
This compound serves as an exemplary scaffold for fragment-based drug discovery. Its indole core, appropriate physicochemical properties, and strategically placed functional groups make it a valuable starting point for identifying novel inhibitors. By employing a multi-faceted screening cascade that leverages the strengths of biophysical techniques like DSF, SPR, and NMR, researchers can confidently identify and validate fragment hits. The true power of FBDD is then realized through structure-guided medicinal chemistry, where poised fragments like this are elaborated into potent, optimized lead compounds, ultimately accelerating the drug discovery process.
References
- Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery.
- Ciulli, A., & Scott, D. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(3), 335-345.
- Di Lello, P., et al. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences, 8, 644239.
- Vivarès, D., & Ciulli, A. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(5), 471-490.
- Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
- Vivarès, D., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), E2962-E2967.
- Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs.
- Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Future Medicinal Chemistry, 5(13), 1545-1560.
- Peng, J. W. (2020). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 25(17), 3894.
- Arda, A., et al. (2025). Fast and Reliable NMR-Based Fragment Scoring for Drug Discovery. Analytical Chemistry.
- Creative Biolabs. (n.d.). Thermal Shift Assay.
- Neumann, L., et al. (2010). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 10(18), 1840-1851.
- Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems.
- Andersson, K., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv.
- Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(2), 142-147.
- Nuvisan. (n.d.). Tailored Thermal Shift Assays for Accurate Ligand Binding Analysis.
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- Shaikh, I. A., et al. (2016). Instrumental analysis and the molecular docking study for the synthesized indole derivatives. International Journal of Chemical Sciences, 14(3), 1405-1418.
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Al-Suwaidan, I. A., et al. (2018). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents. Molecules, 23(10), 2465.
- Erlanson, D. A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(12), 5607-5628.
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- PubChem. (n.d.). 1-(Tert-butoxycarbonyl)indole.
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- Sharma, P., et al. (2024).
- Wang, N., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 182.
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- Karawaj, C., & Brockmeyer, A. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Open Bio, 12(10), 1735-1750.
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Protocols for Boc Deprotection of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid
Introduction: The Role of Boc Protection in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and materials science, the strategic use of protecting groups is paramount.[1] The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy, prized for its ability to mask the reactivity of primary and secondary amines.[2][3][4][5] Its widespread use stems from its stability under a variety of reaction conditions, including those that are nucleophilic, basic, and involve catalytic hydrogenation.[3][6] The Boc group's utility is fully realized by its susceptibility to cleavage under specific acidic conditions, allowing for the selective unmasking of the amine functionality at the desired synthetic juncture.[2][7] This document provides detailed protocols for the deprotection of a specific Boc-protected substrate, 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid, a building block often utilized in the synthesis of pharmacologically active compounds.
The removal of the Boc group is an acid-catalyzed process. The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid.[8][9] This initial step renders the protecting group unstable, leading to its cleavage and the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[8][9] The carbamic acid readily undergoes decarboxylation to release the free amine and carbon dioxide gas.[7][8][9][10] The liberated amine is then typically protonated by the excess acid in the reaction medium, forming a salt.[8][9]
Core Deprotection Protocols
Two primary methodologies are routinely employed for the Boc deprotection of this compound: treatment with trifluoroacetic acid (TFA) and reaction with hydrochloric acid (HCl) in an organic solvent. The choice between these methods often depends on the presence of other acid-sensitive functional groups within the molecule and the desired salt form of the final product.
Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
This is a robust and widely used method for Boc deprotection due to its efficiency and the volatility of the reagent, which simplifies product isolation.
Causality Behind Experimental Choices:
-
Trifluoroacetic Acid (TFA): A strong organic acid that effectively protonates the Boc group, initiating the cleavage mechanism.[7][10] Its volatility facilitates removal under reduced pressure.
-
Dichloromethane (DCM): A common solvent for this reaction due to its ability to dissolve a wide range of organic compounds and its relative inertness under strongly acidic conditions.
-
Scavengers (Optional but Recommended): The deprotection process generates a reactive tert-butyl cation.[9][11] In molecules with nucleophilic moieties (e.g., electron-rich aromatic rings, thiols), this cation can lead to unwanted alkylation side reactions.[12] Scavengers, such as triisopropylsilane (TIS) or water, are added to trap the tert-butyl cation and prevent these side reactions.[11]
Experimental Workflow Diagram:
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Application Notes & Protocols: Advanced Catalytic Methodologies for 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of modern catalytic reactions involving 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid. This versatile building block, featuring the privileged indoline scaffold, is a valuable precursor in the synthesis of complex bioactive molecules.[1][2][3] We will explore two primary catalytic strategies: transition-metal-catalyzed C-H functionalization directed by the N-Boc group and decarboxylative cross-coupling reactions utilizing the C6-carboxylic acid moiety. The protocols and mechanistic discussions herein are designed to provide both practical, step-by-step instructions and a deeper understanding of the underlying chemical principles, enabling rational optimization and application in complex synthetic campaigns.
Introduction: The Strategic Importance of the Indoline Scaffold
The indoline core is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals, prized for its unique three-dimensional structure and biological activity.[1][2] this compound, hereafter referred to as 1 , serves as an ideal starting point for the elaboration of this scaffold. Its structure presents two distinct and orthogonally reactive handles for synthetic diversification:
-
The N-Boc Group: The tert-butoxycarbonyl (Boc) group not only protects the indoline nitrogen but also acts as a powerful directing group in transition-metal-catalyzed C-H functionalization reactions. The carbonyl oxygen can coordinate to a metal center, positioning the catalyst to selectively activate the otherwise inert C-H bond at the C7 position.[4][5]
-
The C6-Carboxylic Acid: This functional group is a versatile handle for traditional transformations, such as amide bond formation. More recently, it has been leveraged as a "traceless" activating group in decarboxylative cross-coupling reactions, serving as a stable and readily available alternative to organometallic reagents.[6][7]
Modern synthetic chemistry has increasingly moved towards C-H bond activation, which offers a more atom- and step-economical approach to modifying complex molecules compared to traditional methods that require pre-functionalized precursors.[8][9] This guide will focus on harnessing these advanced catalytic methods to unlock the synthetic potential of compound 1 .
Strategy I: N-Boc Directed C-H Functionalization at the C7 Position
The selective functionalization of the C7 position of the indoline ring is a significant challenge due to the intrinsic reactivity of other sites. However, the N-Boc group provides a reliable solution through directed C-H activation. Catalysts based on rhodium, palladium, and iridium have proven particularly effective for this transformation.[4][5][10]
Mechanistic Rationale: The Role of the Metallacycle
The underlying mechanism for these reactions involves the formation of a five-membered metallacycle intermediate. The process can be summarized as follows:
-
Coordination: The carbonyl oxygen of the N-Boc group coordinates to the metal center (e.g., Rh(III), Pd(II), Ir(III)).
-
C-H Activation: This coordination brings the catalyst into close proximity to the C7-H bond, facilitating its cleavage through a concerted metalation-deprotonation (CMD) pathway. This forms a stable five-membered metallacycle.
-
Functionalization: The resulting metal-carbon bond reacts with a coupling partner (e.g., an aminating agent, an alkene, or an arene).
-
Catalyst Regeneration: Reductive elimination or other terminal steps release the C7-functionalized product and regenerate the active catalyst.
Caption: General mechanism for directed C7 C-H functionalization.
Protocol: Rh(III)-Catalyzed C7-Amidation of this compound
This protocol describes the direct amidation of the C7 position using a dioxazolone as the aminating agent, a method known for its efficiency and functional group tolerance.[4]
Table 1: Materials and Reagents for C7-Amidation
| Reagent | CAS Number | Supplier | Purpose |
| This compound (1 ) | 208772-41-2 | Commercial | Starting Material |
| [RhCp*Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) dichloride dimer) | 12354-85-7 | Commercial | Catalyst Precursor |
| Silver Acetate (AgOAc) | 563-63-3 | Commercial | Oxidant / Halide Scavenger |
| Sodium Acetate (NaOAc) | 127-09-3 | Commercial | Base / Additive |
| 3-Phenyl-1,4,2-dioxazol-5-one | 5798-76-5 | Commercial | Amidating Agent |
| 1,2-Dichloroethane (DCE) | 107-06-2 | Commercial | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1 ) (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), silver acetate (0.2 mmol, 1.0 equiv), and sodium acetate (0.4 mmol, 2.0 equiv).
-
Causality: The dimeric Rh(III) precursor is activated in situ. Silver acetate acts as a crucial chloride scavenger to generate the active cationic rhodium species and may also assist in the C-H activation step. Sodium acetate serves as a base for the CMD step.
-
-
Reagent Addition: Add the 3-phenyl-1,4,2-dioxazol-5-one (0.3 mmol, 1.5 equiv).
-
Solvent and Atmosphere: Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen). Add anhydrous 1,2-dichloroethane (2.0 mL).
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 12-24 hours.
-
Insight: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.
-
-
Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM, 10 mL) and filter it through a pad of Celite® to remove insoluble metal salts. Rinse the pad with additional DCM (2 x 5 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure C7-amidated product.
Caption: Experimental workflow for Rh(III)-catalyzed C7-amidation.
Strategy II: Decarboxylative Cross-Coupling at the C6 Position
The carboxylic acid at the C6 position is a powerful synthetic handle for carbon-carbon bond formation via decarboxylative coupling. This strategy avoids the preparation of often unstable organometallic intermediates (like organoboranes or organostannanes) from the parent acid, using the carboxylic acid itself as a latent aryl nucleophile.[6]
Mechanistic Rationale: Palladium/Copper Co-catalysis
A common approach for decarboxylative Suzuki-Miyaura type couplings involves a dual catalytic system, often with palladium and copper.[6]
-
Salt Formation & Decarboxylation: The carboxylic acid reacts with a copper(I) salt to form a copper(I) carboxylate. Upon heating, this intermediate undergoes decarboxylation to generate an aryl-copper species.
-
Palladium Catalytic Cycle: Concurrently, a Pd(0) species undergoes oxidative addition to an aryl halide coupling partner to form an Ar-Pd(II)-X intermediate.
-
Transmetalation: The aryl-copper species transmetalates its aryl group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new biaryl C-C bond and regenerate the Pd(0) catalyst.
Caption: Overall transformation for decarboxylative cross-coupling.
Protocol: Palladium/Silver-Catalyzed Decarboxylative Suzuki-Miyaura Coupling
This protocol outlines a representative procedure for coupling compound 1 with an arylboronic acid. Silver salts are frequently used as oxidants and to facilitate the decarboxylation step.[7]
Table 2: Reagents and Conditions for Decarboxylative Coupling
| Component | Example | Loading / Equiv. | Purpose |
| Indoline Acid (1 ) | - | 1.0 equiv | Aryl Source |
| Arylboronic Acid | 4-Methoxyphenylboronic acid | 1.5 - 2.0 equiv | Coupling Partner |
| Palladium Catalyst | Pd(OAc)₂ | 2-5 mol% | Cross-Coupling Catalyst |
| Ligand (optional) | SPhos, XPhos, PPh₃ | 4-10 mol% | Stabilize Pd center, promote reductive elim. |
| Silver Salt | Ag₂CO₃ or Ag₂O | 2.0 equiv | Decarboxylation promoter / Oxidant |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equiv | Activates boronic acid, neutralizes byproducts |
| Solvent | Dioxane, Toluene, or DMF | - | Reaction Medium |
| Temperature | 100 - 120 °C | - | Drives decarboxylation and catalytic turnover |
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial, combine this compound (1 ) (0.2 mmol, 1.0 equiv), the desired arylboronic acid (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (0.004 mmol, 2 mol%), the chosen ligand (e.g., SPhos, 0.008 mmol, 4 mol%), Ag₂CO₃ (0.4 mmol, 2.0 equiv), and K₂CO₃ (0.6 mmol, 3.0 equiv).
-
Atmosphere and Solvent: Seal the vial, then evacuate and backfill with an inert atmosphere (Argon or Nitrogen). Add 2.0 mL of anhydrous solvent (e.g., dioxane) via syringe.
-
Expertise: The choice of ligand is critical and often requires screening. Bulky, electron-rich phosphine ligands like SPhos are often effective in promoting the key reductive elimination step.
-
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block at 110 °C and stir vigorously for 16-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and add 5 mL of water. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the 6-aryl indoline derivative.
Synthetic Applications and Further Transformations
The functionalized indoline derivatives synthesized through these catalytic methods are valuable intermediates for further elaboration.
-
N-Boc Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to liberate the indoline nitrogen.[11][12][13] This free secondary amine is a key functional group for subsequent reactions, such as N-alkylation, N-arylation, or amide coupling to build more complex molecular architectures.
-
Carboxylic Acid Modification: The C6-carboxylic acid on the C7-functionalized products (from Strategy I) can be converted into amides, esters, or reduced to an alcohol, providing another layer of synthetic diversification.
These strategies transform this compound from a simple building block into a highly versatile scaffold, enabling rapid access to diverse chemical libraries for screening in drug discovery and materials science.
References
-
Zhu, C., et al. (2016). Rh(III)-Catalyzed C-H Functionalization of Indolines with Readily Accessible Amidating Reagent: Synthesis and Anticancer Evaluation. The Journal of Organic Chemistry, 81(20), 9878–9885. [Link]
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Verma, A. K., et al. (2023). Rhodium(III)‐Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022). Chemistry – An Asian Journal. [Link]
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Yotphan, S., et al. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Tetrahedron, 84, 131952. [Link]
-
Wang, H., et al. (2021). Rhodium(II)-Catalyzed Regioselective Remote C–H Alkylation of Protic Indoles. ACS Catalysis, 11(8), 4929–4935. [Link]
-
Yotphan, S., et al. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. ScienceDirect. [Link]
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Sun, X., et al. (2019). Synthesis of Indolines by Palladium-Catalyzed Intermolecular Amination of Unactivated C(sp3)–H Bonds. Organic Letters, 21(16), 6449–6453. [Link]
-
Zhang, Y., et al. (2018). Rh(III)-Catalyzed C–H Activation/Cyclization of Indoles and Pyrroles: Divergent Synthesis of Heterocycles. The Journal of Organic Chemistry, 83(8), 4599–4610. [Link]
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Shin, K., & Chang, S. (2014). Iridium(III)-Catalyzed Direct C-7 Amination of Indolines with Organic Azides. The Journal of Organic Chemistry, 79(19), 9356–9363. [Link]
-
Acmecule. (n.d.). 1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid. Retrieved from [Link]
-
Maisto, R., et al. (2020). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 63(15), 8338–8361. [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports, 11(1), 18456. [Link]
-
Jiao, L. Y., & Oestreich, M. (2013). Oxidative Palladium(II)‐Catalyzed Dehydrogenative C−H/C−H Cross‐Coupling of 2,3‐Substituted Indolines with Arenes at the C7 Position. Chemistry – A European Journal, 19(33), 10845–10848. [Link]
-
Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from [Link]
-
Daugulis, O., et al. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. Chemical Society Reviews, 51(2), 649-688. [Link]
-
Schiattarella, M., et al. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Journal of the American Chemical Society, 144(14), 6241–6250. [Link]
-
Shang, R., et al. (2017). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications, 53(4), 804–807. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Coupling Reactions for 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid
Welcome to the technical support center for optimizing the amide coupling reactions of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during the synthesis of its amide derivatives.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of biologically active compounds.[1] The formation of an amide bond is a critical step in the elaboration of this scaffold. While numerous coupling reagents and protocols exist, achieving high yields and purity can be challenging due to factors such as steric hindrance, substrate reactivity, and potential side reactions. This guide provides a structured approach to troubleshooting and optimizing these crucial coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing low yields in my coupling reaction. What are the most common causes?
Low yields in amide coupling reactions involving sterically hindered substrates like this compound can stem from several factors.[2]
-
Inadequate Activation of the Carboxylic Acid: The first step in any amide coupling is the activation of the carboxylic acid. If this activation is inefficient, the subsequent reaction with the amine will be slow and incomplete.
-
Steric Hindrance: The bulky tert-Butoxycarbonyl (Boc) protecting group and the indoline scaffold can sterically hinder the approach of the amine to the activated carboxylic acid.[2]
-
Reduced Nucleophilicity of the Amine: If the amine partner is electron-deficient or sterically hindered, its ability to attack the activated ester will be diminished.[3]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role and may need to be optimized for challenging couplings.[2][4]
-
Presence of Water: Moisture can hydrolyze the activated intermediates, leading to the regeneration of the starting carboxylic acid and reducing the overall yield.[5][6] It is crucial to use anhydrous solvents and reagents.
Q2: Which coupling reagent should I choose for this reaction?
The choice of coupling reagent is critical for success. For challenging couplings, more potent reagents are generally required.[2] Here's a comparison of commonly used reagents:
| Coupling Reagent | Additive | Base | Key Advantages | Potential Issues |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | None required (contains HOAt moiety) | DIPEA, TEA | High efficiency, rapid reaction times, low racemization.[4][7][8] | Can react with the amine (guanidinylation) if not pre-activated with the acid.[4][9] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt | DIPEA, NMM | Water-soluble byproducts, making purification easier.[8] | Can lead to lower yields with hindered substrates; risk of racemization without an additive.[2][5] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | None required (contains HOBt moiety) | DIPEA, NMM | Effective for hindered systems, generally associated with lower racemization.[2] | Byproducts can complicate purification. |
Recommendation: For this compound, HATU is often the preferred choice due to its high reactivity and ability to overcome steric hindrance.[7]
Q3: What is the optimal order of addition for a HATU-mediated coupling?
The order of reagent addition is crucial to prevent side reactions, particularly the guanidinylation of the amine by HATU.[4][9] The generally accepted best practice is to pre-activate the carboxylic acid .[9]
Q4: I'm observing a messy TLC with multiple spots. What could be the cause and how can I fix it?
A messy reaction profile can be attributed to several factors:
-
Side Reactions: As mentioned, guanidinylation of the amine can occur with HATU if the pre-activation step is skipped.[4] Racemization, the loss of stereochemical integrity, can also lead to diastereomeric impurities that are difficult to separate.[2][10]
-
Degradation of Reagents or Products: Some reagents or the product itself might be unstable under the reaction conditions.
-
Impure Starting Materials: Ensure the purity of your this compound and the amine.
-
Incomplete Reaction: Unreacted starting materials will contribute to the complexity of the TLC.
Troubleshooting Steps:
-
Confirm the pre-activation step: Always pre-activate the carboxylic acid with HATU and a non-nucleophilic base like DIPEA before adding the amine.[9]
-
Optimize the base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[4] For reactions prone to racemization, a weaker base like N-methylmorpholine (NMM) or collidine might be beneficial.[2][10]
-
Control the temperature: Most HATU couplings are performed at room temperature.[4] For sluggish reactions, gentle heating (e.g., 40-50°C) may be necessary, but prolonged heating can increase the risk of side reactions.[2][4] Conversely, cooling to 0°C during activation can sometimes minimize side reactions.[4]
-
Ensure anhydrous conditions: Use anhydrous solvents (e.g., DMF, DCM) and dry reagents to prevent hydrolysis of activated intermediates.[5][6]
Q5: How do I effectively purify my final product?
Purification of the crude amide product is typically achieved through aqueous work-up followed by flash column chromatography or recrystallization.[5]
Standard Work-up Procedure:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with:
-
A weak acid (e.g., 1N HCl or saturated NH4Cl solution) to remove the base.
-
A weak base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and HOBt/HOAt.
-
Brine to remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
Purification:
-
Flash Column Chromatography: Use a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Experimental Protocols
General Protocol for HATU-Mediated Amide Coupling[5]
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Base Addition: Add a non-nucleophilic base such as DIPEA (2.0 eq).
-
Activation: Add HATU (1.1 eq) to the mixture and stir at room temperature for 5-15 minutes to allow for pre-activation.
-
Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-24 hours).
-
Work-up and Purification: Follow the standard work-up procedure described in Q5. Purify the crude product by flash column chromatography or recrystallization.
General Protocol for EDC/HOBt-Mediated Amide Coupling[6]
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the standard work-up procedure described in Q5. Purify the crude product by flash column chromatography or recrystallization.
References
- Peptide Coupling Reagents: Selection and Use. (n.d.).
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem. (n.d.).
- Troubleshooting guide for peptide coupling reactions with hindered amino acids - Benchchem. (n.d.).
- Optimizing Peptide Synthesis: The Crucial Role of HATU. (n.d.).
- What are the Sustainability Challenges in Peptide Synthesis and Purification? - Biomatik. (2022-11-28).
- Technical Support Center: HATU-Mediated Amide Bond Formation - Benchchem. (n.d.).
- HATU coupling - what's the best order? : r/Chempros - Reddit. (2024-12-16).
- Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt? (2018-11-24).
- Hatu reaction : r/chemistry - Reddit. (2025-06-13).
- 6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid | 1093261-27-8 | Benchchem. (n.d.).
- Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? | ResearchGate. (2016-04-06).
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024-08-19).
- Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. - ResearchGate. (n.d.).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024-06-04).
- EDC-HOBt Amide coupling workup help : r/Chempros - Reddit. (2024-04-28).
- Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF - ResearchGate. (2025-08-06).
- Application Note – N-Boc protection - Sigma-Aldrich. (n.d.).
- Coupling Reagents - Aapptec Peptides. (n.d.).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.).
- 1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid - Chem-Impex. (n.d.).
- Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, - The Royal Society of Chemistry. (n.d.).
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (2025-08-06).
- Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines - Benchchem. (n.d.).
- Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021-07-28).
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23).
- Indole N‐Boc deprotection method development - ResearchGate. (n.d.).
- Amine to Amide (Coupling) - Common Conditions. (n.d.).
- 1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid. (n.d.).
- This compound, 96% Purity, C14H17NO4, 1 gram. (n.d.).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
- 10. bachem.com [bachem.com]
Technical Support Center: Synthesis of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common byproducts and challenges encountered during this synthesis.
Introduction
The synthesis of this compound is a crucial step in the preparation of various pharmaceutically active compounds. The most common route involves the N-protection of indoline-6-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. This guide provides a question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and supported by established protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is sluggish and the starting material has poor solubility. What is causing this and how can I improve it?
A1: The starting material, indoline-6-carboxylic acid, is a zwitterionic compound, meaning it contains both an acidic (carboxylic acid) and a basic (secondary amine) functional group. In neutral conditions, this can lead to the formation of an internal salt, which often results in poor solubility in common organic solvents like methanol and can slow down the reaction rate significantly.[1]
Troubleshooting Steps:
-
Solvent Selection: A mixture of solvents is often beneficial. A common system is a combination of an organic solvent like tetrahydrofuran (THF) or 1,4-dioxane with water. This helps to dissolve both the zwitterionic starting material and the less polar Boc₂O.
-
Base Addition: The addition of a suitable base is crucial. A base like sodium bicarbonate or sodium hydroxide deprotonates the carboxylic acid, breaking the zwitterionic form and increasing the nucleophilicity of the indoline nitrogen.[2] This also improves solubility in aqueous/organic solvent mixtures.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can improve both solubility and reaction rate. However, be cautious as excessive heat can promote byproduct formation.
Q2: I'm observing a significant amount of a non-polar byproduct in my crude reaction mixture. What is it likely to be and how is it formed?
A2: The most common non-polar byproduct in this synthesis is the tert-butyl ester of this compound . This occurs when the carboxylic acid group reacts with the Boc anhydride, leading to esterification.
Mechanism of Byproduct Formation:
Di-tert-butyl dicarbonate can react with carboxylic acids, particularly in the presence of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP), to form a mixed anhydride.[3][4] This activated intermediate can then be attacked by tert-butanol (generated in situ from the decomposition of Boc₂O) to form the tert-butyl ester.
// Nodes Carboxylic_Acid [label="Indoline-6-carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Boc2O [label="Boc₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; DMAP [label="DMAP (catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; Mixed_Anhydride [label="Mixed Anhydride Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tBuOH [label="tert-Butanol", fillcolor="#F1F3F4", fontcolor="#202124"]; tButyl_Ester [label="tert-Butyl Ester Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Boc_Product [label="Desired N-Boc Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Carboxylic_Acid -> Mixed_Anhydride; Boc2O -> Mixed_Anhydride; DMAP -> Mixed_Anhydride [style=dashed, arrowhead=open]; Mixed_Anhydride -> tButyl_Ester; tBuOH -> tButyl_Ester; Carboxylic_Acid -> N_Boc_Product; Boc2O -> N_Boc_Product; } .enddot Caption: Formation of tert-butyl ester byproduct.
Troubleshooting Steps:
-
Avoid DMAP if possible: While DMAP can accelerate the desired N-Boc protection, it is also a highly effective catalyst for the esterification side reaction.[3][5] If your reaction is proceeding, albeit slowly, without DMAP, it may be preferable to allow for a longer reaction time to minimize this byproduct.
-
Control Stoichiometry: Use a minimal excess of Boc₂O (e.g., 1.05-1.1 equivalents). A large excess can increase the concentration of reactive intermediates and promote side reactions.
-
Temperature Control: Keep the reaction at room temperature or below. Higher temperatures can favor the formation of the ester byproduct.
Q3: My purification is challenging. How can I effectively separate the desired product from the tert-butyl ester byproduct and unreacted starting material?
A3: A multi-step purification strategy is often necessary. An acid-base extraction is a highly effective method to separate the acidic desired product from the neutral ester byproduct and any unreacted (but now basic) indoline starting material.
Purification Workflow:
// Nodes Crude_Mixture [label="Crude Reaction Mixture\n(Product, Byproduct, Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve in Ethyl Acetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash_Base [label="Wash with aq. NaHCO₃", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aqueous_Layer [label="Aqueous Layer\n(Product as Sodium Salt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Organic_Layer [label="Organic Layer\n(t-Butyl Ester Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acidify [label="Acidify Aqueous Layer\n(e.g., with 1M HCl to pH 2-3)", fillcolor="#FBBC05", fontcolor="#202124"]; Precipitate [label="Precipitate Forms", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter_Dry [label="Filter and Dry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pure_Product [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Crude_Mixture -> Dissolve; Dissolve -> Wash_Base; Wash_Base -> Aqueous_Layer [label=" Product"]; Wash_Base -> Organic_Layer [label=" Byproduct"]; Aqueous_Layer -> Acidify; Acidify -> Precipitate; Precipitate -> Filter_Dry; Filter_Dry -> Pure_Product; } .enddot Caption: Acid-base extraction workflow for purification.
Step-by-Step Protocol for Purification:
-
Dissolution: After the reaction is complete, remove the organic solvent (if any) under reduced pressure. Dissolve the crude residue in an organic solvent like ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The desired carboxylic acid will deprotonate and move into the aqueous layer, while the neutral tert-butyl ester byproduct will remain in the organic layer. Repeat the extraction of the organic layer to ensure complete recovery of the product.
-
Isolation of Byproduct (Optional): The organic layer can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate the tert-butyl ester byproduct for characterization.
-
Acidification and Precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify with 1M HCl until the pH is between 2 and 3.[6] The desired product will precipitate out of the solution.
-
Final Steps: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the purified this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
To a solution of indoline-6-carboxylic acid (1.0 eq.) in a 1:1 mixture of THF and water, add sodium bicarbonate (3.0 eq.).[2]
-
Stir the mixture at room temperature for 30 minutes or until the starting material is fully dissolved.
-
Add di-tert-butyl dicarbonate (1.05 eq.) to the reaction mixture.
-
Stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Proceed with the purification protocol as described in Q3.
| Reagent | Molar Eq. | Purpose |
| Indoline-6-carboxylic acid | 1.0 | Starting Material |
| Sodium Bicarbonate | 3.0 | Base |
| Di-tert-butyl dicarbonate | 1.05 | Protecting Agent |
| THF/Water | - | Solvent |
References
-
Di-Tert-Butyl Dicarbonate. Hebei Boze Chemical Co., Ltd.[Link]
-
A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. ResearchGate, 2004. [Link]
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. PubMed, 2006. [Link]
-
Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry (RSC Publishing), 2025. [Link]
-
Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. ACS Publications, 2006. [Link]
-
A convenient method for the synthesis of C-protected esters of BOC-/Z-alpha,alpha- dialkylamino acids by the mixed carboxylic carbonic anhydride method. PubMed, 2002. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange, 2017. [Link]
-
A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. sci-hub.se. [Link]
-
Having great trouble with a Boc-protection reaction. Reddit, 2021. [Link]
-
A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. ACS Publications, 1982. [Link]
-
esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing, 2023. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health, 2021. [Link]
-
On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. ResearchGate, 2024. [Link]
-
A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. PubMed, 2004. [Link]
-
Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide. The Royal Society of Chemistry, 2023. [Link]
-
Carbonylative synthesis and functionalization of indoles. Beilstein Journals, 2024. [Link]
Sources
Technical Support Center: Purification of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic Acid
Welcome to the technical support center for the purification of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid (Boc-Indoline-6-COOH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this crucial building block in high purity.
Introduction
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its purification, however, can present several challenges, from removing stubborn impurities to achieving consistent crystallization. This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for effective purification.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of Boc-Indoline-6-COOH.
Issue 1: Oily or Gummy Product After Work-up
Question: After aqueous work-up and solvent evaporation, my product is a thick oil or a sticky solid that refuses to crystallize. What's causing this and how can I fix it?
Answer: This is a frequent issue with Boc-protected amino acids, often stemming from residual solvents, the presence of impurities acting as eutectic mixtures, or the product's hygroscopic nature.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an oily or gummy product.
In-depth Explanation:
-
High Vacuum Drying: Ensure all volatile organic solvents from the extraction (e.g., ethyl acetate, dichloromethane) are thoroughly removed. Heating gently can be effective, but monitor to prevent degradation of the Boc group.
-
Trituration: This process involves stirring the oily product with a solvent in which the desired compound is insoluble, but the impurities are soluble. Hexane or diethyl ether are excellent choices for removing non-polar contaminants.
-
Aqueous Precipitation: This is a powerful technique for purifying carboxylic acids. Dissolving the crude product in a dilute basic solution (e.g., 1M NaOH or NaHCO₃) and then filtering will remove any base-insoluble impurities. Subsequently, slowly acidifying the aqueous layer with a cold acid (e.g., 1M HCl) to a pH of 2-3 will precipitate the carboxylic acid, leaving water-soluble impurities behind.[1]
Issue 2: Low Yield After Purification
Question: My final yield of pure Boc-Indoline-6-COOH is significantly lower than expected. Where am I losing my product?
Answer: Yield loss can occur at multiple stages, including incomplete reaction, mechanical losses, and product solubility in wash solvents.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | Analyze the crude reaction mixture by TLC or LC-MS to confirm the reaction has gone to completion before starting the work-up. |
| Product Solubility | The product has some solubility in water and other polar solvents. When performing aqueous washes, ensure the aqueous layer is saturated with NaCl (brine) to decrease the solubility of the organic product. Always use ice-cold solvents for washing the final solid product to minimize loss. |
| Mechanical Losses | During transfers between glassware, product can be left behind. Use a spatula to scrape glassware thoroughly and use a minimal amount of cold solvent to rinse and transfer any remaining solid. |
| Incomplete Precipitation | When precipitating the product from an aqueous basic solution, ensure the pH is sufficiently acidic (pH 2-3) to fully protonate the carboxylate. Use a pH meter for accurate measurement. |
Issue 3: Persistent Impurities in HPLC/NMR
Question: Despite purification, I still see significant impurities in my analytical data. What are these impurities and how can I remove them?
Answer: Common impurities include unreacted starting materials (e.g., indoline-6-carboxylic acid), byproducts from the Boc protection step, and potentially regioisomers if the starting material was not isomerically pure.
Purification Strategies:
-
Recrystallization: This is a highly effective method for removing small amounts of impurities. The key is selecting an appropriate solvent system.
-
Protocol: Recrystallization of Boc-Indoline-6-COOH
-
Solvent Screening: In test tubes, test the solubility of your crude product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, and mixtures with hexane or water). An ideal solvent will dissolve the compound when hot but have low solubility when cold. An ethyl acetate/hexane or ethanol/water mixture is a good starting point.[2]
-
Dissolution: In an appropriately sized flask, dissolve the crude solid in a minimal amount of the chosen hot solvent system.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To encourage larger crystal growth, avoid disturbing the solution during this initial cooling phase.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
-
-
-
Flash Column Chromatography: If recrystallization fails to remove impurities, column chromatography is the next step. Due to the carboxylic acid moiety, special considerations are necessary.
-
Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is a good starting point. To prevent the carboxylic acid from streaking on the silica, add a small amount of acetic acid (0.5-1%) to the mobile phase.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, create a dry slurry by adsorbing the product onto a small amount of silica gel.
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity to elute your product. Monitor the fractions by TLC.
-
Fraction Analysis: Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
Chromatography Decision Tree:
Caption: Decision tree for selecting a purification method for Boc-Indoline-6-COOH.
Frequently Asked Questions (FAQs)
Q1: My Boc-protected amino acid is an oil, and I need a seed crystal for crystallization. How can I obtain one? A1: If you are struggling to get the initial crystals, try dissolving a small amount of the purified oil in a minimal amount of a volatile solvent (like dichloromethane) in a small vial. Place this open vial inside a larger, sealed jar containing a more non-polar solvent (like hexane). The vapor diffusion of the non-polar solvent into your product solution over a few days can often induce the formation of small seed crystals.[1] A patent also describes a method of obtaining a solid by letting the oil stand for a period, then adding a weak polar solvent for pulping.[3][4]
Q2: How can I monitor the purification of Boc-Indoline-6-COOH if it's not UV active? A2: While the indoline ring system has some UV absorbance, it may not be strong, and some impurities might not be UV active at all.[1] For TLC analysis, you can use staining agents like potassium permanganate or vanillin to visualize spots. For HPLC, if UV detection is not sensitive enough, you can use a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[5] Mass spectrometry (LC-MS) is also an excellent tool for monitoring the presence of your product and any impurities.
Q3: Can the Boc group be cleaved during purification? A3: Yes, the Boc (tert-butoxycarbonyl) group is sensitive to strong acids.[6] During acidic work-ups or when using acetic acid in column chromatography, it's important to avoid prolonged exposure and harsh conditions (e.g., high concentrations of strong acids or elevated temperatures) to prevent deprotection.
Q4: What are the ideal storage conditions for purified Boc-Indoline-6-COOH? A4: The purified solid should be stored in a cool, dry place. A common recommendation is storage at 2-8°C under an inert atmosphere to prevent degradation and moisture absorption.
References
-
Bosri, R. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? ResearchGate. Available at: [Link]
-
Various Authors. (2025). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. Available at: [Link]
-
Various Authors. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. PMC - NIH. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]
- Google Patents. (n.d.). Crystallization method of Boc-amino acid.
-
Various Authors. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC - NIH. Available at: [Link]
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available at: [Link]
-
PubChem - NIH. (n.d.). 1-(tert-Butoxycarbonyl)indole. Available at: [Link]
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. longdom.org [longdom.org]
- 6. 6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid | 1093261-27-8 | Benchchem [benchchem.com]
troubleshooting failed reactions with 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid
Introduction
Welcome to the technical support resource for 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid (Boc-indoline-6-carboxylic acid). This valuable building block is frequently used in medicinal chemistry and drug development to introduce the indoline scaffold into target molecules.[1][2][3] Its structure, featuring a carboxylic acid for coupling reactions and a Boc-protected nitrogen, allows for its strategic incorporation into complex synthetic routes.[4] However, the inherent properties of this molecule, including its steric hindrance and polarity, can present unique challenges during chemical synthesis.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common experimental failures. We will move beyond simple procedural lists to explain the causality behind reaction outcomes and provide robust, validated solutions to overcome them.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Amide Coupling Reactions
Amide bond formation is the most common reaction performed with this reagent. Failures at this stage are frequent and can be traced to several root causes.
Question 1: I am observing very low to no yield of my desired amide product. What are the most likely causes and how can I fix it?
Answer: This is the most common issue and typically stems from one of four factors: poor solubility, inadequate activation of the carboxylic acid, suboptimal reaction conditions, or the reduced nucleophilicity of the amine coupling partner.
-
Causality—Inadequate Carboxylic Acid Activation: The indoline scaffold, coupled with the bulky Boc group, presents significant steric hindrance around the carboxylic acid. Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) may not be potent enough to generate the activated ester intermediate efficiently.[5] The reactive O-acylisourea intermediate formed with carbodiimides can also rearrange to an unreactive N-acylurea if not quickly trapped by an amine or additive.[5]
-
Troubleshooting & Solutions:
-
Switch to a Stronger Coupling Reagent: For sterically hindered acids, uronium/aminium salt-based reagents are superior. We strongly recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate) or HBTU . These reagents rapidly form a highly reactive acylisouronium salt, leading to more efficient amide bond formation.[5]
-
Pre-activation: Do not add all reagents at once. First, activate the Boc-indoline-6-carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before introducing your amine.[6] This ensures the activated species is formed in high concentration before the nucleophile is added.
-
Ensure Anhydrous Conditions: Water is detrimental as it can hydrolyze the activated intermediate back to the starting carboxylic acid.[6] Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Optimize the Base: Use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[6] Bases like pyridine are nucleophilic and can compete with your desired amine, leading to side products.
-
Question 2: My reaction mixture becomes a milky white suspension upon adding the reagents. What is happening?
Answer: This is a classic sign of a solubility problem.[7] One or more components of your reaction—the starting acid, its DIPEA salt, or the activated intermediate—is insoluble in the chosen solvent and is precipitating out of the solution. A reaction cannot proceed efficiently if the reactants are not in the solution phase.
-
Causality—Poor Solubility: Boc-indoline-6-carboxylic acid possesses both greasy (Boc, indoline) and polar (carboxylic acid) functionalities, leading to challenging solubility profiles. It is poorly soluble in many common non-polar solvents like DCM or THF.[7]
-
Troubleshooting & Solutions:
-
Change Solvents: The first and best option is to switch to a more polar aprotic solvent. N,N-Dimethylformamide (DMF) is the standard choice for most amide couplings for this reason. If solubility is still an issue, Dimethyl sulfoxide (DMSO) can be used, although product workup can be more challenging.[7]
-
Use a Co-solvent: For particularly stubborn solubility issues, a mixture of solvents can be effective. Solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) , often mixed with DCM, have remarkable solvating power for polar molecules.[7]
-
Alter the Order of Addition: Sometimes, forming the salt of the carboxylic acid with DIPEA first can improve solubility before adding the coupling reagent. Experiment with different addition orders to see what keeps the solution homogeneous.
-
Increase Dilution: While counterintuitive, simply increasing the solvent volume can sometimes keep all components dissolved, preventing precipitation.
-
Category 2: Boc Group Deprotection
The removal of the tert-butoxycarbonyl (Boc) protecting group is the next critical step in many synthetic pathways.
Question 3: My Boc deprotection is incomplete, or I am seeing degradation of my molecule. How can I achieve clean and complete deprotection?
Answer: The stability of the Boc group is highly dependent on the acidic conditions used for its removal. Incomplete reactions occur when conditions are too mild, while degradation occurs when they are too harsh or when other acid-labile functional groups are present in the molecule.[8]
-
Causality—Acid-Mediated Cleavage: The Boc group is removed by acid catalysis. The acid protonates the carbonyl oxygen, leading to the elimination of isobutylene and carbon dioxide, liberating the free amine.[9] The key is to find an acid strong enough to perform this cleavage efficiently without causing side reactions.
-
Troubleshooting & Solutions:
-
Standard Protocol: The most common and reliable method is using 4M HCl in Dioxane or a 20-50% solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) .[4][8] These reactions are typically fast, often completing within 1-2 hours at room temperature.
-
For Acid-Sensitive Substrates: If your molecule contains other acid-sensitive groups (e.g., t-butyl esters, acetals), the standard conditions may be too harsh. Consider these milder or alternative approaches:
-
Aqueous Phosphoric Acid: This can be a surprisingly effective and mild reagent for deprotection.[9]
-
Oxalyl Chloride in Methanol: This system generates HCl in situ under mild conditions and has been shown to be effective where traditional methods fail.[10]
-
Thermal Deprotection: Simply heating the Boc-protected compound in a high-boiling point solvent like dioxane or toluene can sometimes induce thermal cleavage of the Boc group, avoiding acid altogether.[8]
-
-
Non-Acidic Methods: In rare, highly sensitive cases, non-acidic methods can be attempted. A catalytic amount of Sodium Methoxide (NaOMe) in Methanol has been reported for the deprotection of N-Boc on indole systems.[11]
-
Category 3: Purification & Analysis
Question 4: I'm having difficulty purifying my amide product. How can I effectively remove coupling byproducts?
Answer: The choice of coupling reagent directly impacts the ease of purification. Byproducts like dicyclohexylurea (DCU) from DCC or the byproducts from HATU can complicate standard chromatography.
-
Causality—Byproduct Properties: Each class of coupling reagent generates characteristic byproducts with different solubility profiles.
-
Troubleshooting & Solutions:
-
If using EDC: The urea byproduct is water-soluble. An acidic aqueous wash (e.g., 1M HCl) followed by a basic wash (e.g., sat. NaHCO₃) during the workup will typically remove the urea and any unreacted starting acid or amine.
-
If using DCC: The DCU byproduct is notoriously insoluble in most organic solvents. It can often be removed by simple filtration of the reaction mixture. To improve precipitation, the crude mixture can be concentrated and then re-dissolved in a solvent like acetonitrile, in which DCU is very insoluble, before filtering.[12]
-
If using HATU/HBTU: The byproducts are generally water-soluble and can be removed with a standard aqueous workup.
-
Ion-Exchange Chromatography: For carboxylic acid products that are difficult to purify via silica gel chromatography, using an anion exchange resin can be a highly effective method. The acidic product binds to the resin and can be cleanly eluted after washing away neutral impurities.[13]
-
Visual Diagrams & Workflows
Diagram 1: Amide Coupling Troubleshooting Workflow
Caption: Comparison of activation pathways for amide bond synthesis.
Data & Protocols
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Examples | Pros | Cons | Recommended For |
| Carbodiimides | EDC, DCC | Inexpensive, widely available. | Lower reactivity, risk of N-acylurea side product, racemization risk. [5] | Simple, non-hindered substrates. |
| Uronium/Aminium | HATU, HBTU | High reactivity, fast reactions, low racemization. [5] | More expensive, byproducts can be tricky to remove. | Sterically hindered substrates like Boc-indoline-6-carboxylic acid. |
| Phosphonium | PyBOP | High reactivity, similar to uronium salts. | Byproducts can be difficult to remove. | Sterically demanding couplings. |
| Anhydride | T3P® | High reactivity, byproducts are water-soluble and easily removed. | Can require stoichiometric base. | General purpose, good for scale-up. |
Protocol 1: High-Yield Amide Coupling using HATU
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Pre-activation: Stir the mixture at room temperature for 20 minutes. The solution should remain clear.
-
Nucleophile Addition: Add your amine coupling partner (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 2-4 hours.
-
Workup: Once complete, dilute the reaction with Ethyl Acetate. Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography.
Protocol 2: Standard Boc-Deprotection
-
Preparation: Dissolve the Boc-protected substrate (1.0 eq) in Dichloromethane (DCM) (approx. 0.1 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add Trifluoroacetic Acid (TFA) (10-20 eq, typically making a 20-25% v/v solution) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the disappearance of starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo to remove the excess TFA and DCM.
-
Purification: The resulting TFA salt can often be used directly in the next step. If the free base is required, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer, filter, and concentrate to yield the free amine.
References
- BenchChem. (2025). Application Notes and Protocols for the Coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH). BenchChem Scientific.
- BenchChem. (n.d.). 6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid. BenchChem Scientific.
- Chem-Impex. (n.d.). 1-[3-[(Tert-Butoxycarbonyl)Amino]Propyl]-1H-Indole-6-Carboxylic Acid. Chem-Impex International.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3532980, 1-(Tert-butoxycarbonyl)indole. PubChem. Available at: [Link]
-
Reddit User Discussion. (2023, October 5). Coupling reaction sometimes works, sometimes doesn't. r/Chempros. Available at: [Link]
-
ResearchGate. (2025, August 6). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Request PDF. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines. BenchChem Scientific.
-
Reddit User Discussion. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
ChemBK. (2024, April 9). 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid. ChemBK. Available at: [Link]
-
Springer Nature. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. Available at: [Link]
-
Scribd. (n.d.). Water Boc Deprotection. Scribd. Available at: [Link]
-
Reddit User Discussion. (2022, March 24). amide coupling help. r/Chempros. Available at: [Link]
-
MySkinRecipes. (n.d.). 1-(tert-butoxycarbonyl)indoline-7-carboxylic acid. MySkinRecipes. Available at: [Link]
- BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem Scientific.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794663, Indoline-2-carboxylic acid, N-BOC protected. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9878415, 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid. PubChem. Available at: [Link]
-
ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. ResearchGate. Available at: [Link]
-
ResearchGate. (2024, December 22). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Request PDF. Available at: [Link]
-
Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]
-
Royal Society of Chemistry. (2013, July 17). Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
-
UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]
-
Reddit User Discussion. (2023, March 9). carboxylic acid solubility + TLC. r/chemhelp. Available at: [Link]
-
Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. Available at: [Link]
-
Semantic Scholar. (2001, February 2). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1x8-400 Formate Anion Exchange Resin. Semantic Scholar. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-(tert-butoxycarbonyl)indoline-7-carboxylic acid [myskinrecipes.com]
- 4. 6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid | 1093261-27-8 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin | Semantic Scholar [semanticscholar.org]
Technical Support Center: Yield Enhancement in the Synthesis of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in pharmaceutical and materials science applications. The indoline scaffold is a privileged structure in drug discovery, and its effective synthesis is paramount.[1][2] This document provides in-depth, experience-driven answers to common challenges, focusing on maximizing reaction yields and ensuring product purity.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My N-Boc protection of indoline-6-carboxylic acid (or its ester) is providing a low and inconsistent yield. What are the primary causes and how can I improve it?
A1: This is a frequent challenge rooted in the electronic properties of the indoline nitrogen and potential side reactions. The nucleophilicity of the indoline nitrogen is relatively low, especially when compared to aliphatic amines, which can lead to sluggish or incomplete reactions.[3][4]
Primary Causes & Solutions:
-
Insufficient Base Strength or Inappropriate Base Choice: The reaction requires a base to either enhance the nucleophilicity of the nitrogen or to scavenge the acid byproduct.
-
Solution: For substrates that are not acid-sensitive, a common and effective system is using a slight excess of di-tert-butyl dicarbonate ((Boc)₂O) with a stoichiometric amount of a non-nucleophilic tertiary amine base like triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[5][6] DMAP acts as a superior acyl transfer catalyst, significantly accelerating the reaction. For sensitive substrates or when stronger activation is needed, deprotonation with a strong base like sodium hydride (NaH) in THF prior to the addition of (Boc)₂O can be highly effective.
-
-
Poor Solubility of Starting Material: Amino acids and their derivatives can exhibit zwitterionic character, leading to poor solubility in common organic solvents, which severely slows down the reaction.[4]
-
Solution: Starting with the corresponding ester (e.g., methyl or ethyl indoline-6-carboxylate) dramatically improves solubility in solvents like DCM, THF, or acetonitrile. The ester can then be hydrolyzed in a subsequent step under mild conditions.
-
-
Reaction Conditions Not Optimized: Temperature and reaction time are critical variables.
-
Solution: While many Boc protections proceed well at room temperature, gentle heating (e.g., 40 °C) can sometimes drive a sluggish reaction to completion. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid potential degradation from prolonged heating.
-
Comparative Data for N-Boc Protection Conditions:
| Starting Material | Base System | Solvent | Temperature | Typical Yield | Key Consideration |
| Indoline-6-carboxylic Acid | TEA / DMAP (cat.) | DCM / DMF | Room Temp | 40-60% | Poor solubility can be a major issue. |
| Ethyl Indoline-6-carboxylate | TEA / DMAP (cat.) | DCM | Room Temp | >90% | Excellent solubility, clean reaction.[6] |
| Ethyl Indoline-6-carboxylate | NaH | THF | 0 °C to RT | >95% | Highly effective but requires anhydrous conditions. |
Q2: I am struggling with the final hydrolysis of the ethyl ester to the carboxylic acid. Standard acidic or basic conditions seem to cleave the Boc group. What is the best approach?
A2: This is a classic chemoselectivity problem. The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions, and vigorous basic conditions can also lead to its cleavage.[6][7] Therefore, mild hydrolysis conditions are essential.
Primary Causes & Solutions:
-
Use of Acidic Hydrolysis: Any significant concentration of strong acid (e.g., HCl, H₂SO₄) will rapidly deprotect the Boc group, leading to the free amine instead of the desired product.[7][8]
-
Solution: Avoid acidic hydrolysis entirely for this step.
-
-
Harsh Basic Conditions: While more robust against bases than acids, the Boc group can be cleaved by strong bases, high temperatures, or prolonged reaction times. Using sodium hydroxide in methanol at reflux, for example, is risky.[9]
-
Solution: The most reliable method is saponification using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.[10] LiOH is sufficiently nucleophilic to hydrolyze the ester but generally not basic enough to cause significant Boc deprotection at controlled temperatures. The reaction should be monitored closely by TLC to avoid extended reaction times.
-
Recommended Hydrolysis Protocol:
-
Dissolve the Boc-protected ester in a 3:1 mixture of THF and water.
-
Add 1.5 - 2.0 equivalents of solid lithium hydroxide monohydrate.
-
Stir vigorously at room temperature, monitoring by TLC until the starting material is consumed (typically 4-12 hours).
-
Perform an aqueous workup, acidifying carefully with a weak acid (e.g., citric acid or KHSO₄ solution) to pH ~4-5 before extracting the carboxylic acid product.
Q3: During workup and purification, I am experiencing significant product loss. What are some best practices to maximize recovery?
A3: Product loss during this phase is often due to the amphipathic nature of the product or emulsion formation during extraction.
Primary Causes & Solutions:
-
Incomplete Extraction: The product contains both a lipophilic Boc group and a hydrophilic carboxylic acid, which can complicate extraction.
-
Solution: After acidification of the aqueous layer post-hydrolysis, ensure the pH is correct (typically 3-5) to fully protonate the carboxylate. Use a robust organic solvent for extraction, such as ethyl acetate or a 9:1 mixture of DCM/isopropanol. Perform multiple extractions (at least 3x) to ensure complete recovery.
-
-
Emulsion Formation: The presence of the carboxylate salt can lead to emulsions during extraction.
-
Solution: Adding brine (saturated NaCl solution) to the aqueous layer before extraction can help break emulsions by increasing the ionic strength of the aqueous phase.
-
-
Purification Issues: If the reaction is not clean, separating the product from closely-eluting impurities via column chromatography can be difficult and lead to loss.
-
Solution: The goal should be a clean reaction that requires minimal purification. If chromatography is necessary, a silica gel column using a gradient elution from hexanes/ethyl acetate to a system containing a small amount of acetic acid (e.g., 0.5-1%) can improve the resolution and peak shape of the carboxylic acid product.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Is it better to start with indoline-6-carboxylic acid or its ethyl ester? A: For yield and reproducibility, starting with the ethyl ester is highly recommended. Its superior solubility in organic solvents ensures a more homogeneous and typically faster N-Boc protection reaction, leading to a cleaner product that is easier to purify before the final hydrolysis step.
Q2: What is the role of DMAP in the N-Boc protection reaction? A: DMAP is a nucleophilic catalyst. It reacts with (Boc)₂O to form a highly reactive intermediate, tert-butoxycarbonylpyridinium salt. This intermediate is a much more potent acylating agent than (Boc)₂O itself, and it efficiently transfers the Boc group to the weakly nucleophilic indoline nitrogen.
Q3: How can I effectively monitor the progress of the hydrolysis reaction? A: Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase like 1:1 Hexanes:Ethyl Acetate + 1% Acetic Acid. The starting ester will have a higher Rf value than the product carboxylic acid, which will streak or have a lower Rf due to its polarity. Staining with potassium permanganate can help visualize the spots.
Section 3: Optimized Experimental Workflow & Protocol
This section provides a validated, high-yield, two-step protocol starting from ethyl indoline-6-carboxylate.
Workflow Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-indoline-7-carboxylic Acid|Pharmaceutical Building Block [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid | 1093261-27-8 | Benchchem [benchchem.com]
- 6. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Side Reactions During Boc Deprotection of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Boc deprotection of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid. Due to its electron-rich indoline ring system, this substrate is particularly susceptible to side reactions under standard acidic deprotection conditions. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you achieve clean and efficient deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the Boc deprotection of this specific molecule?
The principal issue arises from the mechanism of acid-catalyzed Boc removal. The process generates a highly reactive tert-butyl cation (t-Bu⁺) as an intermediate.[1][2] This carbocation is a potent electrophile. The indoline ring in your substrate is electron-rich, making it highly nucleophilic and thus a prime target for electrophilic attack by the t-butyl cation.[3] This leads to an undesirable side reaction known as tert-butylation, where one or more tert-butyl groups are appended to the aromatic portion of the indoline ring.
Q2: My LC-MS analysis shows a mass corresponding to my product +56 Da. What is this, and how can I prevent it?
A mass increase of +56 Da is the characteristic signature of tert-butylation (C₄H₈ = 56 Da).[2] This confirms that the tert-butyl cation generated during deprotection is reacting with your product.
To prevent this, you must incorporate "scavengers" into your reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate.[1][2] They effectively "trap" the carbocation before it can cause unwanted alkylation of your indoline. Common and effective scavengers for this purpose include:
-
Triisopropylsilane (TIS): Reacts with the tert-butyl cation via hydride transfer.
-
Thioanisole: The electron-rich aromatic ring acts as a trap for the electrophile.[4]
-
Water: Can also act as a scavenger, though often used in combination with others.
Q3: Besides tert-butylation, are there other potential side reactions I should be aware of?
Yes, given the structure of this compound, other side reactions are possible, especially under harsh conditions:
-
Decarboxylation: Strong acidic conditions, particularly at elevated temperatures, can potentially lead to the loss of the carboxylic acid group from the indoline ring.[5] The mechanism for the decarboxylation of indole carboxylic acids in strong acid has been studied and is a known liability.[5][6]
-
Oxidation: The indoline moiety can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods or if oxidizing contaminants are present. While less common during the deprotection step itself, it's a consideration during work-up and purification.
Q4: My standard TFA/DCM protocol is yielding a complex mixture. What are my options?
When standard strong acid conditions (e.g., 20-50% TFA in DCM) fail, it is crucial to explore milder or alternative deprotection strategies. The goal is to find a method that is selective for the Boc group while preserving the sensitive indoline and carboxylic acid functionalities. Several alternatives have proven effective:
-
Milder Brønsted Acids: Using a less harsh acid like p-toluenesulfonic acid (p-TsOH) can provide the necessary acidity for deprotection without promoting extensive side reactions.[7][8]
-
Lewis Acids: Some Lewis acids can catalyze Boc removal, often under milder conditions than strong protic acids.
-
Non-Acidic Methods: For extremely sensitive substrates, non-acidic methods can be employed. A notable example is using oxalyl chloride in methanol , which offers a mild route for deprotection of N-Boc on various aromatic and heterocyclic systems.[9][10][11]
-
Thermal Deprotection: In some cases, heating the substrate in a suitable solvent can cause thermolytic cleavage of the Boc group, avoiding acids altogether.[12][13]
Mechanistic Insights
Understanding the reaction pathways is key to troubleshooting. The following diagrams illustrate the desired deprotection mechanism, the competing side reaction, and the protective role of scavengers.
Caption: Boc deprotection mechanism and competing tert-butylation side reaction.
Caption: Scavengers intercept the reactive tert-butyl cation, preventing side reactions.
Troubleshooting Guide
| Symptom | Likely Cause | Recommended Solution |
| LC-MS shows product +56 Da | Alkylation of the indoline ring by the tert-butyl cation.[2] | Add a scavenger to the reaction. Use a cocktail of TFA/TIS/H₂O (95:2.5:2.5) or add 5-10 equivalents of thioanisole.[1] |
| Incomplete reaction / Slow conversion | Insufficient acid strength, low temperature, or steric hindrance.[1][2] | Increase TFA concentration (e.g., from 20% to 50% in DCM).[14] Increase reaction time or allow the reaction to warm to room temperature after an initial period at 0 °C. If the issue persists, consider a stronger acid system like 4M HCl in dioxane.[1] |
| Multiple unidentified peaks / Degradation | The substrate is too sensitive for the strong acidic conditions, leading to decomposition or decarboxylation. | Switch to a milder deprotection method. Try Protocol 2 (Oxalyl Chloride/Methanol)[9][10] or use p-TsOH in a suitable solvent.[7][8] |
| Product is an oil or difficult to isolate | The product is isolated as a TFA salt, which can be hygroscopic or oily. | After removing volatiles, co-evaporate the residue with a non-polar solvent like toluene (3x) to remove residual TFA.[2] Precipitate the product from a minimal amount of solvent by adding a non-polar anti-solvent like cold diethyl ether. |
Recommended Protocols
Protocol 1: Standard Deprotection with TFA and Scavenger
This protocol is a robust starting point that incorporates a scavenger to minimize tert-butylation.
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Scavenger Addition: Add triisopropylsilane (TIS) (5 equivalents) to the solution. Stir for 5 minutes.
-
Deprotection: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 equivalents, often used as a 20-50% solution in DCM) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Co-evaporate the residue with toluene (3 x 10 mL) to remove residual TFA.
-
Precipitate the resulting TFA salt by adding cold diethyl ether.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.[2]
-
Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol
This method is suitable for substrates that are sensitive to strong acids like TFA.[9][10][11]
-
Preparation: In a dry round-bottom flask equipped with a stirring bar, dissolve this compound (1 equivalent) in anhydrous methanol (to ~0.1 M).
-
Reagent Addition: Stir the solution at room temperature for 5 minutes. Carefully add oxalyl chloride (3 equivalents) dropwise via syringe. Caution: The reaction can be exothermic and may sputter.
-
Reaction: Allow the mixture to stir at room temperature.
-
Monitoring: Monitor the reaction via TLC or LC-MS. The reaction is typically complete within 1-4 hours.[10]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagent.
-
The resulting hydrochloride salt of the product can often be used directly or purified further by recrystallization or chromatography.
-
Troubleshooting & Method Selection Workflow
Use the following decision tree to guide your experimental approach based on your results.
Caption: Workflow for selecting and optimizing a Boc deprotection method.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25029–25038. Available at: [Link]
-
Lecce, C., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(23), 8206. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Reddit - r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
Užarević, K., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 216-222. Available at: [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Available at: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Blackmond, D. G., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. Available at: [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Boc Deprotection (TFA). Common Organic Chemistry. Available at: [Link]
-
Indole N‐Boc deprotection method development. ResearchGate. Available at: [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available at: [Link]
-
Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. Available at: [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert -butyloxycarbonyl (N -Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ResearchGate. Available at: [Link]
-
Vandersteen, A. A., et al. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505–6509. Available at: [Link]
-
Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Reddit - r/Chempros. (2021). Boc De-protection. Available at: [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate. Available at: [Link]
-
An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis of 7-amino-dl-tryptophan. Canadian Science Publishing. Available at: [Link]
-
Boc deprotection conditions tested. ResearchGate. Available at: [Link]
-
Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.gov. Available at: [Link]
-
Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. xray.uky.edu [xray.uky.edu]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: Scale-Up Synthesis of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up synthesis of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the large-scale production of this important building block. As Senior Application Scientists, we combine established chemical principles with real-world manufacturing insights to help you navigate the challenges of transitioning from the lab bench to pilot plant and beyond.
Section 1: Troubleshooting Guide - Common Scale-Up Challenges
This section addresses specific problems that can arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Incomplete Boc Protection of Indoline-6-carboxylic acid
Question: We are observing incomplete conversion of our starting material, indoline-6-carboxylic acid, to the N-Boc protected product on a kilogram scale. What factors should we investigate?
Answer: Incomplete N-Boc protection is a frequent hurdle during scale-up. The primary reasons often revolve around reaction kinetics, mass transfer limitations, and reagent stoichiometry.
Potential Causes & Solutions:
-
Insufficient Reagent Stoichiometry: On a larger scale, localized concentration gradients can lead to inefficient use of the Boc-anhydride (Boc₂O).
-
Solution: Increase the equivalents of Boc₂O incrementally, for example, from 1.1 equivalents to 1.3-1.5 equivalents. Monitor the reaction progress by HPLC to determine the optimal amount without leading to excessive side products.
-
-
Base Selection and Equivalents: The choice and amount of base are critical. While triethylamine (TEA) is common, its volatility and moderate basicity can be problematic in large reactors.
-
Solution: Consider a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Ensure at least 2.0 equivalents of the base are used to neutralize the carboxylic acid proton and the proton generated during the reaction.
-
-
Poor Solubility and Mass Transfer: Indoline-6-carboxylic acid has limited solubility in many common organic solvents, which is exacerbated at larger scales.
-
Solution: Employ a co-solvent system to improve solubility. A mixture of tetrahydrofuran (THF) and acetonitrile or dichloromethane (DCM) can be effective. Ensure vigorous and efficient mechanical stirring to overcome mass transfer limitations. For very large scales, consider using a phase transfer catalyst.
-
-
Reaction Temperature: Lower temperatures can slow the reaction rate, leading to incomplete conversion within a practical timeframe.
-
Solution: While the reaction is often run at room temperature, gentle heating to 30-40 °C can improve the reaction rate. Monitor for potential side reactions at elevated temperatures.
-
Issue 2: Formation of Impurities During Boc Protection
Question: Our scaled-up batches of this compound are showing significant levels of impurities that were not prominent at the lab scale. How can we identify and minimize these?
Answer: The impurity profile can change significantly upon scale-up due to longer reaction times, localized "hot spots," and changes in work-up procedures.
Common Impurities and Mitigation Strategies:
| Impurity | Potential Cause | Mitigation Strategy |
| Di-Boc Species | Use of excess Boc₂O and a strong base can lead to the formation of the mixed anhydride at the carboxylic acid. | Carefully control the stoichiometry of Boc₂O. Add the Boc₂O solution slowly to the reaction mixture to avoid high localized concentrations. |
| Unreacted Starting Material | Inefficient mixing, poor solubility, or insufficient reaction time. | As discussed in Issue 1, optimize the solvent system, agitation, and reaction time. |
| Decarboxylation Product | Prolonged reaction times at elevated temperatures, especially in the presence of a strong base. | Maintain a controlled temperature and monitor the reaction to stop it once the starting material is consumed. |
Workflow for Impurity Identification and Control:
Technical Support Center: Analytical Methods for Monitoring 1-(tert-Butoxycarbonyl)indoline-6-carboxylic Acid Reactions
Welcome to the technical support center for the analysis of reactions involving 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who require robust and reliable analytical methods to monitor the progress of syntheses utilizing this key intermediate. As your partner in the lab, we provide not just protocols, but the underlying scientific principles and field-tested insights to help you troubleshoot common issues and ensure the integrity of your results.
Introduction: Why Robust Monitoring is Critical
This compound is a bifunctional molecule featuring an acid-labile Boc-protecting group and a carboxylic acid.[1][2] This structure presents unique analytical challenges. Incomplete reactions, side-product formation, or premature deprotection of the Boc group can compromise yield, purity, and the success of subsequent synthetic steps. Therefore, accurate, real-time monitoring is not just beneficial—it's essential for efficient process development and quality control. This guide provides a structured approach to selecting and optimizing the right analytical tools for your specific needs.
Choosing the Right Analytical Method: A Decision Workflow
Selecting the appropriate analytical technique depends on the specific question you are trying to answer: Is the reaction complete? What is the purity of the product? What is the identity of an unexpected byproduct? The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting the appropriate analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative analysis, offering excellent resolution, sensitivity, and reproducibility for monitoring reaction conversion and determining product purity.
Step-by-Step HPLC Protocol
This protocol provides a robust starting point for reverse-phase HPLC analysis.
-
Sample Preparation:
-
Carefully withdraw ~1-2 mg of your reaction mixture.
-
Quench the reaction if necessary (e.g., with a small amount of water or buffer if reactive species are present).
-
Dilute the sample to a final concentration of approximately 0.5-1.0 mg/mL in a suitable solvent. Expert Tip: Dissolving the sample in a 50:50 mixture of acetonitrile and water is often a good starting point to ensure solubility and compatibility with the mobile phase.[3]
-
Filter the sample through a 0.45 µm syringe filter to prevent particulates from damaging the column and instrument.[4]
-
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides good retention for the moderately nonpolar indoline core.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm or 280 nm, where the indoline chromophore absorbs strongly.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.[3][5]
-
Injection Volume: 5-10 µL.
-
-
Gradient Elution Profile: A gradient is recommended to ensure elution of both the starting material and potentially more nonpolar products within a reasonable time.
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 95% | 5% |
| 20.0 | 5% | 95% |
| 25.0 | 5% | 95% |
| 25.1 | 95% | 5% |
| 30.0 | 95% | 5% |
HPLC Troubleshooting Q&A
Q1: My peak for the carboxylic acid is broad and tailing significantly. What's causing this and how do I fix it?
A1: This is a classic issue when analyzing acidic compounds on silica-based columns.[6] The cause is the interaction between the negatively charged carboxylate group and residual, slightly acidic silanol groups (Si-OH) on the stationary phase. This secondary interaction slows down a portion of the analyte molecules, causing the peak to tail.
-
Solution: The addition of an acidic modifier like 0.1% TFA or formic acid to the mobile phase is critical. The low pH protonates the carboxylic acid (making it neutral) and suppresses the ionization of the silanol groups, minimizing the unwanted secondary interaction and resulting in sharper, more symmetrical peaks.
Q2: I'm seeing a small, new peak growing over time as my samples sit in the autosampler. What could it be?
A2: This is likely due to the acid-lability of the Boc protecting group.[7][8] While stable under many conditions, the Boc group can slowly be cleaved by the acidic mobile phase (especially TFA) even at room temperature, leading to the formation of the deprotected indoline-6-carboxylic acid.
-
Solution:
-
Analyze samples promptly: Do not let samples sit in the acidic mobile phase for extended periods.
-
Use a weaker acid: Switch from 0.1% TFA (pKa ~0.5) to 0.1% formic acid (pKa ~3.75). Formic acid is often sufficient to improve peak shape without being aggressive enough to cause significant deprotection during the analysis time.[7]
-
Cool the autosampler: Set your autosampler temperature to 4-10 °C to slow down the rate of hydrolysis.
-
Q3: My retention times are drifting from one run to the next. How can I stabilize them?
A3: Retention time drift can be caused by several factors.[4][5]
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. For a gradient method, a 5-10 minute equilibration period is recommended.
-
Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Prepare the mobile phase fresh daily to avoid compositional changes due to evaporation of the more volatile organic component.
-
Temperature Fluctuations: Use a column oven. Even small changes in ambient temperature can affect retention times.[3]
Caption: Troubleshooting flowchart for resolving HPLC peak tailing.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the definitive tool for confirming the identity of your starting material, product, and any byproducts by providing molecular weight information.[9][10]
Step-by-Step LC-MS Protocol
-
LC Method: Use the same HPLC method described above. However, a key modification is required for the mobile phase.
-
Mobile Phase Modification: Do NOT use TFA if possible. While excellent for chromatography, TFA is a strong ion-pairing agent that can severely suppress the signal in the mass spectrometer's electrospray ionization (ESI) source.
-
Recommended Modifier: Use 0.1% formic acid . It is volatile, provides good peak shape, and is highly compatible with ESI-MS. If TFA is absolutely necessary for separation, keep its concentration as low as possible (e.g., 0.01-0.02%).
-
-
MS Detector Settings:
-
Ionization Mode: Electrospray Ionization (ESI) is ideal.
-
Polarity: Run in both positive and negative ion mode initially to determine which provides a better signal.
-
Positive Mode [M+H]⁺: Expect to see an ion corresponding to the molecular weight plus a proton. For the title compound (MW = 277.31), this would be m/z 278.3.
-
Negative Mode [M-H]⁻: The carboxylic acid deprotonates easily. Expect to see an ion at m/z 276.3.[11]
-
-
Data Acquisition: Scan a mass range appropriate for your expected products (e.g., m/z 100-800).
-
LC-MS Troubleshooting Q&A
Q1: I don't see my compound's ion in the mass spectrum, but I see a strong peak in the UV chromatogram. What's wrong?
A1: This is a classic case of ion suppression. The analyte is reaching the detector (as shown by the UV trace), but its ionization in the ESI source is being inhibited.
-
Most Likely Cause: You are using TFA in your mobile phase. The trifluoroacetate anion forms a strong ion pair with your protonated analyte in the gas phase, neutralizing it and preventing its detection by the mass spectrometer.
-
Solution: Re-run the analysis after replacing TFA with 0.1% formic acid. If the separation is compromised, you may need to re-optimize the gradient.
Q2: I see an unexpected ion at m/z 222.3 in positive mode. What is it?
A2: This corresponds to the Boc-deprotected product. The Boc group (C₅H₉O₂) has a mass of 101.12 Da. However, the mass lost is that of the tert-butyl group (57 Da) upon fragmentation or in-source decay, or the loss of isobutylene (56 Da) and CO₂ (44 Da) from the parent molecule. A common fragment is the loss of the tert-butyl cation, leaving [M - 56 + H]⁺. A more likely scenario is the loss of the entire Boc group and replacement with a proton (deprotection). The mass of the parent compound is 277.31. The deprotected compound, indoline-6-carboxylic acid, has a mass of 177.18. The ion at m/z 222.3 could correspond to the loss of CO₂ and a proton from the parent compound, followed by the addition of acetonitrile from the mobile phase ([M-CO2-H+CH3CN+H]+). A more plausible explanation for an unexpected peak is the deprotected product, which would appear at m/z 178.2 ([M+H]⁺). The ion at m/z 222.3 is likely a fragment. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da), which would give an ion at m/z 222.3 ([M-C₄H₈+H]⁺). This confirms that your compound may be fragmenting in the source or that deprotection is occurring.
-
Action: Check your MS source settings (e.g., fragmentor voltage, capillary temperature). Harsher conditions can cause in-source fragmentation. Also, consider the possibility of partial deprotection during the reaction itself.
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, qualitative reaction monitoring at your bench. It allows you to quickly visualize the consumption of starting materials and the formation of products.[12][13]
Step-by-Step TLC Protocol
-
Plate: Use a standard silica gel 60 F₂₅₄ plate.
-
Spotting:
-
Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate) to create a reference spot.
-
Using a capillary tube, take a small aliquot from the reaction mixture.
-
Spot the starting material and the reaction mixture side-by-side on the baseline of the TLC plate.
-
-
Eluent (Mobile Phase): The polarity of the eluent is key. Because the compound is a carboxylic acid, it will likely streak on the plate without a polar/acidic modifier.[6][14]
-
Good Starting Systems:
-
30-50% Ethyl Acetate in Hexanes + 1% Acetic Acid
-
5-10% Methanol in Dichloromethane + 1% Acetic Acid
-
-
The Role of Acetic Acid: Just as in HPLC, the small amount of acid protonates the carboxylic acid, preventing it from binding to the silica gel and ensuring a compact, round spot.[6]
-
-
Development & Visualization:
-
Place the plate in a chamber containing the eluent.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and visualize the spots under a UV lamp at 254 nm. The product (e.g., an amide) will likely have a different Rf value than the starting carboxylic acid.
-
TLC Troubleshooting Q&A
Q1: My compound just streaks up the TLC plate instead of forming a defined spot. Why?
A1: This is the most common problem for carboxylic acids on silica TLC plates.[6] The acidic nature of your compound causes strong, irreversible binding to the basic sites on the silica gel, leading to a long streak rather than a distinct spot.
-
Solution: Add 1% acetic acid or formic acid to your eluent system. This simple addition will protonate your compound, drastically reducing its interaction with the silica and resulting in a well-defined spot.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is primarily used for structural confirmation of the final product but can also be used to monitor reactions by observing the disappearance of starting material signals and the appearance of product signals.[9][15]
Key Signals to Monitor (¹H NMR)
-
Boc Group: A characteristic, large singlet at approximately 1.5-1.6 ppm , integrating to 9 protons. The disappearance or reduction of this signal can indicate deprotection.[16]
-
Carboxylic Acid Proton: A very broad singlet, typically far downfield between 10-12 ppm .[17][18] This signal will disappear upon amide formation or other derivatization of the carboxyl group. It can also be confirmed by adding a drop of D₂O to the NMR tube, which will cause the peak to disappear due to proton exchange.
-
Indoline Protons: The aromatic and aliphatic protons of the indoline ring system will show characteristic shifts.[19] Changes in the chemical environment around the ring (e.g., at the 6-position) will cause these shifts to change, confirming that a reaction has occurred at the carboxyl group.
NMR Troubleshooting Q&A
Q1: My baseline is messy and I can't see the broad carboxylic acid proton peak clearly.
A1: The carboxylic acid proton signal is often very broad and can sometimes be difficult to distinguish from a rolling baseline, especially if the sample is dilute.
-
Solution:
-
Ensure sufficient concentration: Make sure your NMR sample is sufficiently concentrated.
-
Solvent Choice: The chemical shift of this proton is highly dependent on the solvent and concentration due to hydrogen bonding.[17]
-
D₂O Shake: To confirm its presence, acquire a spectrum, then add one drop of D₂O, shake the tube, and re-acquire the spectrum. The disappearance of the peak confirms it was the acidic proton.
-
References
- Vertex AI Search Grounding API. HPLC Troubleshooting Guide.
- ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. (2012).
- BenchChem. The Indispensable Role of the Boc Protecting Group in Organic Chemistry: A Technical Guide.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- University of Victoria. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
- Chemistry Steps. Boc Protecting Group for Amines.
- National Institutes of Health.
- Labcompare.com. Troubleshooting Common HPLC Issues. (2025).
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. (2023).
- SCION Instruments. HPLC Troubleshooting Guide.
- World Congress on Mass Spectrometry. LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. (2018).
- Mastelf. Troubleshooting Common HPLC Problems: Solutions for Better Results. (2025).
- Scholars' Mine. Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. (1998).
- Anapharm Bioanalytics. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (2025).
- PubMed Central.
- LCGC.
- BenchChem.
- Sigma-Aldrich. Optimising the LC-MS Analysis of Biomolecules.
- OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. (2023).
- Royal Society of Chemistry. Current developments in LC-MS for pharmaceutical analysis.
- PubMed.
- BenchChem. Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride.
- Royal Society of Chemistry. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024).
- MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020).
- Reddit. carboxylic acid TLC : r/OrganicChemistry. (2023).
- MDPI. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent.
- ResearchGate. TLC tailing and carboxylic acid?. (2018).
- SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- PubMed Central. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020).
- ResearchGate.
- PubMed. Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models. (2014).
- The Royal Society of Chemistry.
- Organic Syntheses Procedure. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025).
- Elsevier. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin.
- National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals.
- ChemicalBook. Indoline(496-15-1) 1H NMR spectrum.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. labcompare.com [labcompare.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
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- 19. Indoline(496-15-1) 1H NMR spectrum [chemicalbook.com]
dealing with poor solubility of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid in reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid (Boc-Indoline-6-COOH). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with this reagent's solubility during chemical synthesis. We provide troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure your experiments are successful.
PART 1: Understanding the Core Challenge
FAQ: What are the structural features of this compound that cause poor solubility?
Answer: The solubility challenges of this molecule arise from a conflict between its different structural components.
-
The Nonpolar Core: The molecule has a large, bulky, and lipophilic (oil-loving) tert-butoxycarbonyl (Boc) protecting group and an aromatic indoline scaffold. These parts of the molecule prefer nonpolar organic solvents.
-
The Polar Functional Group: The carboxylic acid (-COOH) group is polar and capable of hydrogen bonding. This group prefers polar solvents.
This dual nature means the molecule is often not fully soluble in highly nonpolar solvents (like hexanes) or highly polar protic solvents (like water). It exists in a difficult middle ground, leading to partial solubility or the formation of suspensions in many common single-solvent systems. The structure combines a lipophilic Boc group with a hydrophilic carboxylic acid, which can influence its reactivity and solubility in synthetic pathways.[1]
FAQ: Why does the compound "crash out" of solution when I add other reagents?
Answer: This is a common observation and is typically due to a change in the overall polarity of the reaction mixture. For instance, if you dissolve the compound in a polar aprotic solvent like DMF and then add a less polar reagent or co-solvent (e.g., an amine dissolved in dichloromethane), the overall polarity of the mixture decreases. This change can reduce the solvent's ability to solvate the Boc-indoline-6-COOH, causing it to precipitate.
PART 2: General Dissolution & Solvent Selection
This section provides a systematic approach to selecting a solvent and achieving a homogeneous solution before starting your reaction.
Recommended Solvents & Properties
For initial dissolution tests, we recommend starting with polar aprotic solvents. These solvents are generally the most effective at solvating molecules with mixed polarity.
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant | Notes |
| N,N-Dimethylformamide | DMF | 153 | 37 | Excellent starting point. High boiling point allows for heating. |
| Dimethyl sulfoxide | DMSO | 189 | 47 | Very high solvating power, but can be difficult to remove and may interfere with some reactions. |
| N-Methyl-2-pyrrolidone | NMP | 202 | 32 | Similar to DMF, but with a higher boiling point. Good for high-temperature reactions. |
| Dichloromethane | DCM | 40 | 9 | Useful for reactions near room temperature, especially when co-solvents are used. |
| Tetrahydrofuran | THF | 66 | 8 | A moderately polar ether that can be effective, sometimes in combination with other solvents. |
| Acetonitrile | ACN | 82 | 38 | A polar aprotic solvent often used in coupling reactions.[2] |
General Solvent Selection Workflow
The following workflow provides a logical sequence for identifying a suitable solvent system for your reaction.
Caption: A stepwise guide to selecting an appropriate solvent system.
PART 3: Troubleshooting for Specific Reactions
Even with a suitable solvent, challenges can arise once the reaction begins. This section addresses the most common reaction types: amide and ester couplings.
A. Amide Coupling Reactions
Amide bond formation is one of the most frequent reactions performed in drug discovery.[3] However, coupling this particular acid can be sluggish due to its poor solubility.
FAQ: My amide coupling reaction is a thick slurry and is not proceeding to completion. What should I do?
Answer: A heterogeneous (slurry) reaction is not necessarily a failed reaction, but low conversion is a clear indicator that the dissolved concentration of your starting material is too low for an efficient reaction rate. We recommend two primary strategies to overcome this.
Strategy 1: In-Situ Salt Formation to Enhance Solubility
Causality: The carboxylic acid is the least soluble form of the molecule in many polar organic solvents. By adding a non-nucleophilic organic base before adding your coupling reagents, you can deprotonate the acid to form an ammonium carboxylate salt. This salt is often significantly more soluble in solvents like DMF or DCM, leading to a homogeneous solution and a faster, more efficient reaction.
Experimental Protocol: Amide Coupling via In-Situ Salt Formation
-
Setup: To a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvation: Add anhydrous DMF (or a DMF/DCM mixture) to form a suspension (approx. 0.1-0.2 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the stirring suspension. Stir at room temperature for 15-20 minutes. You should observe the solids dissolving to form a clear, homogeneous solution.
-
Coupling Reagent: Add your chosen coupling reagent (e.g., HATU at 1.1 eq or EDC/HOBt at 1.2 eq each). Stir for 10 minutes.[2][3]
-
Amine Addition: Add your amine (1.2 eq) to the activated acid solution.
-
Reaction: Allow the reaction to stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the starting acid is consumed.
-
Workup: Proceed with your standard aqueous workup and purification protocol.
Strategy 2: Pre-Activation of the Carboxylic Acid
Causality: Carbodiimide reagents like EDC react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[2] Similarly, uronium salts like HATU form an activated ester. These activated intermediates are often more soluble than the parent carboxylic acid. By forming this intermediate before adding your amine, you can improve homogeneity and reaction efficiency.
Troubleshooting Workflow for Amide Coupling
Caption: Decision tree for troubleshooting a stalled amide coupling reaction.
B. Esterification Reactions
Esterification of poorly soluble acids can also be challenging. Standard methods like Fischer esterification are often incompatible with complex, heat-sensitive substrates and suffer from solubility issues in the alcohol solvent.[4][5]
FAQ: My Fischer esterification isn't working. What's a better alternative for this substrate?
Answer: For a molecule like Boc-Indoline-6-COOH, a milder, more reliable method is the Steglich Esterification . This reaction uses a carbodiimide activator (like DCC or EDC) with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) and can be performed at or below room temperature in common organic solvents.[6]
Causality: The Steglich esterification avoids the harsh acidic conditions and high temperatures of the Fischer method. DCC activates the carboxylic acid, and DMAP acts as a highly effective acyl transfer catalyst, forming a reactive acylpyridinium intermediate that is readily attacked by the alcohol, even sterically hindered ones.[6] This method is advantageous because it suppresses side product formation and gives high yields.[6]
Experimental Protocol: Steglich Esterification
-
Setup: To a clean, dry flask under an inert atmosphere, add this compound (1.0 eq), your desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq).
-
Solvation: Dissolve the components in anhydrous DCM (approx. 0.1 M). If solubility is still an issue, a co-solvent of 10-20% DMF can be added.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activator Addition: Slowly add a solution of Dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) in DCM to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 3-12 hours. Monitor by TLC or LC-MS. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Workup:
-
If using DCC, filter off the DCU precipitate and wash with cold DCM.
-
If using EDC, the urea byproduct is water-soluble and will be removed in the next step.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester via flash column chromatography.
PART 4: References
-
National Center for Biotechnology Information. (n.d.). 1-(Tert-butoxycarbonyl)indole. PubChem. Retrieved from [Link]
-
Matriculation Chemistry. (2021, April 10). Topic 7.3 (Part 2): Solubility of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
-
Ratchford, R. J. (1990). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]
-
Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid. PubChem. Retrieved from [Link]
-
Solubility of Things. (n.d.). Reactions of Carboxylic Acids and Derivatives. Retrieved from [Link]
-
ACS Publications. (2021, August 7). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Squarespace. (2020, November 23). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
Reddit. (2021, March 9). carboxylic acid solubility + TLC. r/chemhelp. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. 6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid | 1093261-27-8 | Benchchem [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Technical Support Center: Catalyst Selection for 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid. This guide provides in-depth, field-proven insights into catalyst selection for common transformations involving this versatile building block. Our focus is on explaining the causality behind experimental choices to help you troubleshoot and optimize your reactions effectively.
Navigating the Reactivity of Boc-Indoline-6-Carboxylic Acid
This compound offers two primary sites for chemical modification: the carboxylic acid group at the 6-position and the indoline ring itself. The tert-butoxycarbonyl (Boc) group on the nitrogen atom serves as a crucial protecting group, preventing unwanted side reactions at the nitrogen and modulating the electronic properties of the aromatic ring.[1][2] Successful catalyst selection depends entirely on which part of the molecule you intend to functionalize.
Caption: Logical flow for selecting a reaction pathway based on the target functionalization site.
Part 1: Reactions at the Carboxylic Acid Group
The carboxylic acid moiety is readily converted into other functional groups, most commonly amides and esters. This is a cornerstone of medicinal chemistry, as it allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).[3]
Amide Bond Formation: Troubleshooting & Catalyst Choice
Amide coupling is one of the most frequently performed reactions in drug discovery.[4] However, coupling an electron-rich heterocycle like Boc-indoline-6-carboxylic acid can sometimes be sluggish.
Question: My amide coupling reaction has failed or is giving a low yield. What are the likely causes and solutions?
Answer: Low yields in amide coupling reactions often stem from four key issues: poor activation of the carboxylic acid, low nucleophilicity of the amine, side reactions, or poor reaction setup.
Troubleshooting Guide: Amide Coupling
| Potential Issue | Underlying Cause (The "Why") | Recommended Solution & Catalyst |
| Poor Carboxylic Acid Activation | The coupling reagent is not potent enough to convert the -OH of the carboxylic acid into a good leaving group, especially if the amine is a weak nucleophile. | Upgrade your coupling reagent. For difficult couplings, use a uranium-based reagent like HATU or HBTU . These form highly reactive activated esters, which are more susceptible to nucleophilic attack.[5] For standard reactions, a carbodiimide like EDC with an additive like HOBt is often sufficient and more cost-effective.[5] |
| Low Amine Nucleophilicity | The amine partner is electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered, making it a poor nucleophile. | Increase reaction temperature or use a stronger activating agent. Using HATU with a non-nucleophilic base like diisopropylethylamine (DIPEA) can often overcome this barrier.[5] |
| Epimerization (if chiral centers are present) | If the carboxylic acid or amine contains a stereocenter, the harsh conditions or basicity can lead to racemization. | Use additives that suppress racemization. HOBt or HOAt are classic choices that function by forming an activated ester that is less prone to epimerization than other intermediates. |
| Side Product Formation | The activated carboxylic acid can react with itself to form an anhydride, or the coupling reagent can degrade. | Ensure your reagents are high purity and anhydrous. Add the coupling reagent to the carboxylic acid first to allow for pre-activation before introducing the amine. |
Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.
-
Amine Addition: Add the desired amine (1.1 eq.) to the solution.
-
Base Addition: Add a non-nucleophilic base, typically DIPEA (2.5 eq.).
-
Activation & Coupling: Add HATU (1.2 eq.) portion-wise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Esterification: Selecting the Right Acid Catalyst
Esterification is typically catalyzed by a strong acid. The choice between a homogeneous (soluble) and heterogeneous (solid) acid catalyst depends on the scale of the reaction and desired workup procedure.
Question: I need to synthesize an ester from my indoline. Should I use a soluble acid like H₂SO₄ or a solid acid catalyst?
Answer: The choice involves a trade-off between reaction rate, ease of purification, and catalyst reusability.
-
Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH): These are highly effective and lead to fast reaction rates because they are in the same phase as the reactants.[6] However, they must be neutralized and removed during a lengthy aqueous workup, which can be problematic for large-scale synthesis and generates significant waste.[7]
-
Heterogeneous Catalysts (e.g., Amberlyst-15, Nafion): These are solid acid resins that are easily filtered off at the end of the reaction, simplifying purification immensely.[6][8] They are reusable and less corrosive. The main drawback is that reactions can be slower due to mass transfer limitations, as the reactants must diffuse to the active sites on the solid surface.[6] They are exceptionally well-suited for continuous flow processes.[8]
Catalyst Selection Summary: Esterification
| Catalyst Type | Examples | Advantages | Disadvantages | Best For |
| Homogeneous | H₂SO₄, p-TsOH, HCl | High activity, fast reactions.[6] | Difficult to remove, corrosive, generates waste.[7] | Small-scale lab synthesis where speed is critical. |
| Heterogeneous | Amberlyst-15, Nafion, Zeolites | Easily removed by filtration, reusable, less corrosive.[6][8] | Slower reaction rates, potential for pore diffusion limits. | Large-scale synthesis, flow chemistry, and green chemistry applications. |
Part 2: Reactions on the Indoline Ring & Catalyst Poisoning
Functionalizing the C-H bonds of the indoline ring, often via palladium-catalyzed cross-coupling, is a powerful strategy for building molecular complexity.[9] However, these reactions are highly susceptible to catalyst poisoning, a common point of failure for researchers.
Question: My palladium-catalyzed Suzuki (or Heck, Sonogashira) reaction is not working. What could be poisoning my catalyst?
Answer: Palladium catalyst deactivation is a frequent and frustrating issue. The problem often lies not with the catalyst itself, but with hidden impurities in your reagents or an inherent reactivity of your substrate.[10][11] The nitrogen atom in the indoline ring, despite being Boc-protected, can still coordinate to the palladium center, inhibiting catalysis.[12]
Caption: Troubleshooting workflow for diagnosing catalyst poisoning in palladium-catalyzed reactions.
Common Catalyst Poisons and Mitigation Strategies
-
Sulfur Compounds: Often present in starting materials or solvents, sulfur-containing functional groups (thiols, thioethers) bind irreversibly to palladium active sites.[10]
-
Solution: Use highly purified, low-sulfur reagents. If contamination is suspected, passing liquid reagents through a plug of activated alumina can be effective.[10]
-
-
Heavy Metals: Contaminants like lead or mercury can poison palladium catalysts.[11]
-
Solution: Source high-quality starting materials from reputable suppliers and perform trace metal analysis if necessary.[10]
-
-
Coordinating Heteroatoms (The Substrate Itself): The nitrogen atom on the indoline ring can act as a Lewis base and coordinate to the electron-deficient palladium catalyst.[12] This non-productive binding sequesters the catalyst, preventing it from participating in the catalytic cycle.
-
Solution: The choice of ligand is critical here. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) can stabilize the palladium center and promote the desired catalytic cycle over substrate inhibition.[12][13] Sometimes, simply increasing the catalyst loading can overcome minor inhibition.
-
Catalyst System Selection for Cross-Coupling on Indole/Indoline Scaffolds
| Reaction Type | Typical Pd Source | Recommended Ligand Class | Rationale (The "Why") |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) | These bulky, electron-rich ligands accelerate reductive elimination and stabilize the active Pd(0) species, often overcoming substrate coordination issues.[14] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd/C | Triphenylphosphine (PPh₃) with a Copper(I) co-catalyst (e.g., CuI) | The classic system is often effective. The Pd/Cu combination facilitates the coupling of terminal alkynes with aryl halides.[14][15] |
| Heck | Pd(OAc)₂ | Phosphine-free (using a base like Et₃N) or with ligands like PPh₃ | For simple Heck reactions, a ligand may not be necessary. The choice depends on the specific alkene and halide partners.[15] |
| C-H Arylation | Pd(OAc)₂ | Pyridine-type ligands | Directing group strategies are often required to achieve regioselectivity. The ligand choice is highly specific to the directing group and desired position of functionalization.[16] |
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the carboxylic acid group before performing a cross-coupling reaction on the indoline ring? A1: Generally, no. The carboxylic acid is usually not reactive under typical palladium-catalyzed cross-coupling conditions (which are often basic). However, if you are using strongly nucleophilic or basic organometallic reagents (like organolithiums), protection as an ester may be necessary to prevent acid-base reactions.
Q2: My reaction requires the removal of the Boc protecting group. What is the best catalyst for this? A2: Boc deprotection is not a catalytic reaction but a stoichiometric one. It is efficiently achieved using a strong acid. The most common and effective reagent is Trifluoroacetic Acid (TFA) , often used neat or diluted in a solvent like dichloromethane (DCM).[1]
Q3: Can I perform a one-pot reaction involving both the carboxylic acid and the indoline ring? A3: This is challenging but possible with careful planning. For example, you could first perform a palladium-catalyzed reaction on the ring and then, without isolating the intermediate, add an amine and a coupling reagent to form the amide. This requires that the reagents and conditions for the second step do not interfere with any remaining catalyst or byproducts from the first step. Extensive optimization would be required.
References
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (n.d.). MDPI. [Link]
-
Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. (n.d.). PMC - NIH. [Link]
-
Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. (n.d.). ACS Publications. [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. (2021). ScienceDirect. [Link]
-
Palladium-catalyzed synthesis of indoles via ammonia cross-coupling–alkyne cyclization. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Tohoku University. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. [Link]
-
LITHIUM tert-BUTOXIDE-MEDIATED CARBOXYLATION REACTIONS OF UNPROTECTED INDOLES AND PYRROLES WITH CARBON DIOXIDE. (2015). HETEROCYCLES, Vol. 90, No. 2. [Link]
-
1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid. (2024). ChemBK. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Jacobi. [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.). JACS Au. [Link]
-
Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. (n.d.). Organic Letters - ACS Publications. [Link]
- Method for producing carboxylic acid ester and esterification catalyst. (n.d.).
-
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (n.d.). MDPI. [Link]
-
Solid–catalyzed esterification reaction of long–chain acids and alcohols in fixed–bed reactors at pilot plant scale. (n.d.). OUCI. [Link]
Sources
- 1. 6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid | 1093261-27-8 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. JP4092406B2 - Method for producing carboxylic acid ester and esterification catalyst - Google Patents [patents.google.com]
- 8. Solid–catalyzed esterification reaction of long–chain acids and alcohols in fixed–bed reactors at pilot plant scale [ouci.dntb.gov.ua]
- 9. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 12. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed synthesis of indolesviaammonia cross-coupling–alkyne cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or modified heterocyclic compounds is a critical step in the discovery pipeline. 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid is a valuable building block in medicinal chemistry, often utilized in the synthesis of a variety of bioactive molecules. Its rigid bicyclic scaffold, coupled with the versatile Boc-protecting group and a carboxylic acid handle for further functionalization, makes it an attractive starting material.
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, we present a detailed predicted analysis grounded in established principles of NMR spectroscopy and supported by experimental data from structurally related analogs. This comparative approach not only facilitates the identification and characterization of the title compound but also offers insights into the electronic and structural effects of the tert-butoxycarbonyl (Boc) and carboxylic acid substituents on the indoline core.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
The structural features of this compound, including the saturated five-membered ring, the aromatic ring, and the bulky, electron-withdrawing Boc group, give rise to a distinct NMR fingerprint. The following predictions are based on typical chemical shift values and the known effects of substituents on aromatic and heterocyclic systems.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aliphatic protons of the indoline ring, the aromatic protons, and the protons of the Boc group. The carboxylic acid proton is also expected to be present, typically as a broad singlet at a downfield chemical shift.
-
Aromatic Protons (H-4, H-5, H-7): The aromatic region will likely display three signals corresponding to the protons on the benzene ring. The proton ortho to the carboxylic acid (H-5) and the proton ortho to the nitrogen-bearing carbon (H-7) are expected to be doublets, while the proton meta to both groups (H-4) would likely appear as a triplet or a doublet of doublets, depending on the coupling constants. The electron-withdrawing nature of the carboxylic acid will deshield the adjacent protons.
-
Aliphatic Protons (H-2, H-3): The methylene protons of the indoline ring (H-2 and H-3) are expected to appear as triplets, assuming coupling to each other. The protons at H-2, being adjacent to the nitrogen atom, will be more deshielded than the H-3 protons.
-
Boc Group Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet, typically observed in the upfield region of the spectrum around 1.5 ppm.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to appear as a broad singlet in the downfield region, typically above 10 ppm. Its chemical shift can be highly dependent on the solvent and concentration[1].
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of the carbonyl carbons from the Boc group and the carboxylic acid will be particularly diagnostic.
-
Carbonyl Carbons: Two signals are expected in the downfield region corresponding to the carbonyl carbons of the carboxylic acid (around 165-185 ppm) and the Boc group (around 150-155 ppm)[1].
-
Aromatic Carbons: Six distinct signals are anticipated for the six carbons of the benzene ring. The carbon bearing the carboxylic acid (C-6) and the carbons of the fused ring system (C-3a and C-7a) will be quaternary and thus may show weaker signals.
-
Aliphatic Carbons: The two methylene carbons of the indoline ring (C-2 and C-3) will appear in the aliphatic region, with C-2 being more deshielded due to its proximity to the nitrogen atom.
-
Boc Group Carbons: The quaternary carbon of the tert-butyl group is expected around 80 ppm, and the three equivalent methyl carbons will produce a single signal in the upfield region, typically around 28 ppm.
Comparative NMR Analysis
To better understand the spectral features of this compound, a comparison with its parent structures, indoline and 1-Boc-indole, is highly instructive.
Comparison with Indoline
The addition of the N-Boc group and the C-6 carboxylic acid to the indoline scaffold introduces significant changes in the NMR spectra.
-
¹H NMR: In indoline, the N-H proton gives a broad signal, which is absent in the N-Boc derivative. The protons on the aromatic ring of indoline are relatively shielded. In contrast, the carboxylic acid group at the C-6 position in the target molecule will cause a downfield shift of the aromatic protons, particularly H-5 and H-7. The Boc group will also influence the chemical shifts of the nearby protons.
-
¹³C NMR: The introduction of the Boc group adds three new carbon signals: the carbonyl carbon, the quaternary tert-butyl carbon, and the methyl carbons. The carboxylic acid group adds a carbonyl carbon signal and significantly deshields the attached aromatic carbon (C-6).
Comparison with 1-Boc-indole
Comparing the indoline derivative with its indole analog highlights the effect of the saturated versus the aromatic five-membered ring.
-
¹H NMR: 1-Boc-indole exhibits signals for the aromatic pyrrole protons (H-2 and H-3), which are absent in the indoline derivative. Instead, the indoline compound shows aliphatic signals for the CH₂ groups at these positions. These aliphatic protons in the indoline are significantly more shielded than the vinylic protons in the indole.
-
¹³C NMR: The C-2 and C-3 carbons in 1-Boc-indole are sp² hybridized and appear in the aromatic region of the spectrum. In the indoline derivative, these carbons are sp³ hybridized and are found in the more upfield aliphatic region.
Tabulated NMR Data
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.8-8.2 | m | 3H | H-4, H-5, H-7 |
| Aliphatic | ~4.0-4.2 | t | 2H | H-2 |
| Aliphatic | ~3.0-3.2 | t | 2H | H-3 |
| Boc | ~1.5 | s | 9H | C(CH₃)₃ |
| Carboxyl | >10 | br s | 1H | COOH |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl | ~170 | COOH |
| Carbonyl | ~153 | NCOO |
| Aromatic | ~120-145 | C-3a, C-4, C-5, C-6, C-7, C-7a |
| Boc (quat.) | ~81 | C (CH₃)₃ |
| Aliphatic | ~48 | C-2 |
| Aliphatic | ~28 | C-3 |
| Boc (methyl) | ~28 | C(C H₃)₃ |
Table 2: Experimental NMR Data for Comparative Compounds
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Reference |
| Indoline | 3.00 (t, 2H), 3.49 (t, 2H), 3.64 (br s, 1H), 6.61 (d, 1H), 6.69 (t, 1H), 6.98 (d, 1H), 7.08 (t, 1H) (CDCl₃) | Not readily available | [2] |
| 1-Boc-indole | 1.66 (s, 9H), 6.59 (d, 1H), 7.20 (t, 1H), 7.30 (t, 1H), 7.60 (d, 1H), 7.65 (d, 1H), 8.13 (d, 1H) (CDCl₃) | 28.3, 83.8, 107.1, 115.3, 121.5, 122.7, 124.3, 130.6, 135.3, 149.9 (CDCl₃) | Spectral Database for Organic Compounds (SDBS) |
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following is a generalized protocol for the analysis of this compound and similar compounds.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it can help in observing the exchangeable carboxyl proton.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A standard pulse program with a 45° or 90° pulse angle and a relaxation delay of 2-5 seconds is typically used.
-
A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Advanced NMR Experiments (Optional but Recommended):
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton coupling networks, which is invaluable for assigning protons in the indoline ring and the aromatic system.
-
HSQC (Heteronuclear Single Quantum Coherence): Run a 2D ¹H-¹³C HSQC experiment to correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment will reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
-
Visualizing the Structure and Analytical Workflow
Caption: Molecular structure with atom numbering for NMR assignment.
Caption: A typical workflow for comprehensive NMR analysis.
Conclusion
References
- Macmillan Group - Princeton University.
-
PubChem. 1-(Tert-butoxycarbonyl)indole. National Institutes of Health. Accessed January 2, 2026. [Link]
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- MDPI. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 2985.
- ACS Publications. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 86(12), 8266-8275.
-
NC State University Libraries. Spectroscopy of Carboxylic Acids and Nitriles. Accessed January 2, 2026. [Link]
-
University of Wisconsin - Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. Accessed January 2, 2026. [Link]
-
Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. Accessed January 2, 2026. [Link]
-
Semantic Scholar. 13C NMR spectroscopy of indole derivatives. Accessed January 2, 2026. [Link]
- MDPI. (2021). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. Marine Drugs, 19(10), 558.
-
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Accessed January 2, 2026. [Link]
-
PubChem. 1H-indole-6-carboxylic acid. National Institutes of Health. Accessed January 2, 2026. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Accessed January 2, 2026. [Link]
Sources
A Comparative Guide to the Mass Spectrometry Analysis of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic Acid
For researchers and drug development professionals, the precise characterization of synthetic intermediates is paramount. 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid is a key building block in medicinal chemistry, valued for its unique indoline scaffold. The tert-Butoxycarbonyl (Boc) protecting group is crucial for directing synthetic pathways, but it profoundly influences the molecule's behavior during mass spectrometry (MS) analysis. This guide provides an in-depth comparison of the mass spectrometric analysis of Boc-protected indoline-6-carboxylic acid against its deprotected counterpart, offering experimental insights and data-driven protocols for accurate characterization.
The Decisive Role of the Boc Group in Mass Spectrometry
The Boc protecting group is ubiquitous in organic synthesis for its stability and ease of removal under acidic conditions.[1] However, in the high-energy environment of a mass spectrometer's ionization source, this lability becomes a central feature of the analysis. Understanding the fragmentation pathways of the Boc group is not merely an academic exercise; it is critical for confirming the successful protection of the indoline nitrogen, identifying the correct molecular ion, and avoiding misinterpretation of the resulting spectra.
This guide will compare and contrast the mass spectrometric behavior of two key compounds:
-
Analyte of Interest: this compound
-
Comparative Analyte: Indoline-6-carboxylic acid (the deprotected analog)
We will explore how the presence of the Boc group alters ionization efficiency, dictates fragmentation patterns under Collision-Induced Dissociation (CID), and necessitates specific analytical strategies.
Experimental Design: LC-MS/MS Protocol
A standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is employed for the analysis of both compounds. This approach provides robust separation, sensitive detection, and structural information through fragmentation analysis.
Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid aids in protonation for positive-ion mode ESI.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in Positive Ion Mode. ESI is a "soft" ionization technique that gently transfers ions from solution to the gas phase, minimizing initial fragmentation and preserving the molecular ion.[2][3]
-
MS Scan (MS1): Scan from m/z 100 to 400 to identify the protonated molecular ion ([M+H]⁺).
-
Tandem MS (MS/MS): Isolate the precursor ion ([M+H]⁺) and subject it to Collision-Induced Dissociation (CID) with argon gas.[4] Scan the resulting product ions to generate a fragmentation spectrum.
-
The logical workflow for this analytical approach is visualized below.
Caption: Predicted fragmentation of Boc-protected analyte.
Case Study 2: Indoline-6-carboxylic acid (Comparative Analyte)
For the deprotected analog, experimental data is available. The PubChem database provides a Gas Chromatography-Mass Spectrometry (GC-MS) spectrum, which, while using a different ionization technique (Electron Ionization), reveals the core fragmentation of the indoline-carboxylic acid structure. [2]
-
Molecular Ion: The exact mass is 163.06 g/mol . The molecular ion peak [M]⁺˙ is observed at m/z 163 .
-
Key Fragments:
-
Decarboxylation: The most significant fragmentation is the loss of a carboxyl radical (•COOH, 45 Da), though loss of CO₂ (44 Da) is also common for carboxylic acids, leading to a fragment at m/z 119 . The reported spectrum shows a major fragment at m/z 116 , likely resulting from further rearrangement and loss of H atoms after decarboxylation. [2] 2. Loss of Water/Formic Acid: Fragments corresponding to the loss of water (-18 Da) or formic acid (-46 Da) can also be anticipated.
-
Caption: Observed fragmentation of deprotected analyte.
Data Summary and Comparison
The presence of the Boc group provides clear, diagnostic fragmentation ions that are absent in the deprotected molecule. This allows for unambiguous confirmation of a successful protection reaction. Conversely, the absence of these fragments, coupled with the presence of a strong signal at m/z 164.1 (the protonated deprotected molecule), would indicate either a failed reaction or significant in-source decay of the Boc group.
| Feature | This compound | Indoline-6-carboxylic acid |
| Formula | C₁₄H₁₇NO₄ | C₉H₉NO₂ |
| Exact Mass | 263.12 g/mol | 163.06 g/mol |
| Precursor Ion ([M+H]⁺) | m/z 264.1 (Predicted) | m/z 164.1 (Predicted for ESI) |
| Diagnostic Fragments | m/z 208.1 (Loss of C₄H₈) | m/z 119/116 (Loss of CO₂/rearrangement) |
| m/z 164.1 (Loss of Boc group) | ||
| m/z 57.1 (tert-Butyl cation) | ||
| Analytical Insight | Fragmentation is dominated by the labile Boc group, providing clear evidence of its presence. | Fragmentation is driven by the carboxylic acid and the stable indoline ring system. |
Conclusion and Recommendations
The mass spectrometric analysis of this compound is fundamentally shaped by the presence of the Boc protecting group. Its characteristic fragmentation pattern, involving neutral losses of 56 and 100 Da, provides definitive evidence for the structure.
Key Takeaways for Researchers:
-
Confirm Protection: When analyzing the product of a Boc-protection reaction, specifically look for the precursor ion ([M+H]⁺ at m/z 264.1) and the diagnostic fragments at m/z 208.1 and 57.1. Their presence confirms a successful reaction.
-
Monitor for Deprotection: The ion at m/z 164.1 can be both a fragment of the protected molecule and the molecular ion of the deprotected impurity. Its relative intensity should be carefully monitored. Using soft ionization conditions can help minimize in-source fragmentation and provide a more accurate picture of the sample's purity. [5]* Leverage Tandem MS: Simple MS1 scans may be ambiguous. Use tandem MS (MS/MS) to isolate the m/z 264.1 precursor and confirm its identity by observing the expected daughter ions. This provides the highest level of confidence in structural assignment.
By understanding these distinct mass spectrometric behaviors, scientists can leverage LC-MS/MS as a powerful tool for reaction monitoring, quality control, and the confident structural elucidation of this important synthetic intermediate.
References
- Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662.
- Guerrero, C. A., G-S, J. J., & Sarria, L. G. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 929-938.
- Guella, G., & Frassanito, R. (2002). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 13(4), 408-421.
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link] [6]8. Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link] [7]9. Vachet, R. W., & Gabelica, V. (2014). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of The American Society for Mass Spectrometry, 25(7), 1147-1155.
- Giese, S. H., Fischer, L., & Rappsilber, J. (2016). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics, 15(4), 1084-1095.
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 1H-indole-6-carboxylic acid | C9H7NO2 | CID 595230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-Oxoethyl)indole-6-carboxylic acid | C11H9NO3 | CID 150828066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid | 1093261-27-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Indole-6-carboxaldehyde [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid
Introduction: The Critical Role of Purity in Synthesis and Development
1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid is a key building block in medicinal chemistry and pharmaceutical development. Its structural integrity and purity are paramount, as even minute impurities can alter the pharmacological and toxicological profiles of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are essential for quantifying the purity of this intermediate and for identifying any potential process-related or degradation impurities.
This guide provides an in-depth comparison of two orthogonal and complementary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for robust quantitative analysis, and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive impurity identification and characterization. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to international regulatory standards to ensure data integrity and trustworthiness.
Part 1: HPLC-UV for Quantitative Purity Assessment
High-Performance Liquid Chromatography with UV detection is the workhorse of the pharmaceutical industry for purity and assay testing. Its robustness, precision, and cost-effectiveness make it the primary choice for routine quality control. The method separates the main compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase, with quantification based on the area of the UV absorbance peak.
Expertise & Rationale: The "Why" Behind the Method
The development of a successful HPLC method is rooted in understanding the physicochemical properties of the analyte. This compound is a moderately polar molecule containing both a hydrophobic Boc-protected indoline core and an ionizable carboxylic acid group.
-
Stationary Phase Selection: A reversed-phase C18 column is the logical starting point. The alkyl chains of the C18 stationary phase provide sufficient hydrophobic interaction with the indoline ring system for effective retention.
-
Mobile Phase Strategy: The presence of the carboxylic acid group (pKa ~4-5) necessitates pH control of the aqueous portion of the mobile phase. By setting the pH to approximately 3.0 using a buffer like potassium phosphate, the carboxylic acid is protonated (non-ionized). This suppresses silanol interactions with the column, leading to symmetrical, sharp peaks and reproducible retention times. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength for this class of compounds.
-
Gradient Elution: A gradient elution, where the proportion of organic solvent is increased over time, is crucial. This ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time, while early-eluting, polar impurities are well-resolved from the solvent front and the main analyte peak.
-
UV Wavelength Selection: The indoline chromophore exhibits strong UV absorbance. A detection wavelength of 254 nm is typically chosen as it provides a good balance of sensitivity for the main component and a wide range of potential aromatic impurities.
Experimental Protocol: HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Sample Concentration | Approximately 0.5 mg/mL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
Part 2: LC-MS for Impurity Identification and Trace Analysis
While HPLC-UV is excellent for quantification, it provides no structural information about unknown impurities. LC-MS is the definitive tool for this purpose. It couples the separation power of LC with the detection specificity and sensitivity of mass spectrometry, providing the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is crucial for structural elucidation.
Expertise & Rationale: Adapting for Mass Spectrometry
The core separation principles remain the same as in HPLC, but the mobile phase must be compatible with the mass spectrometer's ionization source.
-
Mobile Phase Modification: Non-volatile buffers like phosphate are detrimental to MS systems. Therefore, they are replaced with volatile alternatives like formic acid or ammonium acetate. A 0.1% solution of formic acid in both water and acetonitrile serves the dual purpose of controlling pH for good chromatography and providing a source of protons for efficient ionization.
-
Ionization Source: Electrospray Ionization (ESI) is the ideal technique for this molecule. It is a soft ionization method that typically generates an intact molecular ion.
-
Negative Ion Mode (-ESI): This mode is highly effective for detecting the deprotonated molecule [M-H]⁻, as the carboxylic acid group readily loses a proton.
-
Positive Ion Mode (+ESI): This mode can also be used to detect the protonated molecule [M+H]⁺, with protonation likely occurring on the indoline nitrogen. Analyzing in both modes can provide complementary information.
-
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap, is preferred. HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of an unknown impurity, which significantly narrows down the possibilities for its structure.
Experimental Protocol: LC-MS Method
Instrumentation:
-
LC system coupled to a Mass Spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 20% B; 2-15 min: 20% to 90% B; 15-18 min: 90% B; 18.1-22 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Sample Concentration | Approximately 0.1 mg/mL |
Mass Spectrometer Conditions (Example):
| Parameter | Condition |
|---|---|
| Ionization Mode | ESI, Positive and Negative switching |
| Capillary Voltage | 3.5 kV (+) / 3.0 kV (-) |
| Drying Gas Flow | 8 L/min |
| Gas Temperature | 325 °C |
| Mass Range | 100 - 1000 m/z |
| Data Acquisition | MS¹ (Full Scan) |
Visualizing the Purity Assessment Workflow
Caption: Overall workflow for purity assessment.
Method Comparison: At a Glance
This table provides a direct comparison of the two methods, highlighting their respective strengths and ideal applications.
| Feature | HPLC-UV Method | LC-MS Method |
| Primary Application | Quantitative purity determination (% area), Assay | Impurity identification, trace-level quantification |
| Selectivity | Based on chromatographic retention and UV absorbance | Based on retention, mass-to-charge ratio (m/z), and fragmentation |
| Sensitivity | Good (typically low µg/mL) | Excellent (typically low ng/mL or pg/mL) |
| Information Provided | Retention Time, Peak Area (%) | Retention Time, Accurate Mass, Elemental Composition, Structural Fragments |
| Regulatory Standing | Gold standard for QC release testing | Essential for development, impurity characterization, and investigations |
| Complexity & Cost | Lower complexity, lower capital and operational cost | Higher complexity, higher capital and operational cost |
| Mobile Phase | Flexible (e.g., non-volatile phosphate buffers) | Restricted to volatile buffers (e.g., formic acid, ammonium acetate) |
Trustworthiness: A Self-Validating Analytical System
The integrity of any analytical result hinges on a well-validated method. Both protocols described are designed to be self-validating systems, a principle mandated by regulatory bodies like the FDA and outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
System Suitability Testing (SST): The Daily System Check Before any sample analysis, a System Suitability Test (SST) is performed to confirm that the entire chromatography system (instrument, column, and mobile phases) is operating correctly.[4][5][6] This is a non-negotiable part of Good Manufacturing Practice (GMP). A standard solution is injected multiple times, and key performance indicators are checked against pre-defined acceptance criteria.[7][8]
-
Tailing Factor: Ensures peaks are symmetrical (typically ≤ 2.0).
-
Theoretical Plates: Measures column efficiency (typically > 2000).
-
Repeatability (%RSD): Checks the precision of replicate injections (typically ≤ 2.0% for peak area and retention time).
Method Validation According to ICH Q2(R2) To be considered trustworthy, the analytical methods themselves must undergo a formal validation process to prove they are fit for their intended purpose.[1][9][10] This is a one-time, comprehensive study that evaluates:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations for which the method is precise and accurate.
-
Accuracy: The closeness of the test results to the true value.[2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
Caption: Logical flow for batch release and investigation.
Conclusion
The purity assessment of this compound requires a dual-pronged approach. HPLC-UV serves as the robust, quantitative backbone for routine quality control and batch release, providing reliable data on overall purity. Complementing this, LC-MS offers the indispensable capability to identify and characterize unknown impurities with high sensitivity and specificity. Together, these methods form a comprehensive and trustworthy analytical strategy that ensures the quality and safety of this critical chemical intermediate, upholding the rigorous standards of pharmaceutical development.
References
-
Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]
-
System Suitability Test in HPLC – Key Parameters Explained. (n.d.). Assay Analytica. [Link]
-
Getting the peaks perfect: System suitability for HPLC. (n.d.). American Chemical Society. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma Group. [Link]
-
System suitability in HPLC Analysis. (2021). Pharmaceutical Updates. [Link]
-
System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]
-
ICH Q2 Analytical Method Validation. (n.d.). Slideshare. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
-
What Is FDA Method Validation Guidance and Its Importance? (2025). Altabrisa Group. [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube. [Link]
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- 2. propharmagroup.com [propharmagroup.com]
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- 4. assayprism.com [assayprism.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. youtube.com [youtube.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. biopharminternational.com [biopharminternational.com]
comparison of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid with other protected indoline carboxylic acids
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the success of a synthetic campaign. Indoline carboxylic acids are valuable scaffolds in the synthesis of a wide array of biologically active molecules. However, the reactivity of the indoline nitrogen necessitates the use of protecting groups to ensure selective transformations. Among the various protected forms, 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid is a commonly utilized reagent. This guide provides an in-depth, objective comparison of this compound with other protected indoline carboxylic acids, focusing on the choice of protecting group and the influence of the carboxylic acid's position on the indoline ring.
The Strategic Importance of N-Protection in Indoline Chemistry
The indoline nucleus, while generally stable, possesses a secondary amine that is both nucleophilic and susceptible to oxidation. During multi-step syntheses, this nitrogen can interfere with reactions targeting other parts of the molecule, such as amide couplings at the carboxylic acid functionality or modifications to the aromatic ring. The introduction of a protecting group on the indoline nitrogen mitigates these unwanted side reactions, thereby enhancing the overall efficiency and yield of the synthetic route. An ideal protecting group should be introduced in high yield, be stable to a range of reaction conditions, and be cleaved selectively in high yield under mild conditions that do not affect other functional groups. The choice of protecting group is therefore a strategic decision that dictates the sequence of synthetic steps and the overall feasibility of the proposed route.
Comparative Analysis of Common N-Protecting Groups for Indoline-6-Carboxylic Acid
The tert-Butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its ease of introduction and its lability under acidic conditions. However, other protecting groups such as the Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc) groups offer orthogonal deprotection strategies that can be advantageous in complex syntheses. Below is a comparative overview of these protecting groups in the context of indoline-6-carboxylic acid.
Data Presentation: Comparison of N-Protecting Groups
| Protecting Group | Structure on Indoline-6-COOH | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile | Key Advantages & Disadvantages |
| Boc | This compound | (Boc)₂O, base (e.g., NaOH, Et₃N), solvent (e.g., THF, Dioxane) | Strong acids (e.g., TFA in DCM, HCl in Dioxane) | Stable to base, hydrogenolysis, and weak acids. | Advantages: Widely used, easy to introduce, generally high yielding protection and deprotection. Disadvantages: Requires strong acid for cleavage, which may not be compatible with other acid-sensitive functional groups. |
| Cbz | 1-(Benzyloxycarbonyl)indoline-6-carboxylic acid | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, Et₃N), solvent (e.g., THF, water) | Catalytic hydrogenolysis (H₂, Pd/C); strong acids (HBr in AcOH) | Stable to acidic and basic conditions. | Advantages: Very stable, orthogonal to Boc and Fmoc, deprotection byproducts (toluene and CO₂) are volatile. Disadvantages: Not compatible with functional groups susceptible to reduction (e.g., alkenes, alkynes, some nitro groups). Requires specialized hydrogenation equipment. |
| Fmoc | 1-(9-Fluorenylmethyloxycarbonyl)indoline-6-carboxylic acid | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), solvent (e.g., Dioxane/water) | Basic conditions (e.g., 20% piperidine in DMF) | Stable to acidic conditions and hydrogenolysis. | Advantages: Orthogonal to Boc and Cbz, deprotection is rapid and can be monitored by UV spectroscopy. Disadvantages: Unstable to basic conditions, the dibenzofulvene byproduct can sometimes cause side reactions. |
| Alloc | 1-(Allyloxycarbonyl)indoline-6-carboxylic acid | Allyl chloroformate (Alloc-Cl), base (e.g., pyridine, Et₃N), solvent (e.g., THF, CH₂Cl₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane, dimedone) | Stable to acidic and basic conditions. | Advantages: Orthogonal to Boc, Cbz, and Fmoc, deprotection conditions are very mild.[1] Disadvantages: Requires a palladium catalyst which can be expensive and may require careful removal from the final product. |
The Influence of Carboxylic Acid Position on the Indoline Scaffold
The position of the carboxylic acid group on the aromatic ring of the indoline scaffold can influence the molecule's physical and chemical properties. While direct comparative studies on all positional isomers are scarce, we can infer likely trends based on fundamental principles of organic chemistry.
-
Electronic Effects: The carboxylic acid group is an electron-withdrawing group. Its position will influence the electron density of the indoline nitrogen and the aromatic ring. For instance, a carboxylic acid at the 5- or 7-position is expected to have a more pronounced electron-withdrawing effect on the nitrogen compared to the 4- or 6-position due to resonance and inductive effects. This can affect the nucleophilicity of the nitrogen and the ease of N-protection.
-
Steric Hindrance: A carboxylic acid group at the 7-position is ortho to the indoline nitrogen. This proximity can create steric hindrance, potentially making the N-protection reaction more challenging and requiring more forcing conditions compared to the less hindered 4-, 5-, and 6-positions.[2]
-
Solubility and Physical Properties: The position of the polar carboxylic acid group will affect the molecule's dipole moment and crystal packing, which in turn influences properties like melting point and solubility. These effects are difficult to predict without experimental data but are a critical consideration for handling and reaction setup.
Experimental Protocols
The following protocols are provided as a guide for the protection and deprotection of indoline-6-carboxylic acid. These should be adapted and optimized for specific substrates and scales.
Boc Protection of Indoline-6-Carboxylic Acid
Caption: Workflow for Boc protection of indoline-6-carboxylic acid.
Step-by-Step Protocol:
-
Dissolve indoline-6-carboxylic acid (1.0 equiv) in a mixture of dioxane and 1M aqueous sodium hydroxide (2.5 equiv).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in dioxane dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Boc Deprotection of this compound
Caption: Workflow for the deprotection of this compound.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM).
-
Cool the solution to 0°C and add trifluoroacetic acid (TFA, typically 20-50% v/v) dropwise.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product as the TFA salt.
-
Collect the solid by filtration and dry under vacuum.
Cbz Deprotection of 1-(Benzyloxycarbonyl)indoline-6-carboxylic acid by Catalytic Hydrogenolysis
Step-by-Step Protocol:
-
Dissolve 1-(Benzyloxycarbonyl)indoline-6-carboxylic acid (1.0 equiv) in a suitable solvent such as methanol or ethyl acetate.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitor the reaction progress by TLC.[3]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[3]
-
Concentrate the filtrate under reduced pressure to yield the deprotected indoline-6-carboxylic acid.[3]
Conclusion
The choice of a protected indoline carboxylic acid is a multifaceted decision that requires careful consideration of the overall synthetic strategy. This compound is a versatile and widely used building block, primarily due to the reliability of the Boc protecting group. Its main limitation is the requirement for strong acidic conditions for deprotection. For syntheses involving acid-sensitive functionalities, Cbz, Fmoc, or Alloc protected analogues present viable orthogonal alternatives. The Cbz group is exceptionally stable but requires hydrogenation for removal, which may not be compatible with reducible groups. The Fmoc group offers a base-labile option, ideal for orthogonality with acid-labile groups, while the Alloc group provides a very mild deprotection strategy using palladium catalysis.
Furthermore, the positional isomer of the carboxylic acid can influence both the physical properties and the reactivity of the indoline scaffold. Researchers should consider potential steric and electronic effects when selecting a specific isomer for their synthetic targets. This guide provides a foundational framework for making these critical decisions, and it is recommended that researchers consult the primary literature for specific applications and further optimization of the described protocols.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
PubMed. (n.d.). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. [Link]
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
-
CDN. (n.d.). Alloc Protecting Group Removal Protocol. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
-
ACS Publications. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. [Link]
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A Comparative Guide to N-Protection Strategies for Indoline-6-Carboxylic Acid: The Boc Advantage
Introduction: The Strategic Importance of Indoline-6-Carboxylic Acid and its Protection
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, indoline-6-carboxylic acid is a critical building block for novel pharmaceuticals, including potential anti-cancer, anti-inflammatory, and antihypertensive agents.[2][3][4] Its synthesis and subsequent functionalization are pivotal in drug discovery programs. However, the secondary amine within the indoline ring presents a significant challenge. Its nucleophilicity and basicity can interfere with desired chemical transformations at the carboxylic acid moiety or other positions on the aromatic ring, leading to unwanted side reactions and reduced yields.[5]
Therefore, the temporary masking or "protection" of the indoline nitrogen is not merely a procedural step but a cornerstone of a successful synthetic strategy. An ideal protecting group must be easily installed, robust enough to withstand subsequent reaction conditions, and cleanly removed with high efficiency when its job is done.[6] This guide provides an in-depth analysis of the tert-butyloxycarbonyl (Boc) group for the protection of indoline-6-carboxylic acid, objectively comparing its performance against other common alternatives and providing the technical rationale and experimental data to support its widespread use.
The Boc Group: A Deep Dive into a Synthetic Workhorse
The Boc group is a carbamate-based protecting group renowned for its reliability and versatility in modern organic synthesis.[7][8] Its utility stems from a unique combination of electronic and steric properties that dictate its stability and reactivity.
Mechanism and Rationale
Protection: The introduction of the Boc group is typically achieved via the nucleophilic attack of the indoline nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O.[9][10] The reaction is generally conducted in the presence of a mild base and is highly efficient, often proceeding to completion at room temperature. The choice of (Boc)₂O is strategic; it is a stable, crystalline solid that is easy to handle, and the byproducts of the protection reaction—tert-butanol and carbon dioxide—are volatile and easily removed.
Deprotection: The key to the Boc group's utility lies in its facile, acid-catalyzed removal.[11] The mechanism proceeds via protonation of the carbamate carbonyl, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl carbocation.[9][12] This cation is then quenched, typically by eliminating a proton to form isobutene, while the carbamic acid intermediate decarboxylates to regenerate the free amine.[9] This entire process generates only volatile byproducts, simplifying reaction workup significantly.
Core Advantages of Boc Protection
-
Exceptional Stability: The Boc group is exceptionally stable under a wide range of non-acidic conditions. It is resistant to most nucleophiles and, crucially, to basic conditions used in reactions like ester hydrolysis or amide couplings.[12][13][14] This robustness prevents premature deprotection and ensures the integrity of the protected molecule throughout multi-step sequences.
-
Orthogonality: In complex syntheses, multiple protecting groups are often required. "Orthogonal" protecting groups can be removed selectively without affecting others.[6][8] The Boc group is a cornerstone of this strategy. It is stable to the basic conditions used to cleave the Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis conditions used to remove the Cbz (benzyloxycarbonyl) group, allowing for precise, sequential deprotection.[11][13]
-
Clean Deprotection: As mentioned, the deprotection of the Boc group yields only the desired amine (as an acid salt) and volatile byproducts (CO₂ and isobutene).[15] This simplifies purification immensely, as there are no non-volatile byproducts to remove from the reaction mixture.
Comparative Analysis: Boc vs. Alternative N-Protecting Groups
While the Boc group is highly effective, other protecting groups are available. The most common alternative for amines is the Carboxybenzyl (Cbz or Z) group.
The Carboxybenzyl (Cbz) Group
The Cbz group is another carbamate-based protecting group that is stable to acidic and basic conditions but is cleaved via catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst).[8][9]
Head-to-Head Comparison for Indoline-6-Carboxylic Acid
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (Carboxybenzyl) | Tosyl (Ts) |
| Introduction | High yield, mild conditions ((Boc)₂O, base).[10] | High yield, mild conditions (Benzyl chloroformate, base).[16] | Often requires stronger base; can be less selective.[17] |
| Stability | Stable to base, nucleophiles, hydrogenolysis.[13][14] | Stable to acid and base.[9] | Very robust; stable to acid, base, and many redox conditions.[17] |
| Deprotection | Mild to strong acid (TFA, HCl).[11] | Catalytic Hydrogenation (H₂, Pd/C).[9] | Harsh reductive conditions (e.g., Na/NH₃) or strong acid. |
| Orthogonality | Orthogonal to Cbz, Fmoc.[8][11] | Orthogonal to Boc, Fmoc.[8] | Less commonly used in orthogonal strategies due to harsh removal. |
| Byproducts | Volatile (CO₂, isobutene).[15] | Toluene, CO₂. | Non-volatile salts. |
| Substrate Scope | Broad. | Incompatible with reducible groups (alkenes, alkynes, some halides).[9] | Can be difficult to remove from electron-rich systems like indole. |
| Ideal Use Case | General purpose; essential for Fmoc-based peptide synthesis. | When acid-lability is a problem; useful in the presence of acid-sensitive groups. | When extreme stability is needed; often used to activate the indole ring.[17] |
Field-Proven Insights: Why Boc is Often Superior for Indoline Scaffolds
For many synthetic routes involving indoline-6-carboxylic acid, the molecule will undergo transformations that are incompatible with Cbz protection. For example, many cross-coupling reactions used to functionalize the aromatic ring employ palladium catalysts. Attempting such a reaction on a Cbz-protected indoline could lead to premature deprotection. Furthermore, if the synthetic target contains other reducible functional groups, such as alkenes or nitro groups, the hydrogenolysis conditions required to remove the Cbz group would not be selective.
The Boc group's acid-lability, combined with its stability to most other conditions, provides a much wider reaction window. While care must be taken if other acid-sensitive groups are present, a range of milder acidic deprotection methods have been developed to enhance selectivity, such as using oxalyl chloride in methanol.[18]
Experimental Protocols
The following protocols are provided as self-validating systems for researchers.
Protocol 1: N-Boc Protection of Indoline-6-Carboxylic Acid
This protocol is designed for the efficient and high-yield protection of the indoline nitrogen.
Materials:
-
Indoline-6-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, suspend indoline-6-carboxylic acid (1.0 eq) in a 1:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (3.0 eq) to the suspension. Stir vigorously for 10 minutes at room temperature.
-
Boc Anhydride Addition: Add a solution of (Boc)₂O (1.1 eq) in THF dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The product, N-Boc-indoline-6-carboxylic acid, can be purified by column chromatography on silica gel if necessary.
Protocol 2: Acid-Catalyzed Deprotection of N-Boc-Indoline-6-Carboxylic Acid
This protocol uses standard trifluoroacetic acid (TFA) conditions for rapid and complete Boc removal.
Materials:
-
N-Boc-indoline-6-carboxylic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene
Procedure:
-
Dissolution: Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.5 M.[11]
-
TFA Addition: Cool the solution to 0 °C in an ice bath. Add TFA dropwise. A common ratio is a 25-50% solution of TFA in DCM (v/v).[11]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC or LC-MS.
-
Workup:
-
Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.
-
Causality Note: Co-evaporation with toluene (2-3 times) can help to remove residual TFA.
-
The resulting product is the TFA salt of indoline-6-carboxylic acid, which is often a solid or oil and can be used directly in the next step or neutralized with a suitable base.
-
Conclusion
For the protection of indoline-6-carboxylic acid, the tert-butyloxycarbonyl (Boc) group presents a superior strategic advantage in most synthetic contexts. Its combination of robust stability to a wide range of reagents, orthogonality to other common protecting groups, and clean, high-yield deprotection under acidic conditions makes it an indispensable tool.[11] While alternatives like the Cbz group have their place, the Boc group's compatibility with a broader array of subsequent chemical transformations, particularly those involving common transition-metal catalysts, solidifies its position as the preferred choice for researchers and drug development professionals working with this valuable synthetic intermediate.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
ResearchGate. (2022). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. [Link]
-
Reddit. (2023). Why is boc stable to hydrolysis under basic conditions?. [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]
-
ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. [Link]
-
ResearchGate. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
ResearchGate. (2020). Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. [Link]
-
Sagnou. (2000). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
-
Royal Society of Chemistry. (2019). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ACS Publications. (2023). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. [Link]
-
PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
PubMed. (2001). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. [Link]
-
Papo-Chem. (n.d.). The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis. [Link]
-
Scribd. (n.d.). Water Boc Deprotection. [Link]
-
Quora. (2022). What is the protection of BOC in organic synthesis processes?. [Link]
-
ResearchGate. (n.d.). Indole N‐Boc deprotection method development. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
Organic Chemistry Portal. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles. [Link]
-
Der Pharma Chemica. (2014). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
ResearchGate. (2022). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic Acid Derivatives
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for the design of novel therapeutic agents targeting a wide array of biological targets, from enzymes to receptors.[2] This guide focuses on a specific, yet versatile, subset of this family: 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid and its derivatives.
The incorporation of a tert-Butoxycarbonyl (Boc) group at the 1-position and a carboxylic acid at the 6-position provides a synthetically versatile template. The Boc group serves as a crucial protecting group, enabling selective functionalization at other positions, while the carboxylic acid moiety offers a key interaction point for binding to biological targets, often through hydrogen bonding or ionic interactions.[3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering insights into how modifications of this core structure influence biological activity. We will delve into the synthetic strategies, compare their performance with alternative scaffolds, and provide detailed experimental protocols for their evaluation, equipping researchers with the knowledge to rationally design the next generation of indoline-based therapeutics.
Synthetic Strategies: A Modular Approach
The synthesis of this compound derivatives typically follows a modular approach, allowing for the systematic introduction of diversity. A general and robust synthetic route is outlined below.
General Synthetic Workflow
The synthesis often commences with a commercially available indoline or indole precursor. The key steps involve the protection of the indoline nitrogen, followed by functionalization of the aromatic ring, and subsequent modifications of the carboxylic acid group if desired.
Caption: General synthetic workflow for 1-(tert-Butoxycarbonyl)indoline-6-carboxamide derivatives.
Experimental Protocol: Synthesis of a Representative Amide Derivative
This protocol details the synthesis of a generic 1-(tert-Butoxycarbonyl)indoline-6-carboxamide derivative.
-
N-Protection: To a solution of indoline-6-carboxylic acid (1.0 eq) in a suitable solvent such as acetonitrile, add di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield this compound.[3]
-
Carboxylic Acid Activation: Dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 eq) and N-hydroxysuccinimide (NHS, 1.2 eq). Stir the mixture at room temperature for 2-4 hours to form the active NHS ester.
-
Amide Coupling: To the solution containing the activated ester, add the desired primary or secondary amine (1.2 eq). Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Purification: Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the desired 1-(tert-Butoxycarbonyl)indoline-6-carboxamide derivative.
-
Optional Boc Deprotection: If the final compound requires a free N-H, dissolve the Boc-protected compound in DCM and add trifluoroacetic acid (TFA, 10-20 eq). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the final product.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives can be finely tuned by modifying three key regions of the molecule: the indoline core, the N-Boc group, and the 6-carboxylic acid moiety.
Caption: Key regions for SAR modification on the indoline scaffold.
Modifications of the Indoline Aromatic Ring
Substituents on the aromatic portion of the indoline nucleus can significantly impact activity, likely by influencing electronic properties and interactions with hydrophobic pockets of the target protein.
-
Halogens: Introduction of halogens such as bromine or fluorine at positions 5 or 7 has been shown to enhance the potency of some indoline-based inhibitors.[5] This is often attributed to favorable halogen bonding interactions or increased lipophilicity, which can improve cell permeability.
-
Alkyl Groups: Small alkyl groups, like a methyl group, can be tolerated and in some cases, may lead to improved activity by occupying small hydrophobic pockets.[5]
The Role of the N1-Substituent
The substituent at the N1 position of the indoline ring plays a crucial role in modulating the compound's properties.
-
N-Boc Group: The tert-Butoxycarbonyl (Boc) group is frequently used in initial library synthesis due to its stability and ease of removal.[3][6] In several reported series, intermediates containing the Boc group have demonstrated significant biological activity themselves.[7] This suggests the bulky, lipophilic nature of the Boc group can be beneficial for binding to certain targets.
-
Alternative Acyl Groups: Replacing the Boc group with other acyl moieties, such as cyclohexanecarbonyl, can lead to potent compounds.[8] This modification allows for the exploration of different hydrophobic spaces within the target's binding site.
The Significance of the 6-Carboxylic Acid Moiety
The carboxylic acid group is often a critical pharmacophore, acting as a hydrogen bond donor and acceptor or forming ionic interactions with key residues in the active site of enzymes or receptors.[4]
-
Amide Derivatives: Converting the carboxylic acid to a wide range of amide derivatives is a common and effective strategy for exploring the SAR. This allows for the introduction of various substituents that can probe the surrounding binding pocket for additional interactions.
-
Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres is a classic medicinal chemistry strategy to improve pharmacokinetic properties or to fine-tune binding affinity.[4] Common replacements include:
SAR Summary Table
| Compound Series | Modification | Biological Target/Activity | Key SAR Findings | Reference |
| Indoline-2-carboxamides | Replacement of Boc group | NF-κB Inhibition / Cytotoxicity | Intermediates with the Boc group showed outstanding results. | [7] |
| Tricyclic Indolines | Modifications at position 5 and 7 | Resensitization of MRSA to β-lactams | A bromine at position 5 and a fluorine at position 7 were favorable for activity. | [5] |
| Indoline-based derivatives | N1-acylation | 5-LOX/sEH Inhibition | Acylation with cyclohexanecarbonyl chloride yielded potent dual inhibitors. | [8] |
| Thiazolidine Carboxylic Acids | N-Boc protection | Antibacterial Activity | N-Boc derivatives exhibited better antibacterial activities than their unprotected counterparts. | [10][11] |
| Glutarylindoline-2-carboxylic acids | Stereochemistry and substitution | Angiotensin Converting Enzyme (ACE) Inhibition | The S,S-stereoisomer was the most potent. Hydrophobicity of the indoline core enhanced activity. | [12][13] |
Performance Comparison with Alternative Scaffolds
To contextualize the potential of this compound derivatives, it is useful to compare them with other scaffolds targeting similar biological endpoints. For instance, in the context of enzyme inhibition, various heterocyclic carboxylic acids are employed.
| Scaffold | Example Target Class | Potency Range (IC50) | Advantages | Potential Liabilities |
| Indoline-6-carboxylic Acids | ACE, 5-LOX/sEH, NF-κB | nM to low µM | 3D structure, synthetically tractable, multiple points for diversification. | Can suffer from high protein binding depending on substituents.[14] |
| Indole-3-carboxylic Acids | Angiotensin II Receptor | nM range | Planar structure, well-established chemistry. | May have different binding modes compared to the non-planar indoline. |
| Pyridine Carboxylic Acids | Various Enzymes | Wide range (nM to µM) | Well-established in numerous approved drugs, diverse isomers available. | Can introduce basicity, which may affect ADME properties.[15] |
| Anthranilic Acids | Bacterial Translation | µM range | Simple starting material. | Can suffer from extensive protein binding.[14] |
Experimental Protocol for Biological Evaluation: A Representative Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target enzyme using a fluorescence-based assay.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Prepare a solution of the target enzyme in assay buffer at 2X the final concentration.
-
Prepare a solution of the fluorogenic substrate in assay buffer at 2X the final concentration.
-
-
Assay Procedure:
-
In a 384-well black assay plate, add 2.5 µL of the test compound serially diluted in assay buffer containing 2% DMSO. For control wells, add 2.5 µL of assay buffer with 2% DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).
-
Add 2.5 µL of the 2X enzyme solution to all wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the 2X substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the fluorophore being released.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that systematic modifications to the indoline core, the N1-substituent, and the C6-carboxylic acid moiety can lead to significant improvements in potency and selectivity. The conversion of the carboxylic acid to a diverse library of amides remains a particularly fruitful strategy for exploring the chemical space around this key interaction point.
Future research in this area should focus on leveraging the established SAR to design compounds with optimized pharmacokinetic and pharmacodynamic properties. The exploration of less common carboxylic acid bioisosteres could lead to derivatives with improved cell permeability and metabolic stability. Furthermore, applying the synthetic and evaluation principles outlined here to novel biological targets will undoubtedly expand the therapeutic potential of this remarkable scaffold.
References
-
Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. ResearchGate. Available from: [Link]
-
Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. ACS Publications. Available from: [Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health. Available from: [Link]
-
1-(tert-butoxycarbonyl)indoline-7-carboxylic acid. MySkinRecipes. Available from: [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing. Available from: [Link]
-
LITHIUM tert-BUTOXIDE-MEDIATED CARBOXYLATION REACTIONS OF UNPROTECTED INDOLES AND PYRROLES WITH CARBON DIOXIDE. HETEROCYCLES. Available from: [Link]
-
Structure-activity relationships of bioisosteres of a carboxylic acid in a novel class of bacterial translation inhibitors. PubMed. Available from: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]
-
Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate. Available from: [Link]
-
Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. Available from: [Link]
-
Synthesis, Characterization and Antibacterial Activities of N-tert-Butoxycarbonyl-Thiazolidine Carboxylic Acid. ResearchGate. Available from: [Link]
-
Angiotensin converting enzyme inhibitors: 1-glutarylindoline-2-carboxylic acids derivatives. PubMed. Available from: [Link]
-
Synthesis, structure and structure-activity relationship analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives as potential antibacterial agents. PubMed. Available from: [Link]
-
Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline. PubMed. Available from: [Link]
-
(Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents. PubMed. Available from: [Link]
-
Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed. Available from: [Link]
-
Discovery of novel BTK inhibitors with carboxylic acids. PubMed. Available from: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available from: [Link]
Sources
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid | 1093261-27-8 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, structure and structure-activity relationship analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Angiotensin converting enzyme inhibitors: 1-glutarylindoline-2-carboxylic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of bioisosteres of a carboxylic acid in a novel class of bacterial translation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid in Medicinal Chemistry
This compound is a valuable building block in the synthesis of a wide array of pharmacologically active molecules. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates targeting a range of diseases, including cancer, infectious diseases, and central nervous system disorders. The presence of the carboxylic acid at the 6-position and the synthetically versatile tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes this molecule a key intermediate for the construction of complex molecular architectures through amide bond formation, cross-coupling reactions, and other functional group transformations.
Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for drug discovery and development programs. This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate, offering detailed experimental protocols, supporting data, and a discussion of the advantages and disadvantages of each approach.
Synthetic Strategies: An Overview
Two principal retrosynthetic disconnections for this compound are explored in this guide.
dot
Caption: Retrosynthetic analysis of this compound.
Route A commences with the commercially available indoline-6-carboxylic acid, where the key step is the protection of the indoline nitrogen with a Boc group. This approach is direct and relies on the availability of the starting material.
Route B employs a carboxylation strategy, starting from the more readily available 6-bromoindole. This multi-step route involves the initial protection and reduction of the indole core to the corresponding 1-Boc-indoline, followed by the introduction of the carboxylic acid moiety at the 6-position. This route offers flexibility but requires careful optimization of the carboxylation step.
Route A: Synthesis via Boc Protection of Indoline-6-carboxylic acid
This route represents the most straightforward approach, assuming the availability of indoline-6-carboxylic acid. The core of this strategy is the chemoselective N-acylation of the indoline nitrogen in the presence of the carboxylic acid.
Causality of Experimental Choices
The selection of di-tert-butyl dicarbonate (Boc)₂O as the protecting group reagent is predicated on its widespread use, moderate reactivity, and the stability of the resulting Boc-protected amine under a variety of reaction conditions, excluding strong acids. The choice of a suitable base and solvent system is crucial to ensure efficient N-protection while minimizing side reactions, such as esterification of the carboxylic acid. A biphasic system or the use of a base that does not significantly deprotonate the carboxylic acid is often preferred.
Experimental Protocol
Step 1: Boc Protection of Indoline-6-carboxylic acid
-
Materials:
-
Indoline-6-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
-
Procedure:
-
To a stirred solution of indoline-6-carboxylic acid (1.0 eq) in a mixture of THF and water (e.g., 1:1 v/v) at room temperature, add sodium bicarbonate (2.5 eq).
-
Stir the mixture until the starting material is fully dissolved.
-
Add a solution of di-tert-butyl dicarbonate (1.2 eq) in THF dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford this compound.
-
Data Summary
| Parameter | Route A |
| Starting Material | Indoline-6-carboxylic acid |
| Key Transformation | N-Boc Protection |
| Typical Yield | 85-95% |
| Purity | >95% after extraction and washing |
| Purification | Acid-base extraction |
| Scalability | Readily scalable |
Route B: Synthesis via Carboxylation of 6-Bromo-1-Boc-indoline
Causality of Experimental Choices
The initial protection of 6-bromoindole with a Boc group serves a dual purpose: it protects the nitrogen during subsequent reactions and influences the reactivity of the aromatic ring. The reduction of the indole to an indoline is necessary to achieve the desired saturated heterocyclic core. The choice of reducing agent is critical to selectively reduce the C2-C3 double bond of the indole without affecting the aromatic ring or the C-Br bond.
The key carboxylation step can be achieved through several methods. Palladium-catalyzed carboxylation offers a versatile and functional group tolerant approach. Alternatively, a Grignard reaction provides a more classical organometallic route. The choice between these methods often depends on the availability of reagents, equipment, and the desired scale of the reaction.
dot
Caption: Workflow for the synthesis of this compound via Route B.
Experimental Protocols
Step 1: Synthesis of 1-Boc-6-bromoindole [1]
-
Materials:
-
6-Bromoindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (ACN)
-
-
Procedure:
-
To a solution of 6-bromoindole (1.0 eq) in acetonitrile, add DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-Boc-6-bromoindole.
-
Step 2: Synthesis of 1-Boc-6-bromoindoline
-
Materials:
-
1-Boc-6-bromoindole
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid (AcOH)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 1-Boc-6-bromoindole (1.0 eq) in a mixture of dichloromethane and acetic acid.
-
Cool the solution to 0 °C and add sodium cyanoborohydride (2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate to give 1-Boc-6-bromoindoline, which can often be used in the next step without further purification.
-
Step 3 (Option 1): Palladium-Catalyzed Carboxylation
-
Materials:
-
1-Boc-6-bromoindoline
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Carbon monoxide (CO) gas
-
-
Procedure:
-
To a pressure vessel, add 1-Boc-6-bromoindoline (1.0 eq), Pd(OAc)₂ (0.05 eq), dppp (0.1 eq), and triethylamine (2.0 eq) in DMF.
-
Purge the vessel with carbon monoxide gas and then pressurize with CO (e.g., 50 psi).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
After cooling to room temperature, carefully release the pressure.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Acidify the aqueous layer with 1 M HCl and extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization.
-
Step 3 (Option 2): Carboxylation via Grignard Reaction
-
Materials:
-
1-Boc-6-bromoindoline
-
Magnesium (Mg) turnings
-
Iodine (I₂) (catalytic)
-
Dry Tetrahydrofuran (THF)
-
Carbon dioxide (CO₂) (solid or gas)
-
-
Procedure:
-
Activate magnesium turnings (1.5 eq) with a crystal of iodine in a flame-dried flask under an inert atmosphere.
-
Add a solution of 1-Boc-6-bromoindoline (1.0 eq) in dry THF dropwise to initiate the Grignard reagent formation.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
Pour the Grignard solution onto an excess of crushed dry ice or bubble CO₂ gas through the solution at low temperature.
-
Allow the mixture to warm to room temperature and quench with saturated ammonium chloride solution.
-
Acidify with 1 M HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude product, which may require purification by column chromatography.
-
Data Summary
| Parameter | Route B (Pd-Catalyzed) | Route B (Grignard) |
| Starting Material | 6-Bromoindole | 6-Bromoindole |
| Key Transformation | Pd-Catalyzed Carboxylation | Grignard Carboxylation |
| Overall Yield (3 steps) | 40-60% | 30-50% |
| Purity | Good to excellent after chromatography | Variable, may contain byproducts |
| Purification | Column chromatography often required | Column chromatography often required |
| Scalability | Moderate, requires pressure equipment | Can be challenging to scale up |
Comparison of Synthetic Routes
| Feature | Route A: Boc Protection | Route B: Carboxylation |
| Starting Material Availability | Indoline-6-carboxylic acid may be less common and more expensive. | 6-Bromoindole is generally more readily available and cost-effective. |
| Number of Steps | 1 | 3 |
| Overall Yield | High (85-95%) | Moderate (30-60%) |
| Simplicity & Robustness | Simple, robust, and high-yielding. | More complex, with multiple steps requiring careful optimization. |
| Atom Economy | Good | Lower due to the introduction and removal of the bromine atom. |
| Reagent & Catalyst Cost | Relatively low. | Can be higher, especially for the palladium-catalyzed option. |
| Scalability | Excellent. | Can be challenging, particularly the Grignard reaction. |
| Waste Generation | Minimal. | Higher due to multiple steps and purification. |
Conclusion and Recommendations
For researchers and drug development professionals, the choice between these synthetic routes will largely depend on the availability and cost of the starting materials, the desired scale of the synthesis, and the available laboratory equipment.
Route A is the preferred method when indoline-6-carboxylic acid is commercially available at a reasonable cost. Its simplicity, high yield, and ease of scalability make it the most efficient and economical choice for producing this compound.
Route B offers a viable alternative when the starting material for Route A is not accessible. Between the two carboxylation methods, the palladium-catalyzed approach generally provides better yields and is more functional group tolerant , although it requires specialized pressure equipment and more expensive reagents. The Grignard route is a more classical approach but can be lower yielding and more difficult to control on a larger scale.
Ultimately, a thorough cost-benefit analysis, considering raw material prices, reagent costs, and operational time, should be conducted to determine the most suitable synthetic strategy for a given project.
References
-
A procedure for the Boc protection of a bromoindole derivative can be adapted from similar syntheses found in the chemical literature. For a general protocol, see: Greene's Protective Groups in Organic Synthesis, 5th ed.; Wuts, P. G. M., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. ([Link])
Sources
Characterization of Impurities in 1-(tert-Butoxycarbonyl)indoline-6-carboxylic Acid: A Comparative Guide for Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid, a key building block in the synthesis of various therapeutic agents, a comprehensive understanding of its impurity profile is paramount. This guide provides an in-depth comparison of analytical methodologies for the characterization of process-related and degradation impurities in this compound, offering field-proven insights and actionable experimental protocols for researchers, scientists, and drug development professionals.
The control of impurities is a critical aspect of drug development, mandated by regulatory bodies worldwide. Guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[1][2][3] These impurities can be broadly categorized as organic impurities (process- and drug-related), inorganic impurities, and residual solvents.[1][4] This guide will focus on the organic impurities, which are often the most complex and require sophisticated analytical techniques for their characterization.
Potential Impurities in this compound
A thorough understanding of the synthetic route is the first step in predicting potential process-related impurities. This compound is typically synthesized by the protection of the indoline nitrogen of indoline-6-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O).[5]
Based on this, several potential process-related impurities can be anticipated:
-
Indoline-6-carboxylic acid (Impurity A): The unreacted starting material.
-
Di-tert-butyl dicarbonate (Boc₂O) and its by-products (e.g., t-butanol, isobutylene, CO₂): Reagents and by-products from the Boc-protection step.[6]
-
Over-protected species: While less common for this substrate, the formation of di-Boc derivatives could be a possibility under certain reaction conditions.
-
Side-reaction products: Impurities arising from reactions at other functional groups or from impurities present in the starting materials.
Degradation impurities, on the other hand, are formed during storage or handling of the drug substance. Forced degradation studies, where the substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and for developing stability-indicating analytical methods.[7][8] For this compound, potential degradation pathways include:
-
Hydrolysis of the Boc group: Under acidic conditions, the tert-butoxycarbonyl protecting group is labile and can be cleaved to regenerate indoline-6-carboxylic acid.[5][9]
-
Decarboxylation: Indole and indoline carboxylic acids can be susceptible to decarboxylation under certain conditions, such as heat.[10]
-
Oxidation: The indoline ring may be susceptible to oxidation, leading to the formation of various oxidized species.
A logical workflow for the identification and characterization of these impurities is outlined below:
Caption: Workflow for Impurity Characterization.
Comparative Analysis of Key Methodologies
A multi-faceted analytical approach is often necessary for the comprehensive characterization of impurities. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse for purity assessment and quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation.[11]
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, quantitative, ideal for purity assessment. | Limited structural information, requires chromophores for detection. |
| LC-MS/MS | Separation by HPLC, detection by mass-to-charge ratio and fragmentation. | High sensitivity, provides molecular weight and structural information.[] | Quantitative response can vary, complex matrix effects. |
| NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Provides definitive structural information, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentration. |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the cornerstone of impurity profiling, offering high-resolution separation of the main component from its impurities. A stability-indicating HPLC method is one that can resolve the drug substance from its degradation products, allowing for accurate quantification of all components.[2][7]
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is typically required to separate impurities with a wide range of polarities. A suggested starting gradient is:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm (or PDA detection from 200-400 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase provides good retention for the relatively non-polar this compound and its likely impurities.
-
Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Gradient Elution: A gradient is crucial to elute both polar impurities (like the starting material) and non-polar impurities within a reasonable run time while maintaining good resolution.
-
PDA Detection: A PDA detector is highly recommended as it allows for the monitoring of multiple wavelengths simultaneously and can provide information about the spectral purity of each peak.
Caption: HPLC-UV Experimental Workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS is a powerful technique for the identification of unknown impurities.[] It provides molecular weight information from the mass spectrometer and fragmentation patterns (MS/MS) that can be used to elucidate the structure of the impurity.
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).
-
LC Conditions: The HPLC method described above can be adapted for LC-MS. It is crucial to use volatile mobile phase additives like formic acid or ammonium formate instead of non-volatile buffers like phosphoric acid.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Scan Mode: Full scan MS and data-dependent MS/MS.
-
Mass Range: m/z 100-1000.
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment spectra.
-
Data Interpretation Insights:
-
The molecular weight of an impurity can be determined from the [M+H]⁺ or [M+Na]⁺ ions in the full scan mass spectrum.
-
The fragmentation pattern in the MS/MS spectrum provides clues about the structure of the impurity. For example, a neutral loss of 56 Da (isobutylene) or 100 Da (Boc group) is characteristic of Boc-protected compounds.
-
By comparing the fragmentation patterns of the impurities with that of the main compound, it is often possible to identify the site of modification or degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for unequivocal structure elucidation.[13] While less sensitive than MS, it provides detailed information about the connectivity of atoms in a molecule. For impurity characterization, NMR is often used after the impurity has been isolated by preparative HPLC.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the isolated impurity (typically >1 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Experiments:
-
¹H NMR: Provides information about the number and types of protons and their neighboring protons.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, which is crucial for assembling the final structure.
-
Key Spectral Features to Expect:
-
¹H NMR of this compound: Signals for the tert-butyl group (a singlet around 1.5 ppm), the indoline protons (triplets for the methylene groups), and the aromatic protons.[1]
-
¹³C NMR: Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the indoline ring system.
-
Changes in the chemical shifts and coupling patterns in the NMR spectra of an impurity compared to the main compound will indicate the site of modification.
Conclusion
The characterization of impurities in this compound is a critical activity in ensuring the quality and safety of the final drug product. A systematic approach that combines a thorough understanding of the synthetic process with the strategic application of advanced analytical techniques is essential for success. HPLC-UV provides the foundation for purity assessment and quantification, while LC-MS/MS offers invaluable insights into the molecular weight and fragmentation of unknown impurities. Ultimately, NMR spectroscopy provides the definitive structural elucidation of these impurities. By employing the comparative methodologies and detailed protocols outlined in this guide, researchers and drug development professionals can confidently navigate the challenges of impurity characterization and ensure the delivery of high-quality, safe, and effective medicines.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). [Link]
-
ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
Singh, R., & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-20. [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2007). Synthetic Communications, 37(2), 281-287. [Link]
-
Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]
-
PubChem. 1-(Tert-butoxycarbonyl)indole. [Link]
-
MedCrave. Forced Degradation Studies. (2016). [Link]
-
DIRECTED LITHIATION OF 1-(tert-BUTOXYCARB0NYL)INDOLINES. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
Science.gov. stability-indicating rp-hplc method. [Link]
-
Organic Syntheses. 4. [Link]
-
SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]
-
Taylor & Francis Online. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2007). [Link]
-
SCIRP. Study of Mass Spectra of Some Indole Derivatives. (2016). [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]
-
ResearchGate. Organocatalytic Decarboxylation of Indoline-3-carboxylic Acids. [Link]
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RSC Publishing. Dual protection of amino functions involving Boc. (2013). [Link]
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PubMed Central. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). [Link]
-
Journal of Food and Drug Analysis. Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. [Link]
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Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]
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IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016). [Link]
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PubMed Central. On the Reactivity of (S)‐Indoline‐2‐carboxylic Acid. (2023). [Link]
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PubMed Central. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. (2020). [Link]
-
SIELC Technologies. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. [Link]
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PubMed Central. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). [Link]
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Reddit. Why is the Boc group deprotected in NaBH4? I was following the procedure, but instead of the desired product, I ended up with the Boc-deprotected byproduct. What went wrong? (2023). [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2022). [Link]
-
Organic Syntheses. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]
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ResearchGate. Synthesis of trans-fused Octahydroisoindole-1-carboxylic Acids. [Link]6_Synthesis_of_trans-fused_Octahydroisoindole-1-carboxylic_Acids)
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Safety Operating Guide
A Practical Guide to Personal Protective Equipment for Handling 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid
This guide provides essential, operational guidance for the safe handling of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of why specific protective measures are necessary. Our objective is to ensure your safety and the integrity of your work by grounding every recommendation in established scientific and safety principles.
Section 1: Hazard Assessment and Risk Mitigation
This compound is an organic compound that, like many fine chemicals used in research, requires careful handling. While a specific, comprehensive toxicological profile may be limited, we can infer its primary hazards based on its chemical structure—a carboxylic acid and an indoline derivative. The solid is typically a powder.
The primary risks are associated with:
-
Eye and Skin Irritation: Carboxylic acids can be corrosive or irritating to the eyes and skin upon direct contact.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of the fine powder can irritate the respiratory system.[2][4]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[2]
These hazards dictate a multi-layered approach to personal protective equipment (PPE), where the goal is to create a complete barrier against accidental exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation. The Occupational Safety and Health Administration (OSHA) mandates that employers must assess workplace hazards and provide appropriate PPE to protect employees.[5][6]
Table 1: Hazard Profile and Mitigation Strategy
| Hazard Category | Potential Risk | Required Mitigation (PPE) |
| Eye Contact | Causes serious eye irritation.[2][3][4] | ANSI Z87.1-compliant safety glasses with side shields (minimum) or chemical splash goggles.[4][7] |
| Skin Contact | Causes skin irritation.[2][3][4] | Chemical-resistant gloves (nitrile recommended) and a fully buttoned lab coat.[4][8] |
| Inhalation | May cause respiratory irritation, especially as a dust.[2][4] | Handle in a certified chemical fume hood. If not possible, a NIOSH-approved respirator is required.[4] |
| Ingestion | Harmful if swallowed.[2] | Prohibit eating, drinking, and smoking in the lab.[4] Wash hands thoroughly after handling. |
Section 2: Core PPE Requirements: A Multi-Tiered Approach
The selection of PPE is not static; it must adapt to the scale and nature of the procedure. A hazard assessment should always be performed before beginning work.[9]
Tier 1: Standard Laboratory Operations (Low-Risk Tasks)
-
Activities: Handling sealed containers, preparing for an experiment.
-
Minimum PPE:
Tier 2: Active Handling of Solid Compound (Medium-Risk Tasks)
-
Activities: Weighing, transferring solids, preparing solutions.
-
Minimum PPE:
-
Engineering Control: All manipulations of the solid compound should occur within a certified chemical fume hood to minimize dust inhalation.[4][10]
-
Eye/Face Protection: Chemical splash goggles. If there is a significant risk of splashing, a face shield should be worn over the goggles.[4][7]
-
Hand Protection: Chemical-resistant nitrile gloves. Inspect gloves for defects before use and change them immediately if contamination is suspected.[4]
-
Body Protection: A fully buttoned laboratory coat, long pants, and fully enclosed, chemical-resistant shoes.[4][7]
-
Tier 3: Large-Scale Operations or High-Risk Scenarios (High-Risk Tasks)
-
Activities: Working with large quantities (>50g), reactions involving heating or pressure, or situations where engineering controls are insufficient.
-
Minimum PPE:
-
Respiratory Protection: If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with the appropriate particulate filter is mandatory.[4] Respirator use requires a formal respiratory protection program, including fit testing, as outlined by OSHA.[5][11]
-
Hand Protection: Consider double-gloving with nitrile gloves for added protection during prolonged handling.[7]
-
Body Protection: A chemical-resistant apron worn over the lab coat.
-
Section 3: Standard Operating Procedure (SOP) for PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
3.1 Donning Procedure (Putting On)
-
Clothing Check: Confirm you are wearing long pants and fully enclosed shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye/Face Protection: Put on safety goggles and a face shield if required.
-
Gloves: Put on your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.
3.2 Doffing Procedure (Taking Off) This sequence is designed to remove the most contaminated items first.
-
Gloves: Remove gloves without touching the outside with your bare hands. Peel one glove off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in the designated hazardous waste container.[4]
-
Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your clothes.
-
Eye/Face Protection: Remove goggles or face shield by handling the strap or earpieces.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Section 4: The PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A decision tree for selecting appropriate PPE based on the task.
Section 5: Emergency Protocols & Disposal Plan
5.1 Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[10] Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
5.2 Disposal of Contaminated PPE and Chemical Waste Proper disposal is a critical final step in the safe handling process.
-
PPE Disposal: All disposable items contaminated with the chemical (e.g., gloves, weigh boats, paper towels) must be considered hazardous waste.[4]
-
Chemical Waste: Dispose of unused chemical and reaction waste in accordance with federal, state, and local regulations. This often requires collection by a licensed hazardous waste management company.[15][16]
-
Container Management: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Adherence to these disposal protocols prevents environmental contamination and protects waste handlers from exposure.[17]
References
- Everything You Need to Know About Safe PPE Waste Disposal. Vertex AI Search.
- Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. Benchchem.
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- Personal Protective Equipment Requirements for Laboratories. Cornell University Environmental Health and Safety.
- Everything You Need to Know About Safe PPE Waste Disposal. Office Clearance Mortlake.
- The MSDS HyperGlossary: Carboxylic Acid.
- How to dispose of contaminated PPE.
- What is the proper way to dispose of PPE?.
- Your Handbook for Safe and Responsible PPE Waste Disposal. [Source Not Available].
- Laboratory Safety Guidance.
- Laboratory Responsibilities for Personal Protective Equipment. Cornell University Environmental Health and Safety.
- OSHA Labor
- Acid Handling SOP. [Source Not Available].
- What PPE Should You Wear When Handling Acid?. LeelineWork.
- Safety Data Sheet for Indole-3-acetic acid. Sigma-Aldrich.
- Safety Data Sheet for (S)-(-)-Indoline-2-carboxylic acid. Fisher Scientific.
- Safety Data Sheet for Indole-3-butyric acid. Spectrum Chemical.
- Safety Data Sheet for Indoline-6-carboxylic acid. CymitQuimica.
- Safety Data Sheet for cis-4-Azido-N-(tert-butoxycarbonyl)-L-proline. TCI Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
